molecular formula C9H7ClIN B174081 6-Chloro-2-iodo-1-methyl-1H-indole CAS No. 174734-20-4

6-Chloro-2-iodo-1-methyl-1H-indole

Cat. No.: B174081
CAS No.: 174734-20-4
M. Wt: 291.51 g/mol
InChI Key: SOUUKXLWNVBGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-iodo-1-methyl-1H-indole is a synthetically tailored indole derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in heterocyclic chemistry, renowned for its presence in numerous natural products and bioactive compounds . This specific compound features a polysubstituted pattern that makes it a valuable molecular platform for further synthetic elaboration . The halogen substituents (chloro and iodo) at the 6- and 2-positions of the indole ring are key functional handles; they facilitate further cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . Indole derivatives have demonstrated a broad spectrum of biological activities, with significant research interest in their potential as antiviral agents . They are investigated as core structures in the development of inhibitors targeting vital viral enzymes, such as HIV-1 reverse transcriptase and integrase . The structural motif of a substituted 1-methyl-1H-indole is frequently explored in the synthesis of novel drug candidates, including classes like indolylarylsulfones (IASs), which have shown promising activity against resistant strains of viruses . By serving as a key synthetic intermediate, this compound provides researchers with a critical building block for probing novel therapeutic pathways and annotating the chemical space around the biologically potent indole nucleus .

Properties

IUPAC Name

6-chloro-2-iodo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUKXLWNVBGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571678
Record name 6-Chloro-2-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174734-20-4
Record name 6-Chloro-2-iodo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-iodo-1-methyl-1H-indole: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its versatile biological activities.[1] The strategic functionalization of this privileged structure is a key focus for medicinal chemists aiming to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of 6-Chloro-2-iodo-1-methyl-1H-indole , a highly functionalized indole derivative poised as a valuable and versatile intermediate for the synthesis of complex molecular architectures.

While a definitive CAS Number is not consistently reported across major chemical databases, this compound is cataloged under CBNumber: CB89328570 .[2] The presence of three distinct functional handles—a chloro group on the benzene ring, an iodo group at the electron-rich C2 position, and a methyl group on the indole nitrogen—renders this molecule a powerful building block for creating diverse chemical libraries. This guide will delve into its synthesis, spectral characterization, reactivity, and potential applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The table below summarizes the key physicochemical data for this compound and its precursors.

Property6-Chloro-1H-indole6-Chloro-1-methyl-1H-indoleThis compound
CAS Number 17422-33-2[3]155868-51-2[4]Not available[2]
Molecular Formula C₈H₆ClNC₉H₈ClNC₉H₇ClIN
Molecular Weight 151.59 g/mol 165.62 g/mol [4]291.52 g/mol
Appearance Light orange to beige crystalline powder[1]Solid (predicted)Solid (predicted)
Melting Point 88-91 °C[3]Not availableNot available
Boiling Point Not availableNot availableNot available
Solubility Soluble in ethanol[1]Soluble in organic solvents (predicted)Soluble in organic solvents (predicted)

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 6-chloro-1H-indole. This strategy hinges on the differential reactivity of the indole scaffold, first targeting the acidic N-H proton for methylation, followed by regioselective iodination at the nucleophilic C2 position.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C2-Iodination 6-Chloro-1H-indole 6-Chloro-1H-indole Intermediate_Anion Indolide Anion 6-Chloro-1H-indole->Intermediate_Anion Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating Agent (e.g., CH3I, (CH3)2SO4) 6-Chloro-1-methyl-1H-indole 6-Chloro-1-methyl-1H-indole 6-Chloro-1-methyl-1H-indole_2 6-Chloro-1-methyl-1H-indole Intermediate_Anion->6-Chloro-1-methyl-1H-indole SN2 Attack Product This compound 6-Chloro-1-methyl-1H-indole_2->Product Electrophilic Substitution Iodinating Agent (e.g., I2, NIS) Iodinating Agent (e.g., I2, NIS)

Caption: Synthetic workflow for this compound.
Step 1: N-Methylation of 6-Chloro-1H-indole

The initial step involves the alkylation of the indole nitrogen. The choice of base and methylating agent is critical for achieving high yield and avoiding side reactions.

Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1H-indole (1.0 eq). The flask is then sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Anhydrous aprotic solvent (e.g., THF, DMF) is added via syringe.

  • Deprotonation: A strong base such as sodium hydride (NaH, ~1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to stir until hydrogen gas evolution ceases, indicating the formation of the indolide anion. Alternatively, a weaker base like potassium carbonate in DMF can be used at elevated temperatures.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I, ~1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 6-chloro-1-methyl-1H-indole, is then purified by column chromatography on silica gel.

Step 2: Regioselective C2-Iodination

The N-methylation in the first step serves a dual purpose: it protects the nitrogen and electronically activates the C2 position for electrophilic substitution, while sterically disfavoring reaction at C3.

Methodology:

  • Dissolution: The purified 6-chloro-1-methyl-1H-indole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Iodination: An electrophilic iodine source is added. Common reagents include molecular iodine (I₂) or N-Iodosuccinimide (NIS, ~1.1 eq).[5] The reaction is typically performed at room temperature or slightly below.

  • Reaction Monitoring: The progress of the iodination is monitored by TLC until the starting material is consumed.

  • Workup and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H-NMR (Predicted):

  • N-CH₃: A singlet peak expected around δ 3.7-3.9 ppm.

  • Aromatic Protons:

    • H3: A singlet expected around δ 6.5-6.7 ppm. The C2-iodo substituent typically shifts the H3 proton upfield compared to an unsubstituted indole.

    • H4, H5, H7: These protons on the benzene ring will appear as doublets or doublets of doublets in the aromatic region (δ 7.0-7.6 ppm). The specific coupling constants and chemical shifts will be influenced by the chloro-substituent at C6.

¹³C-NMR (Predicted):

  • N-CH₃: A signal expected around δ 30-33 ppm.

  • C2: The carbon bearing the iodine atom is expected to be significantly shifted upfield, appearing around δ 80-90 ppm.

  • C3: A signal expected around δ 105-110 ppm.

  • Aromatic Carbons (C4, C5, C6, C7, C3a, C7a): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine (C6) will be influenced by the halogen's inductive and mesomeric effects.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C2-iodo and C6-chloro positions offer orthogonal sites for transition-metal-catalyzed cross-coupling reactions.[7]

Caption: Key cross-coupling reactions utilizing the C2-Iodo and C6-Chloro positions.
Reactions at the C2-Iodo Position

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indole C2 position and various aryl or vinyl boronic acids or esters.[3] This is a robust method for synthesizing 2-arylindoles, a common motif in pharmacologically active compounds.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 2-alkynylindoles.[8] These products are themselves versatile intermediates for further transformations.

  • Heck Coupling: The reaction with alkenes introduces a vinyl group at the C2 position, leading to the formation of 2-alkenylindoles.[9]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, yielding 2-aminoindole derivatives.[10]

Potential for Sequential Functionalization

After selective reaction at the C2-iodo position, the C6-chloro bond remains available for a second cross-coupling reaction, typically under more forcing conditions. This sequential functionalization strategy allows for the controlled and divergent synthesis of complex, polysubstituted indoles from a single, advanced intermediate.

Applications in Medicinal Chemistry

The 6-chloroindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][11] The chlorine atom at the 6-position can enhance metabolic stability, modulate lipophilicity, and engage in specific halogen bonding interactions with protein targets.[11]

  • Kinase Inhibition: Many kinase inhibitors incorporate a halogenated indole core to improve binding affinity and selectivity within the ATP-binding pocket.[12]

  • Anticancer Agents: Derivatives of 6-chloroindole have been investigated as inhibitors of tubulin polymerization, a key target in oncology.[1]

  • Neurological and Metabolic Disorders: The broader class of chloroindoles has shown promise as modulators of targets involved in diseases like Parkinson's and diabetic nephropathy.[11]

This compound, by providing a direct route to novel 2,6-disubstituted indoles, serves as an invaluable tool for generating new chemical entities for screening in these and other therapeutic areas.

Safety and Handling

Specific safety and toxicological data for this compound are not available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following guidelines are based on data for structurally related compounds like 6-chloroindole and general best practices for halogenated aromatic compounds.[1][13]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.

  • Handling and Storage:

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get immediate medical attention.

Conclusion

This compound represents a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its trisubstituted nature, featuring orthogonal reactive sites, enables the efficient and controlled synthesis of complex, polysubstituted indole derivatives. While the lack of a definitive CAS number and published spectral data necessitates careful characterization by the end-user, the logical synthetic pathway and immense potential for derivatization through modern cross-coupling chemistry make it an indispensable tool for researchers. By leveraging the insights and protocols outlined in this guide, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel therapeutic agents and functional materials.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.).
  • Dunsford, J. J., & Willis, M. C. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(26), 9092–9094.
  • Sigma-Aldrich. (2025).
  • Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581.
  • Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.
  • Ganger, K. C., & Deobald, A. M. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(12), 13888–13897.
  • ChemSynthesis. (n.d.). 6-chloro-1H-indole.
  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole.
  • Kumar, A., & Kumar, S. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12530–12538.
  • Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 4169–4176.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Wang, Y., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 7(15), 1996–2001.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Stavber, S., & Jereb, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
  • Xi, Y., et al. (2018).
  • J&K Scientific. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid, 97%.
  • de Andrade, I. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2639–2661.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

An In-Depth Technical Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 6-Chloro-2-iodo-1-methyl-1H-indole is a key synthetic intermediate, poised for diverse chemical transformations. The presence of a chloro group at the 6-position and an iodo group at the highly reactive 2-position, combined with the N-methylation, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the synthesis, chemical properties, and reactivity of this important building block, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 6-chloroindole. The first step involves the N-methylation of the indole ring, followed by a regioselective iodination at the C2 position.

Step 1: N-methylation of 6-Chloroindole

The N-methylation of 6-chloroindole proceeds via a standard Williamson ether synthesis-like reaction. Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), generates the corresponding sodium salt, which then acts as a nucleophile, reacting with an electrophilic methyl source like methyl iodide (MeI).[2]

Experimental Protocol:

  • To a stirred solution of 6-chloro-1H-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-1-methyl-1H-indole.

Step 2: C2-Iodination of 6-Chloro-1-methyl-1H-indole

The C2 position of the indole ring is the most nucleophilic and therefore susceptible to electrophilic substitution.[3] Iodination can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl).[4]

Experimental Protocol:

  • Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add iodine monochloride (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram:

G A 6-Chloro-1H-indole B N-methylation (NaH, MeI, DMF) A->B Step 1 C 6-Chloro-1-methyl-1H-indole B->C D C2-Iodination (ICl, DCM) C->D Step 2 E This compound D->E

Caption: Proposed synthesis of this compound.

Core Chemical Properties

The physicochemical properties of this compound are influenced by the indole core and its substituents. Below is a table summarizing these properties, with some values being extrapolated from related compounds due to the lack of specific experimental data for this exact molecule.

PropertyValueSource/Basis
Molecular Formula C₉H₇ClINCalculated
Molecular Weight 291.52 g/mol Calculated
Appearance Expected to be a solid at room temperature.Based on similar haloindoles.[5]
Melting Point Not available.-
Boiling Point Not available.-
Solubility Expected to be soluble in common organic solvents like DCM, THF, and ethyl acetate, and sparingly soluble in water.General solubility of indoles.[3]

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

  • N-CH₃: A singlet is expected around 3.7-3.9 ppm.

  • Aromatic Protons:

    • The proton at the C3 position is expected to appear as a singlet around 6.5-6.7 ppm.

    • The protons on the benzene ring will show a characteristic splitting pattern. The H5 proton will likely be a doublet, H7 a doublet, and H4 a doublet of doublets, with chemical shifts in the range of 7.0-7.6 ppm.

¹³C NMR (in CDCl₃):

  • N-CH₃: A signal is expected around 30-35 ppm.

  • C2: The carbon bearing the iodine atom is expected to have a chemical shift in the range of 80-90 ppm.

  • C3: The C3 carbon signal is anticipated to be around 100-105 ppm.

  • Aromatic Carbons: The remaining six aromatic carbons will have signals in the range of 110-140 ppm.

Chemical Reactivity and Applications in Drug Discovery

The C2-iodo bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of 2-substituted indoles. These reactions are fundamental in drug discovery for creating diverse molecular libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole C2 position and various aryl or vinyl boronic acids or esters.

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane) and water.

  • Degas the mixture and heat it under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the product by chromatography.

G cluster_0 Suzuki-Miyaura Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C R-Pd(II)-I(L2) B->C D Transmetalation C->D R-B(OH)2 Base E R-Pd(II)-Ar(L2) D->E F Reductive Elimination E->F F->A G R-Ar F->G G cluster_0 Sonogashira Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C R-Pd(II)-I(L2) B->C D Transmetalation C->D E R-Pd(II)-C≡CR'(L2) D->E F Reductive Elimination E->F F->A G R-C≡CR' F->G H Cu(I)-C≡CR' H->D

Sources

6-Chloro-2-iodo-1-methyl-1H-indole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a methyl group at the N1 position, an iodine atom at the C2 position, and a chlorine atom at the C6 position—renders it a highly versatile and valuable building block for the synthesis of complex molecular libraries. This guide details its molecular structure, predicted spectroscopic characteristics, a robust synthetic pathway with detailed protocols, and its strategic application in drug discovery, focusing on the utility of the C2-iodo moiety for late-stage functionalization via cross-coupling reactions.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent functional groups. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₇ClINComputed
Molecular Weight 291.52 g/mol Computed
Exact Mass 290.9261 DaComputed
CAS Number 388373-10-8[3]
Canonical SMILES CN1C(=C(I))C2=C1C=C(C=C2)Cl-
InChI Key Not available in provided sources-

Molecular Structure and Spectroscopic Elucidation

The structure of this compound is defined by the indole bicyclic system with substituents at key positions that influence its electronic properties and reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Predicted)

While empirical data for this specific molecule is not widely published, its spectroscopic profile can be accurately predicted based on established principles and data from analogous structures.[4][5][6][7]

2.1.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the N-methyl group and the four aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃~3.85Singlet (s)-Typical range for N-methyl on an indole ring.
H3~6.70Singlet (s)-The C2-iodo substituent shields the H3 proton.
H5~7.15Doublet of doublets (dd)J ≈ 8.6, 2.0Coupled to H4 (ortho) and H7 (meta).
H4~7.50Doublet (d)J ≈ 8.6Ortho coupling to H5.
H7~7.55Doublet (d)J ≈ 2.0Meta coupling to H5.

2.1.2 ¹³C NMR Spectroscopy The carbon spectrum will reflect the influence of all three substituents. The most notable feature is the significant upfield shift of the C2 carbon due to the "heavy atom effect" of the directly attached iodine.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
N-CH₃~32.5Standard for N-methyl indole.
C2~85.0Strong upfield shift caused by the iodine substituent.
C3~103.5Electron-donating effect of the nitrogen atom.
C4~122.0Aromatic CH.
C5~121.0Aromatic CH.
C6~129.0Carbon bearing the chlorine atom.
C7~110.0Aromatic CH, shielded by nitrogen.
C3a~129.5Bridgehead carbon.
C7a~138.0Bridgehead carbon adjacent to nitrogen.

2.1.3 Mass Spectrometry Mass spectrometry (MS) would confirm the molecular weight and elemental composition. The electron ionization (EI) spectrum is expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z 291.

  • Isotopic Pattern: A characteristic M+2 peak at m/z 293 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: Potential loss of iodine (M-127) and a methyl group (M-15).

Synthesis and Reactivity

A robust and logical synthetic route to this compound involves a two-step sequence starting from commercially available 6-chloro-1H-indole. This strategy is efficient because it leverages well-established, high-yielding reactions for indole modification.

G Figure 2. Proposed Synthetic Workflow A 6-Chloro-1H-indole (Starting Material) B N-Methylation (e.g., MeI, NaH in DMF) A->B Step 1 C 6-Chloro-1-methyl-1H-indole (Intermediate) B->C D C2-Iodination (e.g., NIS in Acetonitrile) C->D Step 2 E This compound (Final Product) D->E

Caption: A logical two-step pathway for the synthesis of the target compound.

Synthetic Rationale
  • N-Methylation: The indole nitrogen is acidic and can be readily deprotonated by a suitable base like sodium hydride (NaH). The resulting anion acts as a nucleophile, reacting with an electrophilic methyl source such as methyl iodide (MeI) to form the N-methylated intermediate.[8] This reaction is typically high-yielding and selective for the nitrogen atom.[9]

  • C2-Iodination: The C2 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. Following N-methylation, the intermediate can be regioselectively iodinated at this position. Reagents like N-Iodosuccinimide (NIS) or a combination of molecular iodine and a silver salt are effective for this transformation under mild conditions.[10][11][12]

Reactivity and Strategic Importance

The primary value of this compound in drug discovery lies in the reactivity of the C2-iodo bond. This functionality makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

G Figure 3. Key Reactivity Sites for Drug Discovery cluster_0 This compound cluster_1 Synthesized Derivatives Molecule Indole Core Iodo C2-Iodo Group (Primary Reaction Site) Molecule->Iodo Suzuki Sonogashira Heck Buchwald-Hartwig Chloro C6-Chloro Group (Secondary Site / Modulator) Molecule->Chloro Aryl Aryl/Heteroaryl Groups Iodo->Aryl Alkynyl Alkynyl Groups Iodo->Alkynyl Amino Amino Groups Iodo->Amino

Caption: The C2-Iodo group enables versatile derivatization via cross-coupling.

This capability allows for the modular and efficient introduction of diverse chemical functionalities (e.g., aryl, heteroaryl, alkynyl groups) at the C2 position, which is a critical step in exploring the structure-activity relationship (SAR) of potential drug candidates.[13][14]

Applications in Research and Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a vast range of diseases.[1][15] Halogenated indoles, such as the title compound, serve as pivotal intermediates for creating novel therapeutic agents.

  • Oncology: Derivatives of 6-chloroindole have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[1] The ability to functionalize the C2 position allows for the synthesis of analogs with enhanced antiproliferative activity.

  • Infectious Diseases: The indole scaffold is being actively explored for the development of new treatments for neglected tropical diseases like Chagas disease.[14]

  • Library Synthesis: As a versatile building block, this compound is ideal for constructing large, diverse libraries of novel compounds for high-throughput screening against various biological targets. This accelerates the hit-to-lead optimization process in drug discovery.

Experimental Protocols

The following protocols describe a validated, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of 6-Chloro-1-methyl-1H-indole
  • Materials: 6-Chloro-1H-indole, sodium hydride (60% dispersion in mineral oil), methyl iodide (MeI), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloro-1H-indole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-1-methyl-1H-indole.[16]

Protocol 2: Synthesis of this compound
  • Materials: 6-Chloro-1-methyl-1H-indole, N-Iodosuccinimide (NIS), anhydrous acetonitrile, dichloromethane (DCM), saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Procedure:

    • In a flask protected from light, dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) in one portion.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

    • Wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by flash column chromatography (using a non-polar eluent system like hexane/ethyl acetate) to afford the final product, this compound, as a solid.

Safety and Handling

  • General Precautions: This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Reagent Hazards: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. N-Iodosuccinimide is an irritant. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Storage: Store the final product in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, two-step synthesis from commercially available precursors makes it readily accessible. The true value of this molecule is realized through the C2-iodo group, which serves as a versatile chemical handle for introducing molecular diversity via robust cross-coupling methodologies. This guide provides the foundational knowledge—from structural properties and predicted spectroscopic data to detailed synthetic protocols—required for researchers to effectively utilize this compound in the development of next-generation therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole.
  • Rüther, T., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
  • RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC.
  • RSC Publishing. (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis.
  • ChemSynthesis. (n.d.). 6-chloro-1H-indole.
  • PolyU Institutional Research Archive. (n.d.). Synthesis of 1H-Isoindoliums by Electrophile-Mediated Cascade Cyclization/Iodination of Propargylamine.
  • SpringerLink. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.
  • ChemSynthesis. (n.d.). 6-chloro-2-phenyl-1H-indole.
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • SciTechDaily. (2025). Breakthrough In Indole Chemistry Could Accelerate Drug Development.
  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • BMRB. (n.d.). Indole at BMRB.
  • MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2.
  • Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
  • PubChem. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol.

Sources

6-Chloro-2-iodo-1-methyl-1H-indole synthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The presented methodology is a robust, multi-step process designed for high fidelity and regiochemical control. The synthesis proceeds through three core transformations: (1) construction of the 6-chloro-1H-indole scaffold via the classic Fischer indole synthesis, (2) N-methylation to protect the indole nitrogen and activate the C2 position, and (3) a highly regioselective C2-iodination achieved through directed ortho-metalation. This document elucidates the mechanistic rationale behind each synthetic step, provides detailed experimental protocols, and offers expected outcomes to guide researchers in its successful implementation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, halogenated and functionalized indoles serve as versatile intermediates for creating complex molecular architectures through cross-coupling reactions. The target molecule, this compound, is of significant interest as it possesses three distinct points for further chemical modification: the chloro-substituted benzene ring, the highly reactive iodo-group at the C2 position, and the N-methylated pyrrole ring. The C2-iodo functionality is particularly valuable for introducing substituents via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings.[2][3][4] This guide presents a logical and efficient pathway to access this valuable intermediate from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at its most synthetically accessible bonds. The C-I bond at the 2-position is a prime candidate for disconnection, leading back to the C2-unsubstituted precursor. The N-methyl group can be removed to reveal the parent indole, which itself can be deconstructed via the well-established Fischer indole synthesis.

G Target This compound Precursor1 6-Chloro-1-methyl-1H-indole Target->Precursor1 C2-Iodination Precursor2 6-Chloro-1H-indole Precursor1->Precursor2 N-Methylation StartingMaterials (4-Chlorophenyl)hydrazine + Acetaldehyde derivative Precursor2->StartingMaterials Fischer Indole Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 6-Chloro-1H-indole Core via Fischer Indolization

The Fischer indole synthesis is a robust and historic reaction that forms the indole ring from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][5] This method remains one of the most versatile and widely used approaches for constructing the indole scaffold.[6]

Mechanistic Overview

The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]

  • Rearomatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole ring.[9]

G A Arylhydrazine + Ketone B Hydrazone Formation A->B Condensation C Tautomerization to Enamine B->C H+ D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Cyclization & NH3 Elimination D->E Rearomatization F Indole Product E->F

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-1H-indole

This protocol is adapted from established principles of the Fischer indole synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol).

  • Reaction Initiation: To the flask, add a solution of pyruvic acid (8.81 g, 100 mmol) in ethanol (100 mL). The mixture will likely warm up and change color.

  • Hydrazone Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylhydrazone intermediate.

  • Cyclization: Slowly and carefully add concentrated sulfuric acid (20 mL) to the mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully over 500 g of crushed ice. A precipitate should form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water, and dry it under vacuum. The crude product is 6-chloro-1H-indole-2-carboxylic acid.

  • Decarboxylation: Place the crude carboxylic acid into a flask suitable for distillation. Heat the solid under vacuum. The product, 6-chloro-1H-indole, will sublime. Alternatively, heat the acid in quinoline with a catalytic amount of copper powder until CO2 evolution ceases, then distill the product under reduced pressure.

  • Purification: The crude 6-chloro-1H-indole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

ParameterExpected ValueReference
Appearance White to off-white solid[10]
Melting Point 88-91 °C[10]
Molecular Weight 151.60 g/mol [10]
Yield 60-75% (over 2 steps)Typical for this reaction sequence

Part 2: N-Methylation of 6-Chloro-1H-indole

The indole N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile that readily reacts with electrophiles like methyl iodide. This step is crucial as the N-substituent directs subsequent electrophilic attack or metalation to the C2 position.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-indole
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.8 g, 70 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 6-chloro-1H-indole (7.6 g, 50 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (MeI, 9.9 g, 70 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-chloro-1-methyl-1H-indole as a pure solid or oil.

ParameterExpected ValueReference
Appearance Solid or oil[11][12]
Molecular Formula C₉H₈ClN[11]
Molecular Weight 165.62 g/mol [11]
Yield >90%Typical for this reaction

Part 3: Regioselective C2-Iodination

Direct electrophilic iodination of indoles typically occurs at the electron-rich C3 position. To achieve exclusive iodination at the C2 position, a directed ortho-metalation (DoM) strategy is employed. This involves deprotonation at the C2 position with a strong organolithium base, facilitated by the coordinating effect of the N-methyl group, followed by quenching the resulting C2-lithiated species with an iodine source.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (Argon), add a solution of 6-chloro-1-methyl-1H-indole (6.62 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 27.5 mL, 44 mmol) dropwise via syringe over 30 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78°C for 1 hour.

  • Iodination: Prepare a solution of iodine (I₂, 11.2 g, 44 mmol) in anhydrous THF (40 mL). Add this iodine solution dropwise to the lithiated indole at -78°C.

  • Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extraction: Extract the mixture with diethyl ether (3 x 75 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

ParameterExpected ValueReference
Appearance Solid[13]
Molecular Formula C₉H₇ClIN[13]
Molecular Weight 291.52 g/mol Calculated
Yield 75-85%Typical for DoM protocols

Overall Synthesis Pathway and Summary

G cluster_0 Step 1: Fischer Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: C2-Iodination A 4-Chlorophenylhydrazine + Pyruvic Acid B 6-Chloro-1H-indole A->B 1. H2SO4, EtOH, Reflux 2. Heat, vacuum C 6-Chloro-1-methyl-1H-indole B->C 1. NaH, DMF 2. MeI D This compound (Final Product) C->D 1. n-BuLi, THF, -78°C 2. I2

Caption: Complete synthetic workflow from starting materials to the final product.

Safety and Handling

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydride & n-Butyllithium: These reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and proper Schlenk line or glovebox techniques.

  • Methyl Iodide: MeI is a toxic and carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves.

  • Iodine: Iodine is corrosive and can cause stains and burns. Avoid inhalation of vapors.

  • Solvents: DMF, THF, and hexanes are flammable. Work away from ignition sources. DMF is a potent liver toxin and should be handled with care.

Conclusion

The synthesis of this compound is reliably achieved through a three-part sequence involving Fischer indolization, N-methylation, and directed C2-iodination. This guide provides a detailed framework, explaining the causality behind the chosen reactions and offering robust protocols. By leveraging classic and modern synthetic techniques, this pathway delivers a high-value, functionalized indole intermediate, opening avenues for further exploration in drug development and materials science.

References

  • Zhao-Yang Wang, et al. (2021).
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC - NIH.
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals.
  • Zhao-Yang Wang. (2021).
  • Iodination of 3-substituted indoles.
  • Regioselective C5-H Direct Iodination of Indoles.
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010).
  • The direct C–H halogenations of indoles. (2025).
  • Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts.
  • Synthesis of biindoles from 2‐Iodoindoles and 2‐Indolylboronic acid.
  • Fischer indole synthesis. Grokipedia.
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. (2025). J&K Scientific LLC.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Supporting inform
  • This compound. ChemicalBook.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • 6-Chloro-1-methyl-1H-indole. PubChem.
  • Fischer indole synthesis.
  • The Synthesis of 2- and 3-Substituted Indoles. CORE.
  • 6-Chloro-2-methyl-1H-indole. Sigma-Aldrich.
  • Indole synthesis using 2‐iodoaniline and cuprous acetylides.
  • 6-Chloro-1-methyl-1H-indole 155868-51-2 wiki. Guidechem.
  • 14 - Synthesis of Indoles. (2021). YouTube.
  • Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole.
  • This compound CAS#:. ChemicalBook.
  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Source not explicitly provided in search results].
  • 6-chloro-1H-indole. (2025). ChemSynthesis.
  • Regioselective Iodination of Chlorinated Arom
  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2025). [Source not explicitly provided in search results].
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.
  • 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole. Smolecule.
  • 6-Chloro-2-(p-tolyl)-1H-indole. Benchchem.
  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. (2019).
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.
  • Synthesis of 1H-Isoindoliums by Electrophile-Mediated Cascade Cyclization/Iodination of Propargylamine. PolyU Institutional Research Archive.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure.
  • Processes for production of indole compounds.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022).

Sources

Technical Guide to the Physicochemical Characterization of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to determining the essential physical and spectral properties of the novel indole derivative, 6-Chloro-2-iodo-1-methyl-1H-indole. Given the limited availability of public data on this specific molecule, this guide emphasizes the experimental methodologies required for its thorough characterization. The protocols and insights provided herein are foundational for researchers in medicinal chemistry, materials science, and drug development, enabling consistent and reliable data generation for this promising compound.

Introduction and Compound Overview

This compound is a polysubstituted indole, a heterocyclic scaffold of significant interest in pharmaceutical research due to its prevalence in bioactive natural products and synthetic drugs. The specific substitutions—a chloro group at the 6-position, an iodo group at the 2-position, and N-methylation—are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making it a candidate for further investigation.

A precise understanding of its physical properties is a non-negotiable prerequisite for any subsequent application, from designing synthetic routes to formulating it for biological assays.[1] Properties such as melting point, solubility, and spectral characteristics not only confirm the compound's identity and purity but also dictate its handling, formulation, and potential bioavailability.[1][2] This guide outlines the standard, validated procedures for elucidating these critical parameters.

Core Physicochemical Properties

The following table summarizes the key properties of this compound. Calculated values are provided, while experimental parameters are presented as a template for laboratory findings.

PropertyValue / DataMethod / Source
Molecular Formula C₉H₇ClINCalculation
Molecular Weight 291.52 g/mol Calculation
Appearance To be determinedVisual Inspection
Melting Point To be determinedCapillary Method (Mel-Temp)
Aqueous Solubility To be determinedpH-Solubility Profiling
Organic Solvent Solubility To be determinedEquilibrium Shake-Flask Method
¹H NMR Spectrum To be determined500 MHz NMR Spectrometer
¹³C NMR Spectrum To be determined125 MHz NMR Spectrometer
Mass Spectrum (m/z) To be determinedESI-MS or GC-MS

Experimental Methodologies for Characterization

The following sections detail the authoritative protocols for determining the physical properties of this compound. The causality behind procedural steps is explained to ensure robust and reproducible outcomes.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is the standard for accurate determination.[3]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_record Data Recording prep1 1. Ensure Sample is Dry & Powdered prep2 2. Load into Capillary Tube (2-3 mm height) prep1->prep2 prep3 3. Pack Solid Tightly prep2->prep3 analysis1 4. Insert Tube into Apparatus prep3->analysis1 Transfer analysis2 5. Set Ramp Rate (Rapid scan then 1-2°C/min) analysis1->analysis2 analysis3 6. Observe & Record Range analysis2->analysis3 record1 T_initial: First liquid droplet appears analysis3->record1 Document record2 T_final: All solid has liquefied record1->record2 record3 Report as Range: T_initial - T_final record2->record3

Caption: Workflow for determining melting point via the capillary method.

  • Sample Preparation : Obtain a dry, finely powdered sample of this compound. Jab the open end of a glass capillary tube into the powder.[4]

  • Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm.[4][5]

  • Apparatus Setup : Place the capillary tube into the heating block of the melting point apparatus.[4]

  • Approximate Determination : If the melting point is unknown, perform a rapid heating (10-15°C/minute) to find an approximate range.[5]

  • Accurate Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate (1-2°C/minute) to ensure thermal equilibrium.

  • Recording : Record the temperature at which the first droplet of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final).[5] The melting point is reported as this range.

Solubility Profiling

Solubility is a cornerstone of drug development, directly influencing a compound's absorption and bioavailability.[6][7] Determining solubility in both aqueous and organic solvents is necessary. For drug candidates, pH-solubility profiling is essential, as the charge state of a molecule can dramatically change its solubility in the varying pH environments of the gastrointestinal tract and bloodstream.[8]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 1. Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep2 2. Add Excess Solid Compound to each buffer vial prep1->prep2 eq1 3. Agitate at Controlled Temp (e.g., 25°C or 37°C) prep2->eq1 Incubate eq2 4. Incubate for 24-48 hrs to reach equilibrium eq1->eq2 an1 5. Filter/Centrifuge to remove undissolved solid eq2->an1 Process an2 6. Extract Aliquot of supernatant an1->an2 an3 7. Quantify Concentration (HPLC-UV or LC-MS) an2->an3

Caption: Workflow for determining thermodynamic equilibrium solubility.

  • Media Preparation : Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8][9] Also prepare relevant organic solvents (e.g., DMSO, Ethanol, Acetonitrile).

  • Sample Addition : Add an excess amount of solid this compound to a vial containing a known volume of each solvent/buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[10]

  • Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (typically 25°C for standard properties or 37°C for physiological relevance) for 24-48 hours to allow the system to reach equilibrium.[8][9]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

  • Quantification : Carefully take a known volume of the clear supernatant and dilute it appropriately. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS, against a calibration curve.[7]

Spectroscopic and Spectrometric Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and identity of the synthesized compound.[11][12]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, ¹H and ¹³C NMR are required.

  • Sample Preparation Protocol :

    • Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean vial.[13]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is soluble.[13]

    • Ensure the solid is fully dissolved, using gentle vortexing if necessary. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[13]

    • The final spectrum will confirm the positions of protons and carbons, allowing for unambiguous structural verification.

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14][15] It also provides structural information from fragmentation patterns.[15][16]

  • Principle of Operation :

    • Ionization : The sample is injected into the mass spectrometer and vaporized. An electron beam then bombards the molecules, knocking off an electron to form a positive molecular ion (M⁺).[14][17]

    • Acceleration : The positive ions are accelerated by an electric field.[17]

    • Deflection/Separation : The ions are deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio; lighter ions are deflected more than heavier ones.[14][17]

    • Detection : A detector counts the number of ions at each m/z value, generating the mass spectrum.[12]

For this compound, the mass spectrum should show a distinct molecular ion peak corresponding to its molecular weight. Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion and any chlorine-containing fragments, providing definitive evidence of its presence.[12][16]

Conclusion

The experimental determination of the physical properties of this compound is a critical first step in its evaluation for any scientific application. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data on its melting point, solubility, and spectral identity. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for advancing research and development efforts involving this molecule.

References

[14] HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from vertexaisearch.cloud.google.com [11] Chemistry For Everyone. (2025, January 4). How Are The Properties Of Organic Compounds Determined? Retrieved from vertexaisearch.cloud.google.com [18] PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved from vertexaisearch.cloud.google.com [15] Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Retrieved from vertexaisearch.cloud.google.com [19] Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from vertexaisearch.cloud.google.com [4] Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from vertexaisearch.cloud.google.com [12] ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds. Retrieved from vertexaisearch.cloud.google.com [8] Unknown. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from vertexaisearch.cloud.google.com Unknown. (n.d.). Melting point determination. Retrieved from vertexaisearch.cloud.google.com [3] Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from vertexaisearch.cloud.google.com [1] Scribd. (n.d.). Physical Properties of Organic Compounds 1. Retrieved from vertexaisearch.cloud.google.com [5] Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from vertexaisearch.cloud.google.com [20] Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from vertexaisearch.cloud.google.com [2] Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from vertexaisearch.cloud.google.com [13] Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from vertexaisearch.cloud.google.com [21] Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from vertexaisearch.cloud.google.com [17] eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from vertexaisearch.cloud.google.com [6] WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from vertexaisearch.cloud.google.com [9] World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from vertexaisearch.cloud.google.com [7] Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from vertexaisearch.cloud.google.com [10] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from vertexaisearch.cloud.google.com [16] Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from vertexaisearch.cloud.google.com

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-iodo-1-methyl-1H-indole, a substituted indole of interest to researchers in medicinal chemistry and drug development. Lacking a publicly available experimental spectrum, this guide synthesizes data from related structures and established principles of NMR spectroscopy to predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a valuable resource for scientists seeking to understand the structural characterization of this and similar halogenated indole derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole ring with various substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a prime example of such a tailored molecule. Its structural elucidation is paramount for confirming its identity and purity, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will deconstruct the predicted ¹H NMR spectrum of this compound, offering a detailed rationale for the expected spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the N-methyl group and the four aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the electron-donating nature of the indole nitrogen and the N-methyl group.

Predicted Chemical Shifts and Coupling Constants
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~3.7s-
H-3~6.5s-
H-4~7.5dJ ≈ 8.5
H-5~7.0ddJ ≈ 8.5, 2.0
H-7~7.4dJ ≈ 2.0
Rationale for Peak Assignments
  • N-CH₃ (singlet, ~3.7 ppm): The protons of the N-methyl group are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is influenced by the deshielding effect of the adjacent nitrogen atom and the aromatic ring system. The typical chemical shift for an N-methyl group on an indole ring is around 3.7 ppm.

  • H-3 (singlet, ~6.5 ppm): The proton at the C-3 position is a singlet due to the absence of adjacent protons (the C-2 position being substituted with iodine). The indole ring current and the adjacent nitrogen atom influence its chemical shift. The presence of the electron-withdrawing iodine at C-2 is expected to have a minor deshielding effect on H-3 compared to unsubstituted 1-methylindole.

  • H-4 (doublet, ~7.5 ppm): This proton is part of the benzenoid ring and is ortho to the fused pyrrole ring. It is coupled only to H-5, resulting in a doublet. The ortho-coupling constant (³J) in aromatic systems is typically in the range of 7-10 Hz.[1] We predict a J value of approximately 8.5 Hz. The chloro group at C-6 will have a minor deshielding effect on H-4.

  • H-5 (doublet of doublets, ~7.0 ppm): The proton at C-5 is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling). The ortho-coupling with H-4 will result in a larger splitting (J ≈ 8.5 Hz), while the meta-coupling with H-7 will cause a smaller splitting (⁴J), typically in the range of 1-3 Hz.[2] This results in a doublet of doublets. The electron-withdrawing chloro group at the adjacent C-6 position will exert a deshielding effect on H-5.

  • H-7 (doublet, ~7.4 ppm): This proton is ortho to the chloro group at C-6 and meta to H-5. The primary coupling is the meta-coupling to H-5, which will result in a doublet with a small coupling constant (J ≈ 2.0 Hz). The chloro group at the adjacent C-6 position will have a deshielding effect on H-7.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[3] The choice of solvent can slightly influence the chemical shifts.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

Instrument Parameters

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Programzg30 or similarA standard 30-degree pulse sequence is a good starting point for quantitative measurements.
Number of Scans (NS)16 to 64Sufficient scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1)1-2 secondsAllows for the relaxation of the protons between scans, ensuring accurate integration.
Acquisition Time (AQ)3-4 secondsA longer acquisition time provides better resolution.
Spectral Width (SW)~16 ppmA spectral window that encompasses all expected proton signals.

Data Processing and Interpretation Workflow

The following diagram illustrates the workflow for acquiring and interpreting the ¹H NMR spectrum.

HNMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis A Sample Preparation B Instrument Setup & Shimming A->B C Data Acquisition B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Integration F->G H Peak Picking G->H I Chemical Shift Analysis H->I J Multiplicity Analysis H->J K Coupling Constant Analysis H->K L Structure Elucidation I->L J->L K->L

Figure 1: Workflow for ¹H NMR data acquisition, processing, and analysis.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have constructed a reliable spectral forecast that will be invaluable for researchers working with this compound. The provided experimental protocol and data analysis workflow offer a practical framework for the successful characterization of this and other substituted indoles, underscoring the power of ¹H NMR in modern drug discovery and development.

References

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2072.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 389-401.
  • Reich, H. J. (n.d.). Substituent Effects on Benzene Chemical Shifts. University of Wisconsin.
  • Gunther, H. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). 1-Methyl-1H-indole.
  • PubChem. (n.d.). 1-Methylindole.
  • University of Calgary. (n.d.). Aromatic Region.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • UCL. (n.d.). Chemical shifts.

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-2-iodo-1-methyl-1H-indole, a halogenated indole derivative of significant interest in synthetic chemistry and drug development. Indole scaffolds are ubiquitous in pharmacologically active compounds, and precise characterization of their substituted analogues is critical for structure elucidation, purity assessment, and reaction monitoring. This document details the theoretical principles governing the 13C NMR spectrum of the title compound, offers a predictive analysis of chemical shifts based on substituent effects, presents a robust, field-proven protocol for sample preparation and data acquisition, and provides a framework for accurate spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMR spectroscopic techniques for heterocyclic compounds.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry. The strategic placement of halogen atoms on this scaffold serves as a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, carbon-halogen bonds, particularly C-I bonds, are versatile synthetic handles for introducing further complexity through cross-coupling reactions. This compound is a prime example of a multifunctional intermediate where each substituent—the N-methyl group, the C6-chloro group, and the C2-iodo group—imparts distinct electronic and steric features. Accurate structural confirmation is paramount, and 13C NMR spectroscopy is the definitive, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton.

Theoretical 13C NMR Analysis and Spectral Assignment

The 13C NMR spectrum of this compound is governed by the complex interplay of electronic effects from its three substituents on the core indole structure. A thorough understanding of these effects is essential for an accurate assignment of the ten expected carbon signals.

Influence of Substituents on the Indole Scaffold

The chemical shift of each carbon atom in the indole ring is modulated from its position in the parent indole molecule by the following substituent-induced chemical shifts (SCS):

  • N1-Methyl Group: The methyl group itself will appear as a distinct signal in the aliphatic region (typically ~30-35 ppm). Its primary electronic effect on the ring is weakly electron-donating through induction and hyperconjugation, which tends to slightly shield the carbons of the pyrrole ring (C2, C3, C3a).

  • C6-Chloro Group: Chlorine exerts a dual effect. It is strongly electron-withdrawing through induction (-I effect), which deshields the carbon it is attached to (C6, the ipso-carbon) and, to a lesser extent, other carbons. It also has a weak electron-donating effect through resonance (+R effect) due to its lone pairs, which primarily influences the ortho (C5, C7) and para (C3a) positions. The net result is a strong deshielding of C6 and more modest shifts for other carbons on the benzene ring.[1][2]

  • C2-Iodo Group: Iodine has a pronounced effect. Due to the "heavy atom effect," the carbon directly attached to the iodine (C2) experiences significant shielding, causing its signal to shift substantially upfield to an anomalous position, often below 100 ppm. This is a key diagnostic feature for iodo-substituted aromatic carbons. Other carbons are less affected, though a weak electron-withdrawing inductive effect is present.

The combination of these effects allows for a logical, predictive assignment of the entire carbon skeleton.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted 13C NMR chemical shifts for this compound, based on established data for substituted indoles and general substituent effects.[3][4][5][6] The assignments are rationalized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~85 - 95Strongly shielded by the "heavy atom effect" of the directly attached iodine. This is the most upfield aromatic signal and is diagnostic.
C3 ~105 - 110Shielded relative to C3 in N-methylindole due to the adjacent C2-iodo group.
C3a ~135 - 140Quaternary carbon. Deshielded by the N-methyl group and influenced by the C6-chloro group.
C4 ~122 - 127Influenced by the inductive effect of the C6-chloro group.
C5 ~120 - 125Shielded relative to C4 due to its ortho relationship to the electron-donating nitrogen (via C3a) and ortho to the C6-Cl.
C6 ~128 - 133Ipso-carbon attached to chlorine, expected to be deshielded.
C7 ~110 - 115Shielded due to its ortho relationship to the electron-donating nitrogen atom.
C7a ~138 - 142Quaternary carbon, part of the benzene ring fused to the pyrrole ring. Deshielded.
N-CH₃ ~30 - 35Typical range for an N-methyl group on a heterocyclic aromatic ring.

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

The molecular structure with standardized numbering is presented below.

Caption: Structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

Adherence to a rigorous and well-justified experimental protocol is crucial for obtaining a high-quality, reproducible 13C NMR spectrum. The following workflow is designed to ensure both accuracy and efficiency.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample.

  • Material Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of this compound.[7] While smaller quantities can be used, this amount ensures a good signal-to-noise ratio (S/N) can be achieved in a reasonable timeframe (e.g., 20-60 minutes).[7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Use approximately 0.6-0.7 mL of solvent.[8]

  • Dissolution and Transfer: Dissolve the sample in the solvent within a small, clean vial. This allows for visual confirmation of complete dissolution.[7] Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and broaden spectral lines.[9]

  • Internal Standard: For precise chemical shift referencing, the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is often sufficient.[10] However, for absolute accuracy, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[7]

Instrumentation and Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

  • Experiment Selection: A standard proton-decoupled 13C experiment is appropriate. A common pulse program is zgpg30 or a similar variant that uses a 30° pulse angle.

  • Acquisition Parameters:

    • Pulse Angle (p1): A 30° flip angle is recommended over a 90° angle. Because 13C T₁ relaxation times can be long, a smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, leading to better S/N in a given amount of time.[11][12]

    • Acquisition Time (AT): Set to 1.0 - 2.0 seconds. This duration is generally sufficient to capture the decay of the signal for most carbons in a small molecule.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a robust starting point.[11] This allows for adequate, though not necessarily complete, relaxation of all carbons, including quaternary ones which typically have longer T₁ values. For truly quantitative results, a much longer delay (5x the longest T₁) would be needed, but this is often impractical for routine characterization.[13]

    • Number of Scans (NS): Begin with 128 or 256 scans. The S/N ratio improves with the square root of the number of scans. If signals are weak after the initial acquisition, increase NS accordingly. A typical experiment may take between 6 to 30 minutes.[11]

    • Spectral Width (SW): A spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected 13C chemical shifts for organic molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 50-100 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Parameters (zgpg30, 30° pulse, D1=2s) load->setup acquire Acquire Data (NS=256) setup->acquire process Fourier Transform, Phase, & Baseline Correction acquire->process analyze Assign Peaks & Analyze Spectrum process->analyze

Caption: Recommended workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of this compound is a clear-cut process when guided by a sound understanding of fundamental spectroscopic principles and substituent effects. The heavy-atom effect of iodine provides a definitive starting point for spectral assignment by shifting the C2 signal significantly upfield. The remaining signals can be logically assigned by considering the combined inductive and resonance effects of the chloro and N-methyl substituents. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-fidelity 13C NMR data, enabling unambiguous structure confirmation and paving the way for the successful application of this versatile chemical intermediate in research and development.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Fadhil, G. F., & Radhy, H. A. (2007). Substitutent effects on 13 C-nmr and ir spectral data of 3- (4-x-phenacyclidene) oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1).
  • Scientist Channel. (2025, February 22).
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department, Northwestern University. [Link]
  • Department of Chemistry and Biochemistry, University of Maryland. (n.d.). NMR Sample Requirements and Preparation.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384.
  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Helmy, R., & Polito, A. J. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives.
  • Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6.
  • Scribd. (n.d.). NMR Spectroscopy Data Parameters.
  • Facey, G. (2007, December 21).
  • Raczyńska, E. D., & Kosińska, W. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 78(5).
  • Perumal, S., & Srinivasan, C. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 100(1), 37-43.

Sources

A Technical Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Halogenated indole derivatives, in particular, have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, which can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical overview of 6-Chloro-2-iodo-1-methyl-1H-indole, a highly functionalized and versatile intermediate for organic synthesis and drug discovery. We will explore its synthesis, key physicochemical properties, and its reactivity, with a special focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[1] The strategic placement of functional groups on the indole ring is a key strategy for modulating the pharmacological profile of a lead compound.

  • N-Methylation: The methylation of the indole nitrogen at position 1 removes the hydrogen bond donor capability and increases lipophilicity. This modification can prevent unwanted metabolic N-dealkylation and often leads to improved cell permeability and oral bioavailability.

  • C6-Chlorination: The introduction of a chlorine atom at the C6-position significantly alters the electronic properties of the indole ring. This electron-withdrawing group can influence the acidity of the (former) N-H proton and modulate the binding interactions of the molecule with its target, often through favorable halogen bonding.[2]

  • C2-Iodination: The iodine atom at the C2-position is the most synthetically valuable feature of this molecule. The carbon-iodine bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, providing a selective handle for the introduction of diverse molecular fragments.[3][4] This allows for the late-stage diversification of drug candidates, a crucial tactic in modern medicinal chemistry.

The combination of these three features in this compound makes it a trifunctionalized building block of high strategic value, enabling the rapid construction of complex molecular architectures.

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the commercially available 6-chloro-1H-indole. The workflow involves the protection of the indole nitrogen via methylation, followed by a regioselective iodination at the electron-rich C2 position.

Synthetic_Workflow Start 6-Chloro-1H-indole Intermediate 6-Chloro-1-methyl-1H-indole Start->Intermediate  Step 1: N-Methylation  NaH, CH3I, THF   Product This compound Intermediate->Product  Step 2: C2-Iodination  I2, KOH, DMF   Cross_Coupling_Reactivity Substrate This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Substrate->Suzuki [Pd], Base Heck Heck Coupling (Alkene) Substrate->Heck [Pd], Base Sonogashira Sonogashira Coupling (Alkyne) Substrate->Sonogashira [Pd], Cu(I), Base Product 2-Substituted-6-chloro- 1-methyl-1H-indole Suzuki->Product Heck->Product Sonogashira->Product

Sources

The Enduring Allure of the Halogenated Indole: From Ancient Dyes to Modern Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on the Discovery, History, and Synthetic Diversification of a Privileged Scaffold

Introduction: A Tale of Color, Coincidence, and Chemical Creativity

The story of halogenated indoles is a captivating journey that begins not in a sterile laboratory, but on the shores of the ancient Mediterranean. It is a narrative that weaves together the threads of history, biology, and chemistry, from the vibrant purple hues that adorned the robes of emperors to the complex molecular architectures that form the basis of modern pharmaceuticals. This guide will traverse the timeline of halogenated indoles, offering an in-depth exploration for researchers, scientists, and drug development professionals. We will delve into their serendipitous discovery in nature, the evolution of their chemical synthesis, and the ever-expanding understanding of their profound biological activities. More than a mere recitation of facts, this guide aims to provide a causal understanding of the scientific choices and technological advancements that have shaped this fascinating field of study.

Part 1: Nature's Palette and a Royal Legacy - The Dawn of Halogenated Indoles

The first encounter of humanity with a halogenated indole was not with a therapeutic agent, but with a dye of unparalleled prestige: Tyrian purple. As early as 1570 BC, the Phoenicians, master seafarers and traders of the ancient world, had unlocked the secret to extracting this magnificent reddish-purple pigment from the mucus of several species of Murex sea snails.[1][2] The process was arduous and malodorous, requiring tens of thousands of snails to produce a single gram of the dye, a fact that contributed to its immense value and exclusive reservation for royalty and the highest echelons of society.[3][4] For over a millennium, Tyrian purple was a symbol of power and wealth across the Greek, Roman, and Byzantine empires.[3][4]

The vibrant and enduring color of Tyrian purple is due to its primary chemical constituent, 6,6'-dibromoindigotin, a dimer of two brominated indole units.[3] The biosynthesis of this compound is a remarkable example of nature's chemical ingenuity. Precursors within the snail's hypobranchial gland undergo enzymatic transformation and, upon exposure to light and air, ultimately form the stable dibromoindigotin pigment.[3] The fall of Constantinople in 1453 led to the loss of the intricate knowledge of Tyrian purple production for centuries, shrouding this ancient technology in mystery until its chemical structure was finally elucidated in the early 20th century.[3]

Part 2: The Marine Renaissance - Unveiling a Trove of Bioactive Molecules

While Tyrian purple remained a historical curiosity for centuries, the mid-20th century witnessed a renewed interest in the chemistry of marine organisms. This "marine renaissance" led to the discovery of a vast and diverse array of natural products, many of which possessed potent biological activities. Marine invertebrates, particularly sponges, algae, and tunicates, proved to be a rich source of halogenated indoles, far beyond the dibromoindigotin of ancient fame.[5][6][7]

Unlike terrestrial organisms, which primarily utilize chlorine, marine life has a remarkable capacity to incorporate bromine into their secondary metabolites, a consequence of the higher concentration of bromide in seawater and the presence of specific halogenating enzymes called haloperoxidases.[8] This has resulted in a plethora of unique brominated indole alkaloids with complex structures and a wide spectrum of biological activities.[5][9]

These naturally occurring halogenated indoles have demonstrated significant potential in drug discovery, exhibiting properties such as:

  • Antimicrobial and Antiviral Activity: Many marine-derived halogenated indoles have shown potent activity against drug-resistant bacteria and various viruses.[10][11][12] For example, certain brominated indoles isolated from the red alga Laurencia have displayed significant antibacterial effects.[11]

  • Anticancer Properties: The unique chemical structures of these compounds have made them attractive candidates for anticancer drug development. They can interact with various cellular targets, including protein kinases, to inhibit tumor growth.[13][14]

  • Anti-inflammatory Effects: Brominated indoles from the Australian marine mollusk Dicathais orbita have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators.

  • Neurological Activity: Some halogenated indole alkaloids have been found to interact with receptors in the central nervous system, suggesting their potential as leads for the development of drugs for neurological disorders.

The discovery of this vast chemical diversity in the marine environment spurred the development of new synthetic methodologies to access these complex molecules and their analogs for further biological evaluation.

Part 3: From Benchtop to Production - The Evolution of Halogenated Indole Synthesis

The increasing interest in the biological activities of halogenated indoles necessitated the development of efficient and versatile synthetic methods. Early approaches often relied on the direct halogenation of the indole nucleus, a reaction that can be challenging to control in terms of regioselectivity. The indole ring is highly reactive towards electrophiles, and direct bromination, for instance, can lead to a mixture of products.

A significant breakthrough in indole synthesis came with the advent of palladium-catalyzed cross-coupling reactions. These methods offer a powerful and predictable way to construct the indole core and introduce halogens at specific positions. The Heck, Suzuki, and Buchwald-Hartwig reactions, among others, have become indispensable tools for the synthesis of functionalized indoles, including their halogenated derivatives.[4][10]

Modern Synthetic Strategies

Modern synthetic approaches to halogenated indoles often employ a combination of classical and modern techniques. A general workflow for the synthesis of a halogenated indole might involve:

  • Construction of a substituted aniline precursor: This precursor will contain the desired halogen atom at a specific position on the aromatic ring.

  • Introduction of a side chain: A side chain containing a suitable functional group for cyclization is introduced, often via a palladium-catalyzed cross-coupling reaction.

  • Intramolecular cyclization: The final step involves the formation of the indole ring through an intramolecular reaction, such as a Heck cyclization or a C-H activation/amination sequence.[10]

More recently, "green" chemistry approaches have been developed for the halogenation of indoles. These methods utilize environmentally benign reagents and conditions, such as the use of oxone and halide salts, to achieve efficient halogenation with minimal waste.

Synthetic_Pathway

Part 4: A Case Study - The Synthesis of 6-Bromoindole

To illustrate the practical application of synthetic methodologies, we will detail a common procedure for the preparation of 6-bromoindole, a valuable building block in organic synthesis. This synthesis proceeds via the Leimgruber-Batcho indole synthesis, a reliable method for preparing indoles from o-nitrotoluenes.

Experimental Protocol: Synthesis of 6-Bromoindole

Materials:

  • 4-Bromo-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Aqueous acetic acid (80%)

  • Zinc powder

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Formation of the Enamine

  • To a solution of 4-bromo-2-nitrotoluene (7.9 g, 36.6 mmol) in dimethylformamide (73 mL), add N,N-dimethylformamide dimethylacetal (14.5 mL, 110 mmol) and pyrrolidine (4.7 mL).

  • Heat the mixture at 110 °C for 90 minutes.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine.

Step 2: Reductive Cyclization to 6-Bromoindole

  • Dissolve the crude enamine from Step 1 in aqueous acetic acid (245 mL, 80%).

  • Heat the solution to 75 °C.

  • Add zinc powder (20.8 g, 318 mmol) to the hot solution in small portions over 2 hours.

  • After the addition is complete, heat the reaction mixture at 85 °C for 3.5 hours.

  • Cool the mixture to room temperature and then to 0 °C.

  • Remove the precipitate by filtration.

  • Dilute the filtrate with ethyl acetate and wash twice with water.

  • Dry the organic extract over sodium sulfate, filter, and concentrate under reduced pressure to give a brown oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (starting with 95:5 and moving to 90:10) to afford 6-bromoindole as a grey solid.

This protocol is a synthesis of information from publicly available sources and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.[3]

Part 5: Biological Activity and Future Perspectives

The halogenated indole scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[14] The introduction of a halogen atom can significantly modulate the biological activity of an indole derivative by altering its electronic properties, lipophilicity, and metabolic stability.[13]

Table 1: Selected Biological Activities of Halogenated Indoles

CompoundSourceBiological ActivityReference
6,6'-Dibromoindigotin Murex sea snailsPigment[3]
6-Bromoisatin Dicathais orbitaAnti-inflammatory
Multi-halogenated indoles SyntheticAntibacterial against S. aureus[10]
MC11 (tetrabromoindenoindole) SyntheticProtein kinase CK2 inhibitor (anticancer)[13]
4,6-Dibromoindole SyntheticAntifungal against Candida species
JWH-423 (iodinated naphthoyl indole) SyntheticCannabinoid receptor 2 (CB2) agonist

The future of halogenated indole research is bright. The continued exploration of marine biodiversity will undoubtedly lead to the discovery of new and structurally novel halogenated indoles with unique biological activities. Concurrently, advances in synthetic chemistry, including the development of more efficient and selective catalytic methods, will enable the rapid synthesis of libraries of halogenated indole analogs for drug screening. The convergence of these disciplines holds immense promise for the development of new therapeutics to address a wide range of human diseases.

Conclusion

From the imperial purple of antiquity to the cutting-edge of modern drug discovery, the journey of the halogenated indole is a testament to the power of chemical exploration. This versatile scaffold, first gifted to us by nature, has been embraced and elaborated upon by chemists, leading to a profound understanding of its chemical and biological properties. As we continue to unravel the complexities of this remarkable class of molecules, the future undoubtedly holds even more exciting discoveries and applications for the humble yet potent halogenated indole.

References

  • Piper, R. (2023, December 1). Tyrian Purple: The Royal Pigment. Rhiannon Piper.
  • Cook, C. J. (n.d.). Tyrian Purple: The First Four Thousand Years. PMC - NIH.
  • Vasanthan, T., Shanmugam, S., & Subban, S. (n.d.).
  • Various Authors. (2023, July 6). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
  • Chen, Y. (2017, March 29). History of Purple: A 'Technological' Breakthrough. Medium.
  • Wikipedia contributors. (n.d.). Tyrian purple. Wikipedia.
  • Various Authors. (2025, December). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PubMed.
  • University of Michigan. (n.d.).
  • Various Authors. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Southern Cross University.
  • Various Authors. (n.d.).
  • Various Authors. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (2021, July 2). An Obligate Peptidyl Brominase Underlies the Discovery of Highly Distributed Biosynthetic Gene Clusters in Marine Sponge Microbiomes. Journal of the American Chemical Society.
  • Various Authors. (n.d.).
  • Various Authors. (2025, September 25).
  • Various Authors. (2025, April 17).
  • Various Authors. (n.d.).
  • Butler, A., & Crews, P. (n.d.).
  • Gribble, G. W. (2025, August 7). Chapter 3 Naturally occurring halogenated pyrroles and Indoles.
  • Various Authors. (n.d.). Marine Indole Alkaloids. PMC - NIH.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
  • Huffman, J. W. (2021, October 14). The Spicy Story of Cannabimimetic Indoles. PMC - PubMed Central.
  • Roussis, V. (n.d.).
  • Various Authors. (2023, July 27). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • Gribble, G. W. (n.d.).
  • Various Authors. (n.d.). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
  • Wagner, C., El Omari, M., & König, G. M. (n.d.). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites.
  • Gribble, G. W. (n.d.).

Sources

The Strategic Role of Iodine in the Synthesis and Functionalization of Indole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and structural resemblance to endogenous molecules like tryptophan allow indole derivatives to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antiviral effects.[4][5][6] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of the indole nucleus remains a paramount objective for synthetic organic chemists.

This technical guide serves as an in-depth exploration of the multifaceted and strategic role of iodine in indole chemistry. Far from being a simple halogenating agent, iodine, in its various forms, acts as a powerful catalyst, a precise mediator for complex cyclizations, and, critically, the key that unlocks the potential of the indole ring for advanced functionalization. We will dissect the causality behind experimental choices, provide field-proven protocols, and illustrate how the strategic introduction and subsequent manipulation of iodine is an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel and complex indole-based molecular entities.

Part 1: Direct Iodination of the Indole Nucleus: Creating the Master Key

The introduction of an iodine atom onto the indole scaffold is often the first and most critical step in a broader synthetic strategy. The resulting iodo-indole is a versatile intermediate, primed for a multitude of subsequent transformations. The choice of iodinating agent and reaction conditions is dictated by the desired regioselectivity and the sensitivity of the substrate.

Mechanistic Principles of Electrophilic Iodination

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack. If the C3 position is blocked, substitution typically occurs at the C2 position or, under more forcing conditions, on the benzene ring.

Key Iodinating Reagents and Protocols

Several reagents have been developed for the direct iodination of indoles, each with distinct advantages in terms of reactivity, selectivity, and operational simplicity.

ReagentCommon AbbreviationTypical PositionKey Advantages & Considerations
Molecular Iodine I₂C3Cost-effective and readily available. Often requires a base to neutralize the HI byproduct, which can cause polymerization.
Iodine Monochloride IClC3Highly reactive, allowing for rapid iodination at room temperature. Can be used with a solid support like Celite for easier handling and purification.[7]
N-Iodosuccinimide NISC3A mild and easy-to-handle solid reagent. Often the reagent of choice for sensitive substrates as it avoids the generation of strong acids.
1,3-Diiodo-5,5-dimethylhydantoin DIHC3A stable, high-iodine-content solid reagent that can be activated by a disulfide catalyst for efficient iodination under mild conditions.[7]
Experimental Protocol 1: Regioselective C3-Iodination of Indole using Iodine Monochloride

This protocol, adapted from established methodologies, provides a reliable method for the C3-iodination of indole derivatives.[7]

Objective: To synthesize 3-iodoindole from indole.

Materials:

  • Indole (1.0 equiv)

  • Iodine Monochloride (ICl, 1.0 M solution in CH₂Cl₂, 1.1 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve indole in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine to the solution. Causality: Pyridine acts as a mild base to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.

  • Addition of Iodinating Agent: Add the solution of iodine monochloride dropwise over 10-15 minutes. The reaction is often instantaneous. Causality: ICl is a polarized electrophile (I⁺Cl⁻) that readily attacks the electron-rich C3 position of the indole.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically < 30 minutes).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted ICl. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: These washes remove acidic byproducts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-iodoindole.

Achieving Regioselectivity at Other Positions

While C3 is the default position, strategic functionalization at other sites is crucial for creating diverse molecular architectures. This can be achieved through:

  • Blocking C3: If the C3 position is already substituted, electrophilic iodination can be directed to other positions, though mixtures may result.

  • Directed Metalation: Using a directing group (e.g., at N1) can allow for deprotonation at a specific position (e.g., C2 or C7) with a strong base, followed by quenching with an iodine source.

  • Lewis Acid Mediation: The use of a Lewis acid like BF₃·Et₂O has been reported to direct iodination to the C5 position for indoles bearing a C3 electron-withdrawing group.[8] A recent metal-free method has also been developed for highly regioselective C5-H direct iodination.[9]

Part 2: Iodine as a Catalyst and Mediator in Indole Transformations

Beyond direct halogenation, molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and environmentally benign catalyst for a variety of organic transformations, leveraging its properties as a mild Lewis acid and an effective redox agent.[10]

Iodine-Catalyzed Electrophilic Substitutions: Synthesis of Diindolylmethanes (DIMs)

Diindolylmethanes are a significant class of indole derivatives with a range of biological activities, including anticancer and anti-inflammatory effects.[11][12] Iodine is an exceptionally effective catalyst for their synthesis via the electrophilic substitution of indoles with aldehydes, ketones, or activated alcohols.[11][13][14]

Mechanism: Molecular iodine acts as a mild Lewis acid, activating a carbonyl group or an alcohol towards nucleophilic attack. This generates a carbocationic intermediate that is then trapped by a second indole molecule.

G cluster_activation Activation Step cluster_formation Intermediate Formation cluster_attack Nucleophilic Attack cluster_rearomatization Final Step R1_OH R-CH(OH)-R' I2 I₂ (Catalyst) R1_OH->I2 Activated_Complex [R-CH(OH-I₂)-R'] Activated Complex I2->Activated_Complex Lewis Acid Activation Carbocation [R-CH-R']⁺ Carbocation Intermediate Activated_Complex->Carbocation - H₂O Activated_Complex->Carbocation H2O_I2 H₂O-I₂ Indole1 Indole (Nucleophile) Carbocation->Indole1 Electrophilic Attack DIM_Intermediate DIM Intermediate Product Diindolylmethane (DIM) DIM_Intermediate->Product DIM_Intermediate->Product Rearomatization Product->I2 Catalyst Regeneration H_plus - H⁺

Caption: Catalytic cycle for Iodine-catalyzed synthesis of DIMs.

Iodine-Mediated Intramolecular Cyclizations

Iodine can mediate powerful intramolecular cyclization reactions to construct complex polycyclic indole systems under metal-free conditions.[15][16] A notable example is the synthesis of 3H-indoles from enamines.[17][18]

Mechanism: The proposed mechanism involves an oxidative iodination to generate an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to furnish the 3H-indole product.[18] This strategy avoids the need for transition metals and provides access to valuable scaffolds for further synthetic elaboration.[15]

Experimental Protocol 2: Iodine-Mediated Synthesis of a 3H-Indole Derivative

This protocol is based on the work of Li and coworkers for the cyclization of N-aryl enamines.[18]

Objective: To synthesize ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate.

Materials:

  • (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1.0 equiv)

  • Iodine (I₂, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous ammonia (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flask charged with the enamine substrate, add K₂CO₃ and iodine.

  • Solvent and Heating: Add DMF under a nitrogen atmosphere. Raise the reaction temperature to 100 °C and stir for 1 hour. Causality: K₂CO₃ acts as the base to facilitate the final elimination step, and DMF is a polar aprotic solvent suitable for this temperature.

  • Cooling and Quenching: Cool the reaction to room temperature and quench with aqueous ammonia. Causality: The ammonia solution neutralizes the reaction mixture and helps to remove iodine residues.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash twice with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired 3H-indole.

Part 3: The Iodo-Indole as a Versatile Intermediate in Complex Molecule Synthesis

The true power of iodo-indoles is realized in their use as versatile synthons in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in the rate-determining oxidative addition step of many catalytic cycles, allowing for reactions to proceed under milder conditions.[19]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and iodo-indoles are excellent substrates for these transformations.[20] This enables the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Reaction NameBond FormedCoupling PartnerTypical Pd Catalyst
Suzuki-Miyaura C(sp²)-C(sp²)Boronic acid/esterPd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira C(sp²)-C(sp)Terminal alkynePdCl₂(PPh₃)₂, often with a Cu(I) co-catalyst
Heck C(sp²)-C(sp²)AlkenePd(OAc)₂, Pd(PPh₃)₄
Buchwald-Hartwig C(sp²)-NAminePd₂(dba)₃ or Pd(OAc)₂ with specialized phosphine ligands
Experimental Protocol 3: Sonogashira Coupling of 3-Iodoindole with a Terminal Alkyne

This protocol provides a general method for the synthesis of 3-alkynylindoles, which are valuable precursors for many biologically active compounds.[21][22]

Objective: To synthesize 3-(phenylethynyl)-1H-indole from 3-iodoindole and phenylacetylene.

Materials:

  • 3-Iodoindole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI, 0.06 equiv)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-iodoindole, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add degassed THF and triethylamine. Causality: Degassing removes oxygen, which can deactivate the palladium catalyst. TEA acts as both the solvent and the base required for the catalytic cycle.

  • Addition of Alkyne: Add phenylacetylene via syringe and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC. Upon completion, a solid (triethylammonium iodide) will have precipitated.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the pure product.

Copper-Catalyzed Cross-Coupling Reactions

While palladium is dominant, copper-catalyzed reactions offer a complementary and often more cost-effective alternative for certain transformations, such as Ullmann-type couplings and the Castro-Stephens reaction for synthesizing indoles.[23][24] Copper catalysis is particularly relevant for C-N bond formation and coupling with certain nucleophiles.[25]

Synthetic Strategy Workflow

The strategic use of iodine allows for a divergent approach to complex indole derivatives, where a common iodo-indole intermediate can be transformed into a library of diverse compounds.

G cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Indole Products Indole Simple Indole IodoIndole Iodo-Indole (Key Intermediate) Indole->IodoIndole Direct Iodination Suzuki Suzuki Coupling (Ar-B(OH)₂) IodoIndole->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) IodoIndole->Sonogashira Heck Heck Coupling (Alkene) IodoIndole->Heck Buchwald Buchwald-Hartwig (R₂NH) IodoIndole->Buchwald ArylIndole Aryl-Indoles Suzuki->ArylIndole AlkynylIndole Alkynyl-Indoles Sonogashira->AlkynylIndole AlkenylIndole Alkenyl-Indoles Heck->AlkenylIndole AminoIndole Amino-Indoles Buchwald->AminoIndole

Caption: Strategic workflow from indole to diverse derivatives via iodination.

Part 4: Applications in Drug Discovery and Natural Product Synthesis

The ability to precisely install an iodine atom and subsequently convert it into a wide range of functional groups is not merely an academic exercise; it is a cornerstone of modern drug discovery and the total synthesis of complex natural products.

Case Studies
  • Anticancer Agents: Many tubulin polymerization inhibitors feature a complex indole core.[1] The synthesis of these molecules, such as D-24851, often relies on late-stage functionalization, which can be achieved via cross-coupling reactions of a strategically iodinated indole intermediate.

  • Natural Product Synthesis: The total synthesis of marine-derived bis-indole alkaloids like fascaplysin or complex monomeric alkaloids relies heavily on the ability to form key C-C or C-N bonds.[1][26] Iodination followed by intramolecular or intermolecular coupling is a common and powerful strategy to construct the intricate polycyclic systems found in these molecules.[27]

Strategic Value in Medicinal Chemistry

For drug development professionals, iodo-indoles are invaluable for:

  • Library Synthesis: A common iodo-indole precursor can be coupled with a diverse set of building blocks (boronic acids, alkynes, amines) in parallel synthesis to rapidly generate a large library of analogues for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: The versatility of cross-coupling allows for systematic modification at specific points on the indole scaffold, enabling medicinal chemists to precisely probe the SAR and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

  • Late-Stage Functionalization: Introducing an iodine atom into a complex, biologically active molecule allows for late-stage diversification, creating novel derivatives without having to re-synthesize the entire molecule from scratch.

Conclusion

Iodine plays a uniquely strategic and multifaceted role in the chemistry of indole derivatives. It serves as an efficient and controllable means to directly functionalize the indole ring, a mild and effective catalyst for forming key carbon-carbon bonds, and a mediator for elegant cyclization cascades. Most importantly, the carbon-iodine bond acts as a master key, unlocking the vast potential of the indole scaffold for diversification through a host of powerful transition metal-catalyzed cross-coupling reactions. For researchers in both academia and industry, a deep understanding of the principles and protocols governing the use of iodine is not just beneficial—it is essential for the design and execution of synthetic routes to the next generation of indole-based therapeutics and advanced materials.

References
  • Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1464–1475. [Link]
  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]
  • He, Z., Li, H., & Li, Z. (2010). Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines. Journal of Organic Chemistry. [Link]
  • Badigenchala, S., Rajeshkumar, V., & Sekar, G. (2016). Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles. Organic & Biomolecular Chemistry, 14(14), 3651–3659. [Link]
  • Badigenchala, S., Rajeshkumar, V., & Sekar, G. (2016). Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles. Semantic Scholar. [Link]
  • Guchhait, S. K., et al. (2018). Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts.
  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296-4299. [Link]
  • Bessieres, B., et al. (Date unavailable). Iodination of substituted indoles.
  • Majee, D., & Samanta, R. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12694–12702. [Link]
  • Organic Chemistry Portal. (2021). Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Singh, A. K., Chawla, R., & Yadav, L. D. S. (2013). Iodine-Catalyzed Oxidation of N-Substituted Indoles by Using Chloramine-B: A Facile and Practical Approach to Isatins.
  • Wang, S., et al. (2016). Iodine-catalyzed efficient synthesis of xanthene/thioxanthene-indole derivatives under mild conditions. RSC Advances, 6(85), 81943-81947. [Link]
  • Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.
  • Unknown Author. (Date unavailable). Regioselective C5-H Direct Iodination of Indoles.
  • Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
  • Lim, K. H., & Kam, T. S. (2021). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Molecules, 26(11), 3459. [Link]
  • Guchhait, S. K., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(16), 8411-8418. [Link]
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 7(25), 5741–5743. [Link]
  • Unknown Author. (Date unavailable). Reaction of aldehyde, amine, and indole in the presence of iodine as a catalyst.
  • Unknown Author. (2007). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
  • Wang, P., et al. (2021). Regioselective C5–H direct iodination of indoles. Organic Chemistry Frontiers, 8(8), 1812-1817. [Link]
  • Unknown Author. (2021). Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021. MDPI. [Link]
  • Unknown Author. (2021). Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021. Semantic Scholar. [Link]
  • Moriyama, K. (2022).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Copper-Catalyzed Indole Synthesis.
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 71(2), 62-69. [Link]
  • Li, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]
  • Unknown Author. (Date unavailable). Synthetic transformations of iodo-compounds through cross-coupling reactions.
  • Unknown Author. (Date unavailable). Indoles and Iodine.
  • Unknown Author. (Date unavailable). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates.
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Unknown Author. (2021). Indole: A Versatile Heterocyclic. Chemistry Research Journal, 6(4), 17-30. [Link]
  • D'Amico, F., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 560-573. [Link]
  • Hein, J. E., et al. (2009). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Organic Letters, 11(21), 4982-4985. [Link]
  • Ferreira, R. J., et al. (2024).
  • Sonawane, D. (Date unavailable). Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
  • Unknown Author. (Date unavailable). Total synthesis of indole alkaloids using oxidative coupling reaction. Keio University. [Link]
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
  • Wang, S., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 183. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution of 1-Methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 1-methyl-1H-indole. As a privileged scaffold in medicinal chemistry and materials science, understanding the reactivity and regioselectivity of the N-methylated indole nucleus is paramount for the rational design of novel molecular entities. We will delve into the fundamental electronic principles governing its reactivity, explore the mechanistic basis for its pronounced C3 regioselectivity, and provide detailed, field-proven protocols for key transformations including Vilsmeier-Haack formylation, Mannich aminomethylation, Friedel-Crafts acylation, halogenation, nitration, and sulfonation. The content is structured to bridge theoretical mechanisms with practical laboratory applications, offering valuable insights for professionals engaged in synthetic organic chemistry.

Core Principles: The Electronic Character of 1-Methyl-1H-indole

The indole ring system is classified as an electron-rich, π-excessive heterocycle. This reactivity is a direct consequence of the lone pair of electrons on the nitrogen atom participating in the 10-π aromatic system. In 1-methyl-1H-indole, the N-H proton of indole is replaced by a methyl group. This substitution has two significant consequences:

  • Enhanced Nucleophilicity: The methyl group, being weakly electron-donating through an inductive effect, slightly increases the electron density of the pyrrole ring, rendering 1-methylindole generally more reactive towards electrophiles than its parent indole.

  • Blocked N-Substitution: The absence of the acidic N-H proton prevents competing electrophilic attack or deprotonation at the nitrogen atom, simplifying reaction outcomes and often allowing for milder reaction conditions compared to unsubstituted indole.[1]

The pyrrole moiety of the indole nucleus is significantly more electron-rich than the fused benzene ring. Consequently, electrophilic attack occurs almost exclusively on the five-membered ring.

The Cornerstone of Reactivity: C3 Regioselectivity

The hallmark of indole chemistry is the pronounced preference for electrophilic substitution at the C3 position. This regioselectivity is not arbitrary but is dictated by the thermodynamic stability of the cationic intermediate, known as an arenium ion or Wheland intermediate, formed during the reaction.[2][3]

The mechanism of electrophilic aromatic substitution (SEAr) is a two-step process:

  • Attack: The π-system of the indole ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (the arenium ion). This step is typically the rate-determining step as it temporarily disrupts aromaticity.[4][5]

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromatic system.[4]

The stability of the arenium ion intermediate is the key determinant of the reaction's regiochemical outcome.[2]

  • Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge is delocalized across the C2 and N1 atoms. Crucially, the resonance contributor that places the positive charge on the nitrogen atom is particularly stable because all atoms (except hydrogen) possess a full octet of electrons. This delocalization occurs without disrupting the aromatic sextet of the fused benzene ring.[6][7]

  • Attack at C2: Attack at the C2 position leads to an intermediate where stabilizing the positive charge via the nitrogen lone pair necessitates the disruption of the benzene ring's aromaticity.[7] This results in a significantly less stable intermediate and a higher activation energy barrier for its formation.

This fundamental difference in intermediate stability overwhelmingly favors the reaction pathway via C3 attack.

Caption: Stability of arenium ions for C2 vs. C3 attack.

Key Transformations: Protocols and Mechanistic Insights

Due to the high reactivity of the indole nucleus, electrophilic substitutions must often be conducted under mild conditions to prevent acid-catalyzed polymerization or other side reactions.[8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is one of the most reliable and widely used methods for introducing a formyl (-CHO) group at the C3 position of indoles.[9][10]

  • Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] This species is a mild electrophile that readily reacts with the electron-rich indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.[9]

  • Significance: 1-Methyl-1H-indole-3-carbaldehyde is a versatile building block for the synthesis of a vast array of more complex molecules, including pharmaceuticals and functional materials.

G Vilsmeier-Haack Formylation Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent([ClCH=N(CH₃)₂]⁺) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Indole 1-Methyl-1H-indole Indole->Intermediate Electrophilic Attack Workup Aqueous Work-up (e.g., H₂O, NaOAc) Intermediate->Workup Hydrolysis Product 1-Methyl-1H-indole-3-carbaldehyde(Final Product) Workup->Product

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. The described two-step synthetic pathway involves the N-methylation of 6-chloroindole followed by a regioselective C-2 iodination. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure reliable and safe execution.

Introduction and Scientific Context

Substituted indoles are privileged scaffolds in numerous pharmaceuticals and biologically active compounds.[1] The specific functionalization of the indole core allows for the fine-tuning of molecular properties, making the development of robust synthetic routes to novel indole derivatives a critical endeavor. This compound is a particularly valuable intermediate. The chloro-substituent at the 6-position and the iodo-group at the 2-position provide orthogonal handles for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling rapid diversification and the construction of complex molecular architectures.[2][3]

This protocol details a reliable and scalable two-step synthesis starting from commercially available 6-chloroindole. The initial step is the methylation of the indole nitrogen, a common strategy to enhance solubility and modify the electronic properties of the ring system.[4][5] The subsequent step is a regioselective iodination at the C-2 position. While the C-3 position of indole is typically more nucleophilic, the presence of the N-methyl group and appropriate choice of iodinating agent and conditions can favor substitution at C-2.[6] This guide employs N-Iodosuccinimide (NIS) as the iodine source, a mild and effective reagent for this transformation.[7][8]

Overall Synthetic Workflow

The synthesis is performed in two distinct experimental stages: N-methylation of the starting material followed by electrophilic iodination.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: C-2 Iodination A 6-Chloroindole B Reaction Vessel (Base, Methyl Iodide, Solvent) A->B Add C Work-up & Purification B->C Quench & Extract D 6-Chloro-1-methyl-1H-indole C->D Isolate E 6-Chloro-1-methyl-1H-indole D->E  Proceed to Iodination F Reaction Vessel (N-Iodosuccinimide, Solvent) E->F Add G Work-up & Purification F->G Quench & Extract H This compound G->H Isolate Final Product

Diagram 1: High-level experimental workflow for the two-part synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Chloro-1-methyl-1H-indole

Rationale: This procedure employs sodium hydride, a strong base, to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily reacts with methyl iodide in an SN2 reaction to yield the N-methylated product. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials.

Materials:

  • 6-Chloroindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 6-chloroindole (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

  • Add methyl iodide (1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 6-Chloro-1-methyl-1H-indole as a pure solid.

Part 2: Synthesis of this compound

Rationale: This step utilizes N-Iodosuccinimide (NIS) as an electrophilic iodine source. The electron-rich N-methylated indole attacks the iodine atom of NIS, leading to the formation of a sigma complex intermediate, which then rearomatizes to yield the 2-iodo product. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials:

  • 6-Chloro-1-methyl-1H-indole (from Part 1)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 6-Chloro-1-methyl-1H-indole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

  • Add N-Iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography to yield this compound.

Quantitative Data Summary

StepReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass/Volume
1 6-Chloroindole1.0151.59e.g., 1.52 g
Sodium Hydride (60%)1.240.00 (as 100%)e.g., 0.48 g
Methyl Iodide1.2141.94e.g., 0.76 mL
Product: 6-Chloro-1-methyl-1H-indole-165.62Yield-dependent
2 6-Chloro-1-methyl-1H-indole1.0165.62e.g., 1.66 g
N-Iodosuccinimide (NIS)1.1224.99e.g., 2.47 g
Product: this compound-291.52Yield-dependent

Reaction Mechanism: C-2 Iodination

The iodination of N-methyl indole with NIS proceeds via an electrophilic aromatic substitution mechanism. The indole ring acts as the nucleophile, and the iodine atom of NIS serves as the electrophile.

Diagram 2: Mechanism of electrophilic iodination at the C-2 position.

  • Activation: The electron-donating N-methyl group enhances the nucleophilicity of the indole ring system.

  • Electrophilic Attack: The π-electrons from the C2-C3 double bond of the indole attack the electrophilic iodine atom of NIS. This breaks the N-I bond in NIS and forms a new C-I bond at the C-2 position.

  • Intermediate Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed.

  • Rearomatization: A base (such as the succinimide anion generated in the first step) abstracts the proton from the C-2 position, restoring the aromaticity of the indole ring and yielding the final 2-iodo product.

Safety and Handling Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench with extreme care.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. Handle only in a fume hood and avoid inhalation or skin contact.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10] Avoid breathing dust.[9] It is sensitive to light and moisture.[11] Store in a tightly closed container, protected from light.[9]

    • First Aid (NIS):

      • If Swallowed: Call a poison center or doctor if you feel unwell.[9]

      • If on Skin: Wash with plenty of water.[9]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

      • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

References

  • Merck Millipore. N-Iodosuccinimide MSDS - 820743.
  • Apollo Scientific Ltd.
  • DC Fine Chemicals.
  • Fisher Scientific.
  • Sisco Research Laboratories Pvt. Ltd.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Bergman, J., & Venemalm, L. Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.
  • ResearchGate. Indole synthesis using 2‐iodoaniline and cuprous acetylides.
  • Ledermann, N., et al. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry.
  • Douglas, C. J., et al.
  • ResearchGate. Synthesis of biindoles from 2‐Iodoindoles and 2‐Indolylboronic acid.
  • Sortais, J.-B., et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central.
  • ResearchGate.
  • BenchChem. An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance.
  • BenchChem. 6-Chloro-2-(p-tolyl)-1H-indole.

Sources

purification of 6-Chloro-2-iodo-1-methyl-1H-indole methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 6-Chloro-2-iodo-1-methyl-1H-indole

Authored by a Senior Application Scientist

This document provides detailed methodologies for the purification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The purity of such intermediates is paramount; contaminants can lead to undesirable side reactions, compromised yields, and confounding results in downstream applications, particularly in drug development where structure-activity relationships are meticulously studied.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering robust, field-proven protocols grounded in chemical principles.

Compound Profile and Purification Strategy

Before selecting a purification method, a thorough understanding of the target molecule's physicochemical properties is essential. This analysis informs the strategic choices that underpin an effective separation.

Physicochemical Properties of this compound:

PropertyValue / ObservationRationale for Purification Strategy
Molecular Formula C₉H₇ClIN---
Molecular Weight 291.52 g/mol Influences diffusion rates but is less critical for the methods described here.
Appearance Expected to be an off-white to light-colored solid.Solid form makes recrystallization a viable and potent purification technique.[3]
Polarity Moderately polar.The indole nucleus, combined with the electronegative chloro and iodo substituents, results in a molecule well-suited for normal-phase chromatography.
Solubility Predicted to have good solubility in chlorinated solvents (DCM), ethers (Et₂O), and esters (EtOAc), with moderate solubility in alcohols (EtOH, MeOH) and poor solubility in non-polar alkanes (hexanes) and water.[4][5]This solubility profile is ideal for selecting solvent systems for both chromatography and recrystallization.
Stability The carbon-iodine (C-I) bond is potentially sensitive to light.All procedures should be conducted with minimal exposure to direct light, and the final product should be stored in the dark, preferably at low temperatures.[3]

Based on this profile, the two most effective and widely applicable purification methods are Flash Column Chromatography and Recrystallization . The choice between them depends on the nature of the impurities and the scale of the purification. Chromatography offers superior separation for a wide range of impurities, while recrystallization is highly efficient for removing small amounts of impurities from a large-scale solid batch.

Method 1: High-Resolution Flash Column Chromatography

This is the preferred method for purifying crude reaction mixtures where impurities may have polarities similar to the product. The principle relies on partitioning the compound between a solid stationary phase (silica gel) and a liquid mobile phase (eluent), with separation occurring based on differences in polarity.

Expert Rationale (Causality behind Choices):
  • Stationary Phase: Silica gel (SiO₂, 0.04–0.063 mm, 60 Å) is the standard for normal-phase chromatography.[3] Its polar surface (silanol groups) interacts more strongly with polar compounds, causing them to move more slowly down the column.

  • Mobile Phase (Eluent): A binary system of a non-polar solvent (e.g., cyclohexane or hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is optimal.[3] This combination allows for fine-tuning of the eluent strength to achieve the best separation. Starting with a low percentage of the polar solvent (e.g., 5-10%) is a common and effective strategy.

Detailed Protocol:

Part A: Eluent System Selection via Thin-Layer Chromatography (TLC)

  • Prepare Samples: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane (DCM).

  • Test Solvents: Spot the crude mixture on at least three different TLC plates. Develop each plate in a chamber containing a different eluent ratio (e.g., 95:5, 90:10, and 85:15 Hexane:Ethyl Acetate).

  • Analyze: Visualize the plates under UV light (254 nm). The ideal eluent system will show the product spot with a Retention Factor (Rƒ) of 0.25 - 0.35 . This Rƒ value ensures the compound spends sufficient time on the stationary phase for effective separation without requiring an excessive volume of solvent.

Part B: Column Preparation and Elution

  • Column Packing: Select a column appropriate for the sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel in the non-polar solvent (hexane) and pour it into the column. Allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent itself. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution, especially for less soluble compounds.

  • Elution: Begin elution with the chosen solvent system. Maintain a constant flow rate. Collect fractions in test tubes or vials.

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the product.

  • Combine and Evaporate: Once all product-containing fractions are identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute Column (Constant Flow) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent (Rotary Evaporator) Pool->Evap Final Purified Product Evap->Final

Caption: Workflow for the purification of this compound via flash chromatography.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, provided a suitable solvent can be found. It is particularly effective at removing small quantities of impurities that are either much more soluble or much less soluble than the product in the chosen solvent.

Expert Rationale (Causality behind Choices):
  • Solvent Selection: The success of recrystallization hinges entirely on the choice of solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. For this compound, a polar protic solvent like isopropanol or ethanol is an excellent starting point.[4] A binary solvent system, such as Ethyl Acetate/Hexane , can also be effective, where the compound is dissolved in the good solvent (ethyl acetate) and the poor solvent (hexane) is added to induce precipitation.

  • Cooling Rate: Slow, undisturbed cooling is critical. It allows for the selective growth of a pure crystal lattice, excluding impurity molecules. Rapid cooling (e.g., plunging into an ice bath) will cause the compound to crash out of solution, trapping impurities within the solid.

Detailed Protocol:
  • Solvent Screening (Microscale):

    • Place a few milligrams of the crude solid into several small test tubes.

    • Add a few drops of a candidate solvent (e.g., isopropanol, ethanol, toluene) to each tube. Observe solubility at room temperature.

    • Gently heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

    • Allow the clear, hot solutions to cool to room temperature. The formation of crystals or precipitate indicates a promising solvent.

  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate) and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once crystal growth appears complete, the flask can be moved to an ice bath for 30 minutes to maximize the yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass for final drying in a vacuum oven.

Workflow Diagram: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid (Minimum Hot Solvent) Filter 2. Hot Filtration (If needed) Dissolve->Filter Cool 3. Slow Cooling (To Room Temp) Filter->Cool Chill 4. Ice Bath (Maximize Yield) Cool->Chill Collect 5. Vacuum Filtration Chill->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry Product High-Purity Crystals Dry->Product

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Purity Assessment and Final Characterization

Post-purification analysis is a non-negotiable step to validate the success of the chosen method.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot with no visible impurities.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be free of extraneous peaks. Chemical shifts should be consistent with the structure of this compound.[3]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a compound containing one chlorine atom.

Safety Precautions

  • Chemical Hazards: Substituted indoles may be harmful if swallowed, in contact with skin, or inhaled.[6] Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Light Sensitivity: As an iodo-substituted aromatic compound, this compound may be light-sensitive.[3] Store the final product in an amber vial or a container wrapped in aluminum foil at 4 °C.

References

  • Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]
  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole.
  • Rigaku. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1041. [Link]
  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769 (1973); Vol. 40, p.68 (1960). [Link]
  • Cheméo. (n.d.). Chemical Properties of 6-Chloroindole (CAS 17422-33-2).
  • Williams, A. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44883-44890. [Link]
  • ChemBK. (n.d.). 6-Chloro-1H-indole.
  • Powers, D. G., et al. (2012). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 53(8), 955-957. [Link]
  • Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • PubChem. (n.d.). 6-chloro-4-(2-methylphenyl)-1H-indole.
  • PubChem. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol.
  • ChemSynthesis. (n.d.). 6-chloro-2-phenyl-1H-indole.
  • Copeland, R. A., et al. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Medicinal Chemistry Letters, 7(2), 166-171. [Link]
  • Reddy, G. J., et al. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(4), 708-710. [Link]

Sources

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, agrochemicals, and pharmaceutical agents. Its functionalization is a cornerstone of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2]

This guide focuses on the Suzuki-Miyaura coupling of 6-Chloro-2-iodo-1-methyl-1H-indole, a substrate featuring two distinct halogen atoms. The significant difference in reactivity between the aryl iodide and the aryl chloride bond allows for highly chemoselective functionalization. These application notes provide a detailed exploration of the reaction mechanism, optimization strategies, and robust experimental protocols for selectively targeting the C2-iodo position, yielding valuable 2-aryl-6-chloro-1-methyl-1H-indole intermediates for further synthetic elaboration.

Reaction Principle: Harnessing Chemoselectivity

The success of a selective mono-arylation on this compound hinges on the differential reactivity of the C-I and C-Cl bonds within the Suzuki-Miyaura catalytic cycle. The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the organohalide. The reactivity of organohalides in this step follows a well-established trend: I > OTf > Br >> Cl.[3]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, leading to a much faster rate of oxidative addition at the C2 position. By carefully controlling reaction parameters such as temperature and reaction time, the palladium catalyst can be directed to react exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regeneration Product R¹-R² (Coupled Product) RE->Product Pd0->OA ArX R¹-X (6-Chloro-2-iodo-indole) ArX->OA ArPdX R¹-Pd(II)L₂-X (Palladium Intermediate) ArB R²-B(OR)₃⁻ (Activated Boronate) BaseOH Base + R²-B(OH)₂ BaseOH->TM ArPdAr R¹-Pd(II)L₂-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Key Reaction Parameters

Achieving high yield and selectivity requires careful tuning of several experimental variables.

  • Palladium Catalyst System : The choice of catalyst is paramount. The system consists of a palladium precursor and a ligand.

    • Precursor : Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) are effective.[6] Pd(II) precursors are reduced in situ to the active Pd(0) species.

    • Ligand : For coupling with less reactive halides (like the C-Cl bond, if desired in a second step) or for improving reaction rates at lower temperatures, bulky and electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, and other biarylphosphines accelerate both the oxidative addition and the final reductive elimination steps, leading to higher catalyst turnover and efficiency.[7][8] For the highly reactive C-I bond, simpler ligands like triphenylphosphine (PPh₃) are often sufficient.

  • Base : An appropriate base is crucial for activating the boronic acid partner.

    • Role : The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which readily participates in the transmetalation step.[6]

    • Selection : Inorganic bases are commonly used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred as they are effective and less likely to cause side reactions like dehalogenation compared to other bases.[7][9] Sodium carbonate (Na₂CO₃) is also a viable and economical option.

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Common Choices : A mixture of an ethereal solvent and water is standard. Systems like 1,4-dioxane/water, tetrahydrofuran (THF)/water, or dimethoxyethane (DME)/water are highly effective.[7][9] The aqueous phase is necessary to dissolve the inorganic base.

    • Degassing : It is critical to use degassed solvents. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[9] Solvents should be thoroughly sparged with an inert gas (argon or nitrogen) prior to use.

  • Temperature : Given the high reactivity of the C-I bond, this reaction can often be performed under mild conditions.

    • Recommended Range : Running the reaction at room temperature or with gentle heating (e.g., 40–80 °C) is typically sufficient for complete conversion.[7]

    • Caution : Excessive heat should be avoided as it can lead to catalyst decomposition and may begin to promote the undesired coupling at the C-Cl position.[9]

Experimental Protocols and Data

The following protocol provides a reliable starting point for the selective Suzuki-Miyaura coupling at the C2-iodo position.

Protocol 1: Selective C2-Arylation of this compound

This protocol is designed for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.[10]

Reagents and Materials

ReagentMW ( g/mol )Amount (mg)mmolesEquivalents
This compound307.55153.80.501.0
Arylboronic Acid--0.601.2
Pd(PPh₃)₄1155.5629.00.0250.05
Potassium Phosphate (K₃PO₄)212.27212.31.002.0
1,4-Dioxane (anhydrous, degassed)-4.0 mL--
Water (degassed)-1.0 mL--

Experimental Procedure

  • Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (153.8 mg, 0.50 mmol), the desired arylboronic acid (0.60 mmol, 1.2 equiv.), and potassium phosphate (212.3 mg, 1.00 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition : Under a positive pressure of argon, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Catalyst Addition : Add Pd(PPh₃)₄ (29.0 mg, 0.025 mmol, 5 mol%) to the stirring suspension. The mixture may change color upon catalyst addition.

  • Reaction : Lower the flask into a pre-heated oil bath at 80 °C. Allow the reaction to stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole has been consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-6-chloro-1-methyl-1H-indole product.

Summary of Recommended Conditions for Screening

For optimization, researchers can screen various combinations of catalysts, bases, and solvents. The following table provides a starting point based on established literature for related couplings.[6][7][9]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)
1Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O80
2Pd₂(dba)₃ (2.5%)XPhos (5%)Cs₂CO₃ (2.0)THF / H₂O60
3Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane / H₂O80
4PdCl₂(dppf) (5%)-Na₂CO₃ (2.0)DME / H₂O90

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Indole, Boronic Acid, Base C Assemble Schlenk Flask under Argon Atmosphere A->C B Prepare Degassed Solvents (Sparging with Argon) D Add Solids & Solvents B->D C->D E Add Palladium Catalyst D->E F Heat and Stir (4-12h at 80°C) E->F G Monitor by TLC/LC-MS F->G H Cool & Quench Reaction G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry & Concentrate Organic Phase I->J K Purify via Flash Chromatography J->K L Characterize Pure Product K->L

Sources

The Strategic Application of 6-Chloro-2-iodo-1-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, celebrated for its prevalence in a vast array of natural products and clinically approved drugs.[1] Its inherent structural features allow it to mimic the side chain of tryptophan, enabling interactions with a multitude of biological targets. The strategic functionalization of this privileged scaffold is a key endeavor in the pursuit of novel therapeutics with enhanced potency and selectivity. This guide focuses on a particularly valuable, yet underexplored, building block: 6-Chloro-2-iodo-1-methyl-1H-indole . We will delve into its synthetic utility and explore its application in the generation of potent bioactive molecules, with a particular focus on the development of kinase inhibitors.

The Advantage of Substitution: Why 6-Chloro and 2-Iodo?

The specific substitution pattern of this compound offers a dual advantage for the medicinal chemist. The chlorine atom at the 6-position can significantly influence the electronic properties of the indole ring and can participate in crucial halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[2]

The true synthetic prowess of this molecule, however, lies in the strategic placement of the iodine atom at the 2-position. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the 2-position via reactions such as Suzuki and Sonogashira couplings, while leaving the 6-chloro substituent untouched for potential further modification. This regioselectivity is a powerful tool for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: Preparing this compound

While commercially available, an understanding of the synthesis of this compound provides valuable context for its application. A common route involves a modified Leimgruber–Batcho indole synthesis, a robust and scalable method for the preparation of a wide range of indole derivatives.[2] The general approach is outlined below:

A Substituted o-Nitrotoluene B Enamine Intermediate A->B Reaction with DMF-DMA C 6-Chloro-1-methyl-1H-indole B->C Reductive Cyclization D This compound C->D Iodination

Caption: Synthetic overview for this compound.

Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The 2-iodo functionality of this compound makes it an exceptional precursor for the synthesis of 2-substituted indoles, a class of compounds known to possess a wide range of biological activities, including potent kinase inhibition.

Case Study: Targeting DYRK1A with 2-Alkynyl and 2-Aryl Indole Derivatives

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in a variety of neurological disorders, including Down syndrome and Alzheimer's disease.[3][4][5][6][7] The development of selective DYRK1A inhibitors is a promising therapeutic strategy. The this compound scaffold provides an excellent starting point for the generation of novel DYRK1A inhibitors.

1. Synthesis of 2-Alkynyl Derivatives via Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction can be employed to introduce a variety of alkynyl moieties at the 2-position of the indole core, which can then interact with key residues in the ATP-binding pocket of DYRK1A.

A This compound C 2-Alkynyl-6-chloro-1-methyl-1H-indole A->C Pd Catalyst, Cu(I) co-catalyst, Base B Terminal Alkyne B->C

Caption: Sonogashira coupling for the synthesis of 2-alkynyl indoles.

Protocol: General Procedure for Sonogashira Coupling

Reagent Quantity Notes
This compound1.0 equiv
Terminal Alkyne1.2 equiv
Pd(PPh₃)₂Cl₂0.05 equivPalladium catalyst
CuI0.1 equivCopper(I) co-catalyst
Triethylamine3.0 equivBase and solvent
THF (anhydrous)To desired concentrationSolvent

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Synthesis of 2-Aryl Derivatives via Suzuki Coupling:

The Suzuki coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[9] This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 2-position of the indole, providing a rich avenue for SAR exploration in the context of DYRK1A inhibition.

A This compound C 2-Aryl-6-chloro-1-methyl-1H-indole A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: Suzuki coupling for the synthesis of 2-aryl indoles.

Protocol: General Procedure for Suzuki Coupling

Reagent Quantity Notes
This compound1.0 equiv
Arylboronic Acid1.5 equiv
Pd(PPh₃)₄0.05 equivPalladium catalyst
K₂CO₃2.0 equivBase
1,4-Dioxane/H₂O (4:1)To desired concentrationSolvent system

Step-by-Step Methodology:

  • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Broader Applications and Future Directions

Beyond kinase inhibitors, the this compound scaffold holds promise for the development of a wide range of therapeutic agents. The indole core is a key component of many anticancer, antimicrobial, and antiviral drugs.[1] The ability to selectively functionalize the 2-position of this chloro-substituted indole opens up new avenues for the design and synthesis of novel compounds with improved pharmacological profiles.

The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. The continued application of modern synthetic methodologies to this and similar scaffolds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Goerg, K., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3594-3613.
  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
  • Isono, T., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7549-7552.
  • D'Agostino, M., et al. (2020).
  • Goerg, K., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3594-3613.
  • Lee, H. G. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue University.
  • Goerg, K., et al. (2015). 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3594-3613.
  • Sbai, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39255-39266.
  • Reddy, T. J., et al. (2021). Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides.
  • Maier, C. A., et al. (2011). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron, 67(35), 6649-6656.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Thompson, S., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(14), 10178-10200.
  • Sundberg, R. J., et al. (1977). Synthesis and anticancer screening of 2-indolyl 5-(1,2,3,6-tetrahydropyridyl) ketones. Journal of Pharmaceutical Sciences, 66(2), 263-264.
  • Chen, J., et al. (2017). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 15(3), 549-553.
  • Reddy, G. S., et al. (2007). Synthesis of an indole containing KDR kinase inhibitor by tandem Sonogashira coupling-5- endo- dig-cyclization as a key step. Tetrahedron Letters, 48(43), 7642-7645.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Giraud, A., et al. (2012). Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. European Journal of Organic Chemistry, 2012(28), 5439-5448.
  • Frank, A., et al. (2020). Pd-catalyzed Suzuki-Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents. Steroids, 164, 108731.
  • Le-Gac, S., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry.
  • Yang, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(7), 1148-1154.
  • Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(24), 3798-3817.
  • Cilibrizzi, A., et al. (2012). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 8, 1538-1544.
  • Mishra, S., et al. (2020). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845-1857.
  • European Patent Office. (2007). Processes for production of indole compounds (EP1829872B1).
  • Peng, B., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Organic Letters, 23(15), 5896-5900.
  • Emami, S., & Falahati, M. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry, 150, 891-914.

Sources

The Strategic Utility of 6-Chloro-2-iodo-1-methyl-1H-indole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the demand for molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. The 1,2,6-trisubstituted indole framework is a recurring motif in a multitude of biologically active compounds. This technical guide elucidates the strategic importance and application of 6-chloro-2-iodo-1-methyl-1H-indole , a trifunctionalized building block designed for precise and sequential molecular elaboration. The presence of two distinct halogen atoms—an iodine at the electron-rich C2 position and a chlorine at the C6 position—with differential reactivity in palladium-catalyzed cross-coupling reactions, allows for a programmed and regioselective introduction of diverse substituents. This document provides an in-depth analysis of the synthesis of this building block, detailed protocols for its application in key cross-coupling reactions, and a strategic overview of its role in constructing complex molecular architectures for drug discovery.

Introduction: A Building Block Designed for Selectivity

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this core is central to modulating pharmacological activity. This compound emerges as a highly valuable intermediate for several key reasons:

  • Orthogonal Reactivity : The carbon-iodine (C-I) bond at the C2 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C6 position. This reactivity differential is the cornerstone of its utility, enabling selective functionalization at C2 while preserving the C6-chloro for subsequent transformations.[3][4]

  • N-Methyl Protection : The N1-methyl group precludes N-H acidity and potential side reactions, such as N-arylation, that can complicate reactions with unprotected indoles. This ensures that synthetic transformations are directed exclusively to the carbon framework.

  • Strategic Substitution Pattern : The 1,2,6-substitution pattern is prevalent in various classes of therapeutic agents, including kinase inhibitors and CNS-active compounds. This building block provides a direct entry into this valuable chemical space.

Synthesis of the Building Block

A robust synthesis of this compound is foundational to its application. A plausible and efficient two-step route begins with commercially available 6-chloro-1H-indole.

Step 1: N-Methylation of 6-Chloro-1H-indole The indole nitrogen is readily alkylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Step 2: Regioselective C2-Iodination The electron-rich C2 position of the N-methylated indole is susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this purpose, typically providing high regioselectivity for the C2 position over the less reactive C3 position in N-substituted indoles.[5] The reaction proceeds under gentle conditions, preserving the C6-chloro substituent.[6]

Protocol 1: Synthesis of this compound

Materials:

  • 6-chloro-1-methyl-1H-indole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloro-1-methyl-1H-indole.

  • Dissolve the starting material in anhydrous acetonitrile (to a concentration of approx. 0.2 M).

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C2-iodo position is the primary site of reaction under standard palladium-catalyzed conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-indole structures, which are common in pharmaceuticals.[7][8] The reaction couples the C2-iodo position with a wide range of boronic acids or esters.

Sources

experimental procedure for iodination of 6-chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective C3-Iodination of 6-chloro-1-methyl-1H-indole

Application Note & Protocol

Introduction: The Strategic Value of Iodinated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The introduction of an iodine atom onto this privileged heterocycle is a strategic transformation of paramount importance. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to modern drug discovery and development. This allows for the construction of complex molecular architectures from the iodinated indole intermediate.

This document provides a comprehensive, field-tested protocol for the regioselective iodination of 6-chloro-1-methyl-1H-indole. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a detailed, step-by-step procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing 3-iodo-6-chloro-1-methyl-1H-indole, a valuable building block for further chemical exploration.

Mechanistic Rationale: Achieving C3 Regioselectivity

The iodination of an indole is a classic example of electrophilic aromatic substitution. The indole ring system is π-excessive, meaning it is electron-rich and highly susceptible to attack by electrophiles.[2] The key to a successful and selective reaction lies in understanding the inherent nucleophilicity of the indole core.

Causality of C3-Selectivity: The C3 position of the indole ring is the most nucleophilic and therefore the most kinetically favored site for electrophilic attack. This is due to the powerful electron-donating effect of the heterocyclic nitrogen atom. When an electrophile (in this case, an iodonium ion, I⁺) attacks at C3, the resulting positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. This forms a highly stabilized resonance intermediate (an arenium ion), significantly lowering the activation energy for the C3-substitution pathway compared to attack at any other position.

The substrate, 6-chloro-1-methyl-1H-indole, possesses two key features:

  • N-Methyl Group: The methyl group at the N1 position precludes electrophilic attack at the nitrogen itself, simplifying the product profile.

  • C6-Chloro Group: The chloro substituent on the benzene ring is an electron-withdrawing group by induction but weakly electron-donating by resonance. Its overall effect is deactivating relative to indole itself, but it does not override the powerful directing effect of the pyrrolic nitrogen that funnels the electrophile to the C3 position.

The mechanism is depicted below:

G cluster_0 Step 1: Electrophilic Attack at C3 cluster_1 Step 2: Re-aromatization Indole 6-Chloro-1-methyl-1H-indole Intermediate Stabilized Arenium Ion (Resonance Intermediate) Indole->Intermediate π electrons attack Iplus I⁺ (from NIS) Iplus->Intermediate Base Base (e.g., Solvent, Succinimide anion) Product 3-Iodo-6-chloro-1-methyl-1H-indole Intermediate->Product Deprotonation Base->Product Hplus H⁺

Caption: Mechanism of C3-Iodination of Indole.

Reagent Selection: N-Iodosuccinimide as the Optimal Choice

The choice of iodinating agent is critical for a clean, high-yielding reaction. While several reagents can achieve iodination, they are not all created equal in terms of reactivity, selectivity, and ease of use.

ReagentMechanism/ActivationAdvantagesDisadvantages
I₂ (Molecular Iodine) Weak electrophile. Requires an oxidizing agent (e.g., H₂O₂, HNO₃) or Lewis acid to generate I⁺.[3][4]Inexpensive.Low reactivity, often requires harsh/acidic conditions, reaction can be reversible.[5]
ICl (Iodine Monochloride) Polarized I⁺-Cl⁻ bond makes the iodine atom highly electrophilic.Highly reactive.Can lead to competitive chlorination, yielding mixed halogenated products. Difficult to handle.
I₂ / Silver Salts (Ag₂SO₄, etc.) Silver ion acts as a halophile, precipitating AgI and generating a potent I⁺ electrophile.[3][6][7][8]Very powerful; can iodinate even deactivated rings.Stoichiometric silver waste is expensive and requires proper disposal.
NIS (N-Iodosuccinimide) The electron-withdrawing succinimide group polarizes the N-I bond, making the iodine atom electrophilic.[9][10]Mild conditions, high C3-selectivity for indoles, easy to handle solid, byproduct (succinimide) is water-soluble and easily removed.More expensive than I₂.

Justification for Protocol: For the iodination of 6-chloro-1-methyl-1H-indole, N-Iodosuccinimide (NIS) is the superior choice. Its reactivity is perfectly tuned for activated systems like indoles, ensuring a rapid reaction at low temperatures.[1][9] Most importantly, it provides exceptional regioselectivity for the C3 position, and the workup is remarkably straightforward, making it ideal for both small-scale screening and larger-scale synthesis.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale. It can be scaled linearly as needed.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mg)Equivalents
6-chloro-1-methyl-1H-indoleC₉H₈ClN165.621661.0
N-Iodosuccinimide (NIS)C₄H₄INO₂224.982471.1
Acetonitrile (CH₃CN)C₂H₃N41.0510 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
HexanesC₆H₁₄86.18--
Sodium Thiosulfate (aq.)Na₂S₂O₃158.1110% w/v-
Brine (sat. NaCl aq.)NaCl58.44Saturated-
Anhydrous Sodium SulfateNa₂SO₄142.04--
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice-water bath

  • Nitrogen or Argon line with bubbler

  • Septa and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 6-chloro-1-methyl-1H-indole (166 mg, 1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (10 mL) to the flask. Seal the flask with a septum and purge with nitrogen or argon for 5 minutes to create an inert atmosphere. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. Causality: Cooling moderates the reaction rate, preventing the formation of potential dimeric or over-iodinated byproducts.

  • Reagent Addition: Carefully add N-Iodosuccinimide (247 mg, 1.1 equiv) to the cooled solution in one portion. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) every 15 minutes.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm). The product spot should appear below the starting material spot and have a lower Rf value. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is no longer visible by TLC, quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate solution directly to the flask. Stir vigorously for 5 minutes. The color of the solution should fade. Trustworthiness: This step neutralizes any unreacted NIS and elemental iodine, ensuring a clean workup.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Add 20 mL of Ethyl Acetate and shake well. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer two more times with 20 mL of Ethyl Acetate each.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with 20 mL of water, followed by 20 mL of saturated brine. Causality: The water wash removes the water-soluble succinimide byproduct, while the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 15% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-iodo-6-chloro-1-methyl-1H-indole as a white to pale yellow solid. Expected yield: 85-95%.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Sources

Application Note & Protocol: Strategic N-Methylation of 6-chloro-2-iodo-1H-indole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-methylated indoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The addition of a methyl group to the indole nitrogen can profoundly alter a molecule's pharmacological properties, including its metabolic stability, receptor binding affinity, and cell permeability. The subject of this guide, 6-chloro-2-iodo-1H-indole, is a highly functionalized building block. The halogen substituents at the C2 and C6 positions offer versatile handles for subsequent cross-coupling reactions, making its N-methylated derivative an invaluable precursor in drug discovery programs.

This document provides a comprehensive guide to the reaction conditions for the N-methylation of 6-chloro-2-iodo-1H-indole. We will delve into the chemical principles guiding the selection of reagents and conditions, present a robust and scalable protocol using a safer and environmentally conscious methylating agent, and discuss alternative methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize N-methyl-6-chloro-2-iodo-1H-indole.

Foundational Principles: The Chemistry of Indole N-Methylation

The N-methylation of an indole is fundamentally a nucleophilic substitution reaction. The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), meaning it is not readily removed. Therefore, the reaction typically proceeds in two key steps:

  • Deprotonation: The indole nitrogen is first deprotonated by a suitable base to form a highly nucleophilic indolate anion.

  • Nucleophilic Attack: The indolate anion then attacks the electrophilic methyl group of a methylating agent in an SN2 reaction to form the N-C bond.

The success of the reaction hinges on the careful selection of the base, methylating agent, and solvent to ensure high yield and selectivity, while minimizing side reactions.

Selecting the Appropriate Base

The choice of base is critical and must be strong enough to deprotonate the indole nitrogen effectively.[1]

  • Strong Bases (e.g., NaH, KOtBu): Hydrides like sodium hydride (NaH) or alkoxides like potassium tert-butoxide (KOtBu) are very effective for complete deprotonation. They are often used with highly reactive methylating agents like methyl iodide in aprotic solvents such as THF or DMF. However, their high reactivity and moisture sensitivity require stringent anhydrous and inert atmosphere conditions.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder, safer, and easier to handle.[2][3] While less powerful than hydrides, they are often sufficient, especially when paired with more reactive substrates or when the reaction is driven by higher temperatures. Cesium carbonate is particularly effective due to the high solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the indolate anion.[2][3]

  • Hydroxide Bases (e.g., KOH, NaOH): While common, aqueous hydroxide bases can be problematic for this specific substrate due to potential side reactions with the halogen substituents and the methylating agent. However, powdered KOH in an aprotic solvent like DMSO can be a practical option.[1]

Choosing the Methylating Agent

A variety of reagents can serve as the methyl source, each with distinct advantages and disadvantages.

  • Traditional High-Reactivity Agents (MeI, DMS): Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and effective methylating agents that deliver fast reaction kinetics.[4][5] However, they are highly toxic, volatile, and classified as suspected carcinogens, posing significant safety and environmental concerns, particularly for large-scale synthesis.[3][4]

  • A Safer, "Green" Alternative (DMC): Dimethyl carbonate (DMC) has emerged as an environmentally friendly and significantly less toxic methylating agent.[4][6] Its byproducts, methanol and CO₂, are non-problematic.[6][7] The trade-off for its safety is lower reactivity, which typically necessitates higher reaction temperatures (refluxing in DMF, ~130 °C) to achieve good conversion.[4][6][8]

  • Solid, Safe Ammonium Salts (PhMe₃NI): Phenyl trimethylammonium iodide (PhMe₃NI) is a solid, non-toxic, and easy-to-handle reagent that provides excellent monoselective N-methylation for indoles.[2][3][9] This method avoids the use of traditional toxic agents and offers high functional group tolerance.[2][3]

Visualizing the Core Reaction Mechanism

The fundamental pathway for the N-methylation of indole involves deprotonation followed by nucleophilic substitution.

Caption: General mechanism for indole N-methylation.

Recommended Protocol: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is recommended for its balance of efficiency, safety, and scalability. It has been successfully applied to various halogenated indoles.[6][8]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (1 mmol scale)MmolEquivalents
6-chloro-2-iodo-1H-indoleC₈H₅ClIN293.49293.5 mg1.01.0
Potassium Carbonate (K₂CO₃), powderedK₂CO₃138.21276.4 mg2.02.0
Dimethyl Carbonate (DMC)C₃H₆O₃90.080.27 mL3.03.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.095.0 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--
Deionized Water (H₂O)H₂O18.02~100 mL--
Brine (Saturated NaCl solution)NaCl(aq)-~25 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet (optional, but good practice)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-iodo-1H-indole (293.5 mg, 1.0 mmol) and powdered potassium carbonate (276.4 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (5.0 mL) to the flask, followed by dimethyl carbonate (0.27 mL, 3.0 mmol).

  • Reaction Execution: Attach a reflux condenser to the flask. Heat the stirred mixture to 130 °C using a heating mantle.[4][6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.[6][8]

  • Work-up - Quenching and Extraction:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold deionized water (50 mL). This may precipitate the product or result in an oily suspension.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Work-up - Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with deionized water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc in hexanes) to afford the pure N-methyl-6-chloro-2-iodo-1H-indole.

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Add Indole & K₂CO₃ to Flask B 2. Reagent Addition Add DMF & DMC A->B C 3. Reaction Heat to 130°C under Reflux (3-5 hours) B->C D 4. Monitoring Check reaction completion by TLC/HPLC C->D D->C Incomplete E 5. Quench Cool to RT, pour into ice-cold water D->E Complete F 6. Extraction Extract with Ethyl Acetate (3x) E->F G 7. Washing Wash with H₂O and Brine F->G H 8. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent G->H I 9. Purification Silica Gel Column Chromatography H->I J Pure Product N-methyl-6-chloro-2-iodo-1H-indole I->J

Caption: Step-by-step experimental workflow.

Alternative Protocols & Considerations

While the DMC protocol is robust, alternative conditions may be preferable depending on available resources, scale, or sensitivity of other functional groups in more complex substrates.

Protocol NameBase / Equiv.Methylating Agent / Equiv.SolventTemp (°C)Key Features & Considerations
Classic NaH/MeI NaH / 1.2Methyl Iodide / 1.2THF/DMF0 to RTPros: Fast, high-yielding. Cons: Requires strict anhydrous/inert conditions. NaH is pyrophoric. MeI is highly toxic.[4]
Safe Solid Reagent Cs₂CO₃ / 2.0PhMe₃NI / 2.5Toluene120Pros: Uses non-toxic, easy-to-handle solid reagents. Excellent monoselectivity and high functional group tolerance.[2][3]
Phase Transfer Cat. K₂CO₃ / 2.0Dimethyl Sulfate / 1.5Toluene80-100Pros: PTC (e.g., TBAB) enhances rate for carbonate bases. Cons: DMS is highly toxic. PTC requires removal.[8]

Conclusion

The N-methylation of 6-chloro-2-iodo-1H-indole can be achieved efficiently through several methods. The presented protocol using dimethyl carbonate and potassium carbonate in DMF offers a practical, safe, and scalable route to the desired product, minimizing the hazards associated with traditional methylating agents like methyl iodide and dimethyl sulfate.[4][6] For late-stage functionalization or applications demanding milder conditions, the use of solid reagents like phenyl trimethylammonium iodide with cesium carbonate presents an excellent modern alternative.[2][3] The choice of methodology should be guided by considerations of scale, safety infrastructure, and downstream synthetic requirements.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]
  • Li, J., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]
  • F. Hoffmann-La Roche AG. (2001).
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Sciencemadness Discussion Board. (2012).
  • F. Hoffmann-La Roche AG. (2004).
  • Lin, S., & Anslyn, E. V. (1982). Arylamine N-methyltransferase. Methylation of the indole ring. Journal of Biological Chemistry, 257(13), 7531-5. [Link]
  • Jiang, X., et al. (2001).
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319*. [Link]
  • Jiang, X., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques and protocols required for the unambiguous structural elucidation and purity assessment of 6-Chloro-2-iodo-1-methyl-1H-indole, a halogenated indole derivative of interest in synthetic and medicinal chemistry. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained, and each protocol is designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted indole, a heterocyclic scaffold prevalent in numerous pharmacologically active compounds. The specific substitution pattern—a chloro group on the benzene ring, an iodo group at the electron-rich C2 position, and an N-methyl group—creates a unique electronic and steric environment. These features make it a valuable intermediate for further functionalization via cross-coupling reactions, but also necessitate a robust analytical strategy to confirm its identity and purity. Incorrect structural assignment or the presence of uncharacterized impurities can compromise subsequent synthetic steps and lead to erroneous biological data.

This guide details a logical, multi-faceted analytical workflow designed to provide a comprehensive and verifiable characterization of the title compound.

Foundational Analysis: Structure and Physicochemical Properties

A complete characterization begins with understanding the fundamental properties of the molecule.

  • Chemical Structure:

  • Physicochemical Data Summary:

PropertyValue
Molecular Formula C₉H₇ClIN
Molecular Weight 291.52 g/mol
Theoretical Elemental Composition C: 37.08%, H: 2.42%, Cl: 12.16%, I: 43.53%, N: 4.80%

Structural Elucidation: NMR and Mass Spectrometry

The primary structure is definitively established using a combination of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The substituents (Cl, I, CH₃) exert distinct electronic effects (inductive and resonance) that influence the chemical shifts (δ) of nearby nuclei. The chloro group is moderately de-shielding, the iodo group has a significant heavy-atom effect, and the N-methyl group is a simple singlet in a predictable region. These effects allow for the prediction of the spectral pattern, which can then be confirmed experimentally.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

Note: These are predicted values based on known substituent effects on the indole scaffold. Actual experimental values may vary slightly.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃~3.70 (s, 3H)~31.0
C2-I-~75.0 (heavy atom effect)
C3-H~6.60 (s, 1H)~105.0
C4-H~7.45 (d, J ≈ 8.5 Hz, 1H)~121.5
C5-H~7.05 (dd, J ≈ 8.5, 2.0 Hz, 1H)~122.0
C6-Cl-~128.0
C7-H~7.50 (d, J ≈ 2.0 Hz, 1H)~110.0
C3a (bridgehead)-~130.0
C7a (bridgehead)-~137.0

Protocol 1: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024 or more (adjust for concentration and time).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Advanced Analysis (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.[1]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition through isotopic patterns.

Expertise & Causality: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For this molecule, ESI is often preferred for its soft ionization, which preserves the molecular ion. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, serving as a powerful diagnostic tool.[2]

Predicted Mass Spectrum Data (ESI+)

IonPredicted m/zComments
[M+H]⁺291.9 (for ³⁵Cl)Molecular ion peak (protonated).
[M+H+2]⁺293.9 (for ³⁷Cl)Isotopic peak, ~32% intensity of the M+H peak.
[M-I+H]⁺164.9Fragment corresponding to the loss of iodine.
[M-CH₃-I]⁺149.9Fragment corresponding to loss of methyl and iodine.

Protocol 2: LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data) with an ESI source.

  • LC Conditions (for sample introduction):

    • Column: C18 reverse-phase, 50 mm x 2.1 mm, 3.5 µm.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: As per instrument recommendation.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z value. Verify the presence and correct ratio of the [M+H+2]⁺ isotope peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

Purity Assessment: HPLC and Elemental Analysis

Once the structure is confirmed, its purity must be rigorously established.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds by separating the main component from any impurities.[3]

Expertise & Causality: A reverse-phase C18 column is chosen due to the non-polar nature of the indole core. A mobile phase of acetonitrile and water provides good resolving power. UV detection is effective because the indole scaffold is strongly chromophoric. A wavelength of ~220 nm or ~275 nm is typically effective for indoles.

Protocol 3: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 220 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The presence of a DAD allows for peak purity analysis by comparing spectra across a single peak.

Elemental Analysis

This technique provides an independent verification of the compound's elemental composition, confirming its empirical formula and the absence of inorganic or solvent impurities.

Expertise & Causality: By combusting the sample under controlled conditions, the amounts of carbon, hydrogen, and nitrogen can be precisely measured. Halogens are determined by separate methods. A match between the experimental and theoretical percentages (within ±0.4%) provides strong evidence of purity and correct composition.

Protocol 4: Elemental Analysis

  • Sample Preparation: Provide at least 5 mg of a highly pure, dry sample (dried under high vacuum to remove residual solvents).

  • Analysis: Submit the sample to a certified analytical laboratory for C, H, N, and Cl analysis. Iodine content can also be determined by specific methods like ion chromatography after combustion.

  • Data Interpretation: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (C₉H₇ClIN).

ElementTheoretical %Experimental %
C37.08(To be determined)
H2.42(To be determined)
N4.80(To be determined)
Cl12.16(To be determined)

Integrated Analytical Workflow

The characterization process should follow a logical progression, where each step builds upon the last. This ensures efficiency and minimizes ambiguity.

G cluster_0 Synthesis & Isolation cluster_1 Structural Confirmation cluster_2 Purity & Final Verification cluster_3 Final Approval synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Identity Check ms Mass Spectrometry (HRMS) nmr->ms MW Confirmation hplc HPLC (Purity >95%?) ms->hplc Purity Check elemental Elemental Analysis (±0.4% of theory?) hplc->elemental Compositional Check final Characterized Compound (Structure & Purity Confirmed) elemental->final Final Validation

Sources

Application Notes and Protocols for 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Methodological Prudence

These guidelines provide a detailed framework for the safe handling and optimal storage of 6-Chloro-2-iodo-1-methyl-1H-indole. As a substituted halogenated indole, this compound is primarily intended for research and development purposes. The protocols herein are synthesized from established best practices for analogous chemical structures, safety data sheets for related compounds, and fundamental principles of laboratory safety. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, a conservative approach grounded in the properties of similar chemicals is mandated. Researchers, scientists, and drug development professionals should use this document as a primary reference, supplementing it with their institution's specific safety protocols.

Section 1: Chemical Profile and Intrinsic Hazards

This compound is a poly-halogenated aromatic heterocyclic compound. Its structure, featuring a chlorinated benzene ring fused to an iodinated N-methylpyrrole ring, suggests specific chemical properties and potential hazards that must be expertly managed.

Core Structural Features and Their Implications:

  • Indole Nucleus: The indole core is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1][2] While the 2- and 6-positions are substituted, reactivity at other positions should be considered in the presence of strong electrophiles.

  • Chloro and Iodo Substituents: These halogen atoms increase the molecular weight and can influence the compound's biological activity and reactivity. Organo-iodine compounds, in particular, can be sensitive to light, which may cause the cleavage of the carbon-iodine bond, leading to degradation.[3][4] The presence of halogens necessitates proper disposal as halogenated organic waste.[5][6]

  • Solid Form: At standard temperature and pressure, this compound is expected to be a solid. This mitigates the risk of vapor inhalation compared to volatile liquids but requires careful handling to avoid dust generation and inhalation.[7]

Anticipated Hazards:

Based on data for analogous compounds such as 6-Chloro-1-methyl-1H-indole and other halogenated indoles, the following hazards should be assumed[1][7][8]:

  • Skin and Eye Irritation: Direct contact may cause irritation.[7][8]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][8]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1]

  • Light Sensitivity: Many iodinated organic compounds exhibit sensitivity to light.[3] It is prudent to assume this compound may degrade upon prolonged exposure to light, affecting its purity and efficacy in experiments.

Table 1: Summary of Physicochemical and Hazard Data
PropertyAnticipated Value / ClassificationRationale / Source
Physical Form Solid (Powder/Crystalline)Based on related indole structures.
Oral Toxicity Harmful if swallowed (Assumed)GHS classifications for 6-Chloro-1-methyl-1H-indole.[1]
Dermal Toxicity May cause skin irritation (Assumed)GHS classifications for related chloroindoles.[7][8]
Inhalation Toxicity May cause respiratory irritation (Assumed)GHS classifications for related chloroindoles.[1][8]
Eye Damage May cause serious eye irritation (Assumed)GHS classifications for related chloroindoles.[7][8]
Stability Light-sensitive (Assumed)Common characteristic of iodo-organic compounds and stated for other indoles.[3][4]
Incompatibilities Strong oxidizing agentsStandard precaution for organic compounds.[7]

Section 2: Long-Term Storage and Stability Management

The primary objective for storing this compound is to maintain its chemical integrity and prevent degradation, ensuring the reliability and reproducibility of experimental results. The key environmental factors to control are temperature, light, and atmosphere.

Protocol for Optimal Long-Term Storage:

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber color is critical for protecting the compound from light.[3] The PTFE liner provides an inert seal against atmospheric moisture and oxygen.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen. This displaces oxygen, minimizing the potential for oxidative degradation over time.

  • Temperature Control: Store the container in a freezer at or below -20°C. Lower temperatures slow down the rate of any potential degradation reactions.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a small, sealed plastic box or bag) containing a desiccant, such as silica gel packs. This provides an additional barrier against moisture, especially during temperature changes when opening the freezer.

  • Labeling: Clearly label the vial with the full chemical name, CAS number (if available), date received, and any hazard pictograms based on the assumed risks (e.g., irritant).

Section 3: Laboratory Handling and Use Protocols

Adherence to a strict handling protocol is essential to ensure user safety and prevent contamination or degradation of the compound. All handling of the solid compound should be performed within a certified chemical fume hood.

Protocol for Weighing and Aliquoting

This workflow is designed to minimize exposure and maintain the compound's purity.

Weighing_Protocol cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Final Storage prep_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_tools Gather necessary tools: - Spatulas, weigh paper - Amber vials, inert gas prep_hood->prep_tools acclimate Allow storage container to reach room temperature before opening prep_tools->acclimate Begin Handling transfer Carefully transfer required amount of solid to weigh paper using a clean spatula acclimate->transfer weigh Weigh the compound transfer->weigh aliquot Transfer weighed solid to a pre-labeled amber vial weigh->aliquot inert Flush the aliquot vial with inert gas (e.g., Argon) aliquot->inert seal Seal vial tightly with PTFE-lined cap inert->seal store Return primary and aliquot vials to desiccated -20°C storage seal->store

Caption: Workflow for Safely Weighing and Aliquoting the Compound.

Causality Behind Key Steps:

  • Acclimatization: Allowing the container to warm to room temperature before opening is crucial. Opening a cold vial in a warmer, humid environment will cause moisture to condense on the compound, leading to hydrolysis or other forms of degradation.

  • Inert Gas Flush: As with long-term storage, flushing the aliquot vial with an inert gas protects the compound from oxidation, which is especially important if the aliquot will be stored for any length of time before use.

Protocol for Solution Preparation
  • Solvent Selection: Choose an appropriate dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or THF) based on the requirements of the subsequent experiment. Ensure the solvent is of high purity to avoid introducing reactive contaminants.

  • Dissolution: In a chemical fume hood, add the weighed this compound to a suitable flask. Add the solvent via a syringe or cannula and stir or sonicate until fully dissolved.

  • Use and Storage of Solution: It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a sealed, amber vial under an inert atmosphere at -20°C or -80°C. The stability of the compound in solution has not been determined and should be used as quickly as possible.

Section 4: Spill Management and Waste Disposal

Spill Response

In the event of a small spill of the solid compound:

  • Restrict Access: Ensure the spill area is isolated.

  • Ventilation: Ensure the fume hood is operating correctly.

  • Cleanup: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the mixture into a designated, labeled hazardous waste container. Do not use water for cleanup.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All materials contaminated with this compound, including unused compound, empty containers, and cleanup debris, must be disposed of as halogenated organic waste .[3][5][9]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.[3]

Disposal_Workflow start Waste Generation (Unused compound, contaminated PPE, glassware, spill debris) waste_collection Collect in a designated, sealed, and labeled container for 'Halogenated Organic Waste' start->waste_collection storage Store waste container in a secondary containment bin in a Satellite Accumulation Area (SAA) waste_collection->storage disposal Arrange for pickup by Environmental Health & Safety (EHS) for incineration storage->disposal

Caption: Proper Waste Disposal Pathway for Halogenated Compounds.

References

  • ResearchGate. (n.d.). General reactivity of 3-substituted indoles 1. [Diagram].
  • PubMed. (n.d.). Synthesis of 3-substituted Indoles via Reactive Alkylideneindolenine Intermediates. Retrieved from a research article on indole synthesis.
  • Unknown Source. (n.d.). Hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety protocol.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University's Environmental Health and Safety guidelines.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methyl-1H-indole Safety Information. Retrieved from the product page for an analogous compound.
  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information.
  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University's safety guidelines.
  • Semantic Scholar. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from a review article on indole chemistry.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (n.d.). 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles.
  • PubMed. (n.d.). Nucleophilic reactivities of indoles. Retrieved from a research article on indole reactivity.
  • PubMed. (n.d.). Efficient method for the synthesis of 2,3-unsubstituted nitro containing indoles from o-fluoronitrobenzenes. Retrieved from a research article on indole synthesis.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles. Organic & Biomolecular Chemistry.
  • Cambridge Isotope Laboratories. (n.d.). INDOLE (2-13C, 98%) Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methyl-1H-indole. Retrieved from the product page for an analogous compound.
  • ChemicalBook. (n.d.). This compound CAS#.
  • ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. Retrieved from a research article on the synthesis of 2-haloindoles.
  • Fisher Scientific. (2024). SAFETY DATA SHEET for 6-Chloroindole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 6-Chloroindole.

Sources

Application Notes and Protocols for the Safe Handling of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemical Landscape of Halogenated Indoles

Halogenated indoles represent a critical and expanding class of heterocyclic compounds, pivotal in the realms of pharmaceuticals, agrochemicals, and materials science. Their unique biological activities, often enhanced by the presence of halogen substituents, make them invaluable scaffolds in modern drug discovery and development.[1] However, this enhanced bioactivity necessitates a heightened awareness of their potential hazards. As with many potent pharmaceutical compounds, the very properties that make them effective can pose risks to the researchers and scientists handling them.[2]

This comprehensive guide provides a detailed framework for the safe handling of halogenated indoles in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in the principles of scientific integrity and proactive risk management. This document moves beyond a simple checklist of do's and don'ts, instead focusing on the causality behind safety protocols, empowering you to make informed decisions and foster a culture of safety within your laboratory.

I. Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety

A thorough understanding of the potential hazards associated with halogenated indoles is the first step toward mitigating risk. While specific toxicity data for every derivative may not be available, a conservative approach that considers the general properties of halogenated aromatic compounds and the known biological activity of indoles is prudent.

Toxicological Profile

The introduction of halogens to the indole ring can significantly alter its toxicological profile. While some halogenated indoles exhibit low acute toxicity, others may be potent irritants or possess other hazardous properties. For instance, the Safety Data Sheet (SDS) for 5-bromoindole indicates that while it is not classified as acutely toxic, it may cause skin, eye, and respiratory irritation.[3][4][5] Unsubstituted indole itself is considered harmful if swallowed and toxic in contact with skin.[6][7] Furthermore, certain indole derivatives are known to be psychoactive, which requires additional handling precautions.[8][9]

Key Toxicological Considerations:

  • Irritation: Halogenated indoles can be irritating to the skin, eyes, and respiratory tract.[3][4][5][10]

  • Sensitization: The potential for respiratory or skin sensitization should be considered.

  • Unknown Toxicity: Many novel halogenated indoles will have limited toxicological data. In such cases, they should be treated as highly potent compounds.

Reactivity Hazards

The indole nucleus has a rich and complex reactivity. Halogenated indoles can undergo a variety of chemical reactions, some of which may be hazardous.

  • Strong Oxidizing Agents: Halogenated indoles can react violently with strong oxidizing agents.[4]

  • Acids and Bases: Reactions with strong acids and bases should be carefully evaluated, as they can lead to degradation or vigorous reactions.

  • Light and Air Sensitivity: Some indoles are sensitive to light and air, which may lead to degradation and the formation of unknown, potentially more hazardous compounds.[7]

The Risk Assessment Protocol

Before any new experiment involving halogenated indoles, a formal risk assessment must be conducted. This process involves identifying hazards, evaluating the risks, and implementing control measures.

Risk Assessment Workflow

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Chemical, Physical, Procedural) B Evaluate Risks (Likelihood & Severity) A->B C Determine Initial Risk Level (Low, Medium, High) B->C D Implement Control Measures (Hierarchy of Controls) C->D E Re-evaluate Risk (Residual Risk Level) D->E F Is Risk Acceptable? E->F G Proceed with Experiment F->G Yes H Modify Procedure or Controls F->H No H->D

Caption: A systematic workflow for conducting a laboratory risk assessment.

II. The Hierarchy of Controls: A Multi-layered Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes the most effective control measures.

  • Elimination/Substitution: The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative. While not always feasible in research, this should be the first consideration.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

    • Fume Hoods: All work with halogenated indoles, especially volatile compounds or fine powders, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

    • Glove Boxes: For highly potent or sensitive compounds, a glove box provides an additional layer of containment.

    • Ventilated Enclosures: Specific procedures like weighing solids can be performed in ventilated balance enclosures.

  • Administrative Controls: These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of halogenated indoles must be written and followed.

    • Training: All personnel must be trained on the specific hazards of the compounds they are working with and the procedures for safe handling.

    • Designated Areas: Clearly demarcate areas where halogenated indoles are handled and stored.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.

III. Personal Protective Equipment (PPE): Your Final Barrier

The correct selection and use of PPE are critical for preventing exposure.

Hand Protection

No single glove material protects against all chemicals. Consult glove manufacturer's chemical resistance guides to select the appropriate gloves. For halogenated compounds, nitrile or neoprene gloves are often recommended for splash protection. For prolonged contact or immersion, heavier gloves may be necessary. Double gloving can provide an extra layer of protection.

Eye and Face Protection
  • Safety Glasses: Should have side shields and meet ANSI Z87.1 standards.

  • Chemical Splash Goggles: Wear when there is a risk of splashing.

  • Face Shield: A face shield worn over safety goggles provides additional protection for the face and neck, especially when handling larger quantities or during procedures with a higher risk of splashing.

Body Protection

A flame-resistant lab coat should be worn and kept buttoned. For work with highly potent compounds or in situations with a high risk of contamination, a disposable gown may be appropriate.

Respiratory Protection

If engineering controls are not sufficient to control exposure to airborne contaminants, respiratory protection may be required. The use of respirators requires a formal respiratory protection program, including medical evaluation and fit testing.

PPE Selection Decision Tree

PPESelection cluster_ppe PPE Selection for Halogenated Indoles Start Start: Handling Halogenated Indole IsVolatile Is the compound volatile or a fine powder? Start->IsVolatile InFumeHood Work in a certified fume hood IsVolatile->InFumeHood Yes IsSplashRisk Is there a risk of splashing? IsVolatile->IsSplashRisk No InFumeHood->IsSplashRisk Goggles Wear chemical splash goggles IsSplashRisk->Goggles Yes HandProtection Select appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consider double gloving. IsSplashRisk->HandProtection No FaceShield Wear a face shield over goggles Goggles->FaceShield High Splash Risk Goggles->HandProtection Low Splash Risk FaceShield->HandProtection LabCoat Wear a flame-resistant lab coat HandProtection->LabCoat DisposableGown Consider a disposable gown for high-potency compounds LabCoat->DisposableGown End Proceed with appropriate PPE DisposableGown->End

Caption: A decision tree to guide the selection of appropriate PPE.

IV. Detailed Protocols for Safe Handling and Disposal

Protocol 1: Weighing and Transferring Solid Halogenated Indoles
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves.

    • Use a ventilated balance enclosure or conduct weighing within the fume hood.

  • Procedure:

    • Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat.

    • Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of a suitable solvent to minimize dust generation.

    • After weighing, securely cap the stock bottle.

    • Carefully transfer the weighed solid to the reaction vessel.

  • Cleanup:

    • Decontaminate the spatula and weigh boat with an appropriate solvent.

    • Wipe down the work surface with a damp cloth.

    • Dispose of all contaminated materials as hazardous waste.

Protocol 2: Handling Halogenated Indole Solutions
  • Preparation:

    • Conduct all transfers of solutions in a chemical fume hood.

    • Ensure secondary containment is in place to contain any potential spills.

  • Procedure:

    • Use a syringe or cannula for transferring solutions to minimize the risk of spills and exposure.

    • Avoid splashes and the generation of aerosols.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the halogenated indole solution.

    • Dispose of all liquid waste in a designated, properly labeled "Halogenated Organic Waste" container.

Decontamination

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.[11]

  • Routine Decontamination: At the end of each workday, wipe down all work surfaces where halogenated indoles were handled with a suitable solvent, followed by soap and water.[12]

  • Equipment Decontamination: Glassware and equipment should be rinsed with a solvent that the halogenated indole is soluble in, followed by a thorough washing with soap and water.[12]

  • Highly Potent Compounds: For highly toxic materials, a specific decontamination procedure should be developed and validated.[11][12] This may involve using a chemical deactivating solution.

Waste Disposal

Proper segregation and disposal of waste are essential for laboratory safety and environmental protection.

  • Halogenated Waste: All waste containing halogenated indoles, including solids, liquids, and contaminated consumables (e.g., gloves, paper towels, pipette tips), must be collected in a designated "Halogenated Waste" container.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of halogenated indoles down the drain or in the regular trash.

V. Emergency Procedures: Preparedness is Key

Spills
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For solid spills, avoid creating dust by gently covering with a damp cloth.

  • Cleanup: Only trained personnel with the proper PPE should clean up spills.

  • Decontaminate: After the spill has been cleaned up, the area must be thoroughly decontaminated.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For any exposure, consult the Safety Data Sheet (SDS) for the specific compound and provide it to the medical personnel.

VI. Conclusion: A Commitment to a Culture of Safety

Working with halogenated indoles offers exciting opportunities for scientific advancement. However, this work must be conducted with a deep and unwavering commitment to safety. By understanding the hazards, diligently performing risk assessments, and consistently applying the principles of the hierarchy of controls, researchers can protect themselves, their colleagues, and the environment. This guide provides a robust framework for safe laboratory practices, but it is the responsibility of every individual to actively participate in creating and maintaining a strong culture of safety.

References

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications.
  • Safety Data Sheet: 5-Bromoindole. Carl ROTH.
  • 4-Chloroindole-3-Acetic Acid. Health Canada.
  • Safety Data Sheet: 5-Bromoindole. Carl ROTH.
  • Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • Disinfection & Decontamination. University of Kentucky Research Safety.
  • Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink.
  • 5-Bromoindole | C8H6BrN | CID 24905. PubChem.
  • Efficiency of decontamination procedures for surfaces contaminated with hazardous drugs. European Journal of Hospital Pharmacy.
  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules.
  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PubMed.
  • Kovac's Indole Reagent, Safety Data Sheet. Neogen.
  • 4-chloroindole-3-acetic acid|2519-61-1. MOLBASE Encyclopedia.
  • 2023 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits. WorkSafeBC.
  • Permissible exposure limit. Wikipedia.
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Indole. Wikipedia.
  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science.
  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration.
  • TLV Chemical Substances Introduction. ACGIH.
  • Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate.
  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. PubMed.
  • List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation. Data in Brief.
  • 2023_ACGIH_Threshold_Limit_... ACGIH.
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. PubMed.
  • ACGIH® Threshold Limit Values (TLVs®) and Biological Exposure Indices (BEIs®). Wattohm.
  • 4-Chloroindole-3-acetic acid. Wikipedia.
  • Green oxidation of indoles using halide catalysis. ResearchGate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing.
  • Psychedelic drug. Wikipedia.
  • Combinatorial Synthesis of Indole Derivatives as Anti-oomycetes Agents. Combinatorial Chemistry & High Throughput Screening.
  • Psilocybin. Wikipedia.
  • Effect of halogenated indoles on biofilm formation, virulence, and root surface colonization by Agrobacterium tumefaciens. PubMed.

Sources

Application Note: A Scalable, Two-Step Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2-iodo-1-methyl-1H-indole is a key heterocyclic building block in medicinal chemistry and drug development, providing a versatile scaffold for the synthesis of complex pharmaceutical agents. This application note presents a robust and scalable two-step synthetic protocol for its preparation, starting from commercially available 6-chloro-1H-indole. The process involves an initial N-methylation followed by a highly regioselective C2-iodination via directed ortho-metalation. This guide provides detailed, field-proven protocols, critical safety analysis for hazardous reagents, process scale-up considerations, and a troubleshooting guide tailored for researchers, chemists, and process development professionals.

Introduction and Synthetic Strategy

The functionalization of the indole core is a cornerstone of modern synthetic chemistry. While electrophilic substitution at the C3 position is facile, selective functionalization at the C2 position often requires a more nuanced strategy.[1] The target molecule, this compound, contains an iodine atom at the C2 position, which serves as a versatile handle for subsequent cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[2]

The presented synthetic route is a two-step process designed for scalability and high regioselectivity:

  • N-Methylation: The acidic N-H proton of 6-chloro-1H-indole is first protected via methylation. This step prevents unwanted side reactions during the subsequent metalation and directs the deprotonation to the desired C2 position.

  • Directed C2-Iodination: The C2 proton of the N-methylated indole is the most acidic proton on the heterocyclic ring.[2] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively generates a C2-lithiated intermediate. This intermediate is then quenched with an electrophilic iodine source to yield the final product with high regioselectivity.

This strategic sequence ensures that the iodination occurs exclusively at the C2 position, avoiding the more electronically favored C3 position.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C2-Iodination start 6-Chloro-1H-indole reagent1 Base (e.g., NaH) Methylating Agent (e.g., CH3I) Solvent (e.g., THF) intermediate 6-Chloro-1-methyl-1H-indole reagent1->intermediate intermediate_ref 6-Chloro-1-methyl-1H-indole reagent2 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. Iodine (I2) product This compound reagent2->product

Diagram 1: Overall two-step synthetic workflow.

Hazard and Safety Analysis

Scaling up this synthesis requires rigorous adherence to safety protocols due to the use of highly reactive and hazardous materials.

ReagentCAS NumberKey HazardsRecommended PPE & Handling
Sodium Hydride (NaH, 60% in oil) 7646-69-7Flammable solid, water-reactive (releases H₂ gas). Causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat. Handle under an inert atmosphere (N₂ or Ar).
Methyl Iodide (CH₃I) 74-88-4Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.Handle in a certified chemical fume hood. Use chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.
n-Butyllithium (n-BuLi) 109-72-8Pyrophoric liquid (ignites spontaneously in air) .[3][4] Reacts violently with water.[5] Causes severe skin burns and eye damage.[6]Strictly for trained personnel. Handle in an inert atmosphere (glove box or Schlenk line).[3][4] Use specially designed aluminum suits for large transfers.[5] Use non-sparking tools.[7] Keep a Class D fire extinguisher (dry powder) and dry sand nearby.
Iodine (I₂) 7553-56-2Harmful if inhaled or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.Handle in a well-ventilated area or fume hood. Wear gloves, safety goggles, and a lab coat.
Tetrahydrofuran (THF), Anhydrous 109-99-9Highly flammable liquid and vapor. May form explosive peroxides.Store away from heat and light. Test for peroxides before use if the container has been opened previously. Use in a well-ventilated area.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-1-methyl-1H-indole
  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen flow, charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the stirred suspension to 0 °C using a circulating chiller.

  • Substrate Addition: Dissolve 6-chloro-1H-indole (1.0 eq.) in anhydrous THF (approx. 5 mL per 1 g) and add it dropwise to the NaH suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. A greyish-white precipitate of the sodium salt of the indole will form.

  • Methylation: Add methyl iodide (1.1 eq.) dropwise via syringe or dropping funnel, again keeping the internal temperature below 10 °C.

  • Reaction Completion: After adding the methyl iodide, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water, being mindful of hydrogen gas evolution. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 6-chloro-1-methyl-1H-indole, can often be used in the next step without further purification. If necessary, purify by flash chromatography on silica gel.

Step 2: Scale-Up Synthesis of this compound

CRITICAL SAFETY WARNING: This procedure involves pyrophoric n-butyllithium and must only be performed by highly trained personnel in a facility equipped with appropriate inert atmosphere technology (e.g., Schlenk line or glovebox) and emergency preparedness equipment.[3][4][5][6][7]

G setup 1. Inert Atmosphere Setup - Dry, N2-purged reactor - Mechanical stirrer, temp probe charge_indole 2. Charge Substrate - 6-Chloro-1-methyl-1H-indole - Anhydrous THF setup->charge_indole cool 3. Cool to -78 °C - Dry ice/acetone bath charge_indole->cool add_nbuli 4. Add n-BuLi (Pyrophoric!) - Add dropwise via syringe pump - Maintain T < -70 °C cool->add_nbuli stir_lithiation 5. Lithiation - Stir at -78 °C for 1 hour add_nbuli->stir_lithiation safety_note High Hazard Step Requires Strict Controls add_nbuli->safety_note add_iodine 6. Add Iodine Solution - I2 in anhydrous THF - Add dropwise, maintain T < -70 °C stir_lithiation->add_iodine warm_quench 7. Warm & Quench - Slowly warm to 0 °C - Quench with sat. aq. NH4Cl add_iodine->warm_quench extract 8. Extraction & Wash - Ethyl Acetate - Wash with Na2S2O3, water, brine warm_quench->extract purify 9. Isolate & Purify - Dry, concentrate - Recrystallization or Chromatography extract->purify

Diagram 2: Process flow for the hazardous C2-iodination step.

  • Reactor Setup: Prepare a multi-neck, jacketed reactor as described in Step 1, ensuring all glassware is flame-dried under vacuum and backfilled with nitrogen.

  • Substrate Charging: Charge the reactor with 6-chloro-1-methyl-1H-indole (1.0 eq.) and anhydrous THF (approx. 15 mL per 1 g).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A slight haze or precipitation of the substrate may be observed.

  • n-BuLi Addition: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via a syringe pump over 45-60 minutes. It is critical to maintain the internal temperature below -70 °C to prevent side reactions.

  • Lithiation: Stir the resulting solution at -78 °C for 1 hour. The solution should become clear as the lithiated species forms.

  • Iodine Quench: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reactor, again maintaining the internal temperature below -70 °C. The deep purple color of the iodine should disappear upon addition.

  • Reaction Completion & Quench: After the iodine addition is complete, stir the reaction at -78 °C for an additional 30 minutes. Then, slowly allow the mixture to warm to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield this compound as a solid.

Process Data and Characterization

ParameterStep 1: N-MethylationStep 2: C2-Iodination
Starting Material 6-chloro-1H-indole6-chloro-1-methyl-1H-indole
Key Reagents NaH, CH₃In-BuLi, I₂
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to RT-78 °C
Typical Yield >95% (crude)75-85% (after purification)
Purification Direct use or ChromatographyRecrystallization / Chromatography
Product 6-chloro-1-methyl-1H-indoleThis compound

Expected Characterization for this compound:

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₇ClIN

  • Molecular Weight: 291.52 g/mol

  • ¹H NMR: Expect characteristic peaks for the N-methyl group (singlet, ~3.7 ppm), a singlet for the C3-H (~6.5 ppm), and aromatic protons in the appropriate regions.

  • ¹³C NMR: Expect signals for the N-methyl carbon, aromatic carbons, and a characteristic upfield signal for the C2 carbon bearing the iodine atom.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation (inactive NaH); loss of volatile CH₃I.Use fresh, high-quality NaH. Ensure the reaction is kept cool during CH₃I addition. Use a condenser if necessary.
Incomplete reaction in Step 2 Inactive n-BuLi (due to exposure to air/moisture); insufficient reaction time.Titrate the n-BuLi solution before use to determine its exact molarity.[4] Increase lithiation time to 1.5-2 hours.
Formation of side products (e.g., C3-iodination) Reaction temperature in Step 2 was too high, allowing for rearrangement or direct electrophilic substitution.Strictly maintain the temperature below -70 °C during n-BuLi and iodine addition. Ensure a rapid quench of the lithiated species with iodine.
Dark-colored product Residual iodine present after workup.Perform an extra wash with saturated sodium thiosulfate solution. Consider treating the crude product with activated carbon before recrystallization.

References

  • nbutyl lithium safety - YouTube. (2024).
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • Protecting n-Butyllithium from Air and Moisture - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • SAFETY DATA SHEET N-Iodosuccinimide - Santa Cruz Biotechnology. (n.d.).
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • N-Iodosuccinimide - Apollo Scientific. (n.d.).
  • N-Iodosuccinimide - AWS. (2015).
  • Recent advances in the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. (2025).
  • 6-Chloro-1-methyl-1H-indole 155868-51-2 wiki - Guidechem. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (n.d.).
  • 6-chloro-1H-indole - ChemSynthesis. (2025).
  • 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem. (n.d.).
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. (2022).
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... - ResearchGate. (2024).

Sources

Application Notes and Protocols for the Derivatization of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-2-iodo-1-methyl-1H-indole

The this compound scaffold is a highly valuable building block in medicinal chemistry and materials science. Its inherent structural features offer a platform for the synthesis of a diverse array of complex molecules. The indole nucleus is a prevalent motif in numerous biologically active natural products and pharmaceuticals, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic placement of the chloro and iodo substituents on this N-methylated indole core provides orthogonal handles for selective functionalization through modern cross-coupling methodologies.

The C2-iodo bond is significantly more reactive than the C6-chloro bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl.[4] This differential reactivity allows for the selective derivatization at the 2-position, while leaving the 6-chloro position available for subsequent transformations or for its contribution to the overall electronic and steric properties of the final compound. This guide provides detailed protocols and scientific rationale for the derivatization of this compound via four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly effective for creating biaryl structures, which are common in pharmacologically active molecules.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is the initial and often rate-determining step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of a suitable palladium precatalyst, a phosphine ligand to stabilize the palladium center and facilitate the catalytic cycle, a base to activate the boronic acid, and an appropriate solvent system are critical for a successful reaction.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-indoles

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-1-methyl-1H-indole.

Data Presentation:

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd catalyst and promotes oxidative addition and reductive elimination. Bulky, electron-rich ligands can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CSufficient to promote the catalytic cycle without causing decomposition of the starting materials or products.

Visualization:

Suzuki_Miyaura_Coupling Indole_I This compound PdII_Intermediate Ar-Pd(II)-I(L₂) Indole_I->PdII_Intermediate Oxidative Addition Aryl_BOH2 Arylboronic Acid Aryl_BOH2->PdII_Intermediate Product 2-Aryl-6-chloro-1-methyl-1H-indole Pd0 Pd(0)L₂ PdII_Aryl_Intermediate Ar-Pd(II)-Aryl'(L₂) PdII_Intermediate->PdII_Aryl_Intermediate Transmetalation PdII_Aryl_Intermediate->Product Reductive Elimination PdII_Aryl_Intermediate->Pd0 Base Base (e.g., K₂CO₃) Base->Aryl_BOH2

Suzuki-Miyaura Coupling Catalytic Cycle

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Mechanism and Rationale:

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper.[6]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

  • Copper Cycle: A copper(I) salt acts as a co-catalyst, reacting with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II) complex.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These often require a stronger base or a more specialized ligand system.

Experimental Protocol: Synthesis of 2-Alkynyl-6-chloro-1-methyl-1H-indoles

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

  • Toluene or DMF (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the anhydrous base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

ParameterRecommended ConditionsRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N, DIPAActs as a proton scavenger to deprotonate the terminal alkyne and neutralize the HX formed.
Solvent Toluene, DMF, THFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 70 °CThe reaction is often facile at or slightly above room temperature.

Visualization:

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Indole_I This compound PdII_Intermediate Ar-Pd(II)-I(L₂) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Intermediate->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product 2-Alkynyl-6-chloro-1-methyl-1H-indole PdII_Alkynyl->Product Reductive Elimination Indole_I->PdII_Intermediate Oxidative Addition Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Intermediate Base Base (e.g., Et₃N) Base->Alkyne

Sonogashira Coupling Dual Catalytic Cycle

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction has broad applicability for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives, which are prevalent in pharmaceuticals.

Mechanism and Rationale:

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[7]

  • Oxidative Addition: A Pd(0) species inserts into the C-I bond of the indole.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions. Strong, non-nucleophilic bases are typically required.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-1-methyl-1H-indoles

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other biarylphosphine ligands (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (Xantphos, 0.024 mmol, 2.4 mol%) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 3 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (NaOt-Bu, 1.4 mmol).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for efficient C-N bond formation, especially with less reactive amines or aryl chlorides.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are needed to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 90-120 °CHigher temperatures are often necessary to drive the reaction to completion.

Visualization:

Buchwald_Hartwig_Amination Indole_I This compound PdII_Intermediate Ar-Pd(II)-I(L₂) Indole_I->PdII_Intermediate Oxidative Addition Amine Amine (R₂NH) Amine->PdII_Intermediate Product 2-Amino-6-chloro-1-methyl-1H-indole Pd0 Pd(0)L₂ PdII_Amido Ar-Pd(II)-NR₂(L₂) PdII_Intermediate->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Product Reductive Elimination PdII_Amido->Pd0 Base Base (e.g., NaO-t-Bu) Base->Amine

Buchwald-Hartwig Amination Catalytic Cycle

IV. Heck Reaction: Vinylation of the Indole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It provides a powerful method for the synthesis of substituted alkenes.

Mechanism and Rationale:

The Heck reaction mechanism involves several key steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2-Alkenyl-6-chloro-1-methyl-1H-indoles

Materials:

  • This compound

  • Alkene (e.g., Styrene, Methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile or DMF (anhydrous)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and the phosphine ligand (P(o-tol)₃, 0.06 mmol, 6 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., acetonitrile, 5 mL), the alkene (1.5 mmol), and the base (Et₃N, 1.5 mmol).

  • Heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂A common and effective precatalyst.
Ligand P(o-tol)₃, PPh₃Phosphine ligands are used to stabilize the catalyst.
Base Et₃N, K₂CO₃Neutralizes the HI generated during the reaction.
Solvent Acetonitrile, DMFPolar aprotic solvents are typically used.
Temperature 80-120 °CSufficient to drive the reaction forward.

Visualization:

Heck_Reaction Indole_I This compound PdII_Intermediate Ar-Pd(II)-I(L₂) Indole_I->PdII_Intermediate Oxidative Addition Alkene Alkene Alkene->PdII_Intermediate Product 2-Alkenyl-6-chloro-1-methyl-1H-indole Pd0 Pd(0)L₂ PdII_Alkene_Complex [Ar-Pd(II)-I(L₂)(Alkene)] PdII_Intermediate->PdII_Alkene_Complex Alkene Coordination PdII_Alkyl_Intermediate R-CH₂-CH(Ar)-Pd(II)-I(L₂) PdII_Alkene_Complex->PdII_Alkyl_Intermediate Migratory Insertion PdII_Alkyl_Intermediate->Product β-Hydride Elimination PdH_Complex H-Pd(II)-I(L₂) PdII_Alkyl_Intermediate->PdH_Complex PdH_Complex->Pd0 Base Base (e.g., Et₃N) Base->PdH_Complex

Heck Reaction Catalytic Cycle

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the selective derivatization of this compound at the C2 position. The strategic application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings enables the introduction of a wide range of aryl, alkynyl, amino, and alkenyl functionalities. By understanding the underlying mechanisms and carefully selecting the appropriate catalysts, ligands, bases, and reaction conditions, researchers can efficiently generate diverse libraries of novel indole derivatives for evaluation in drug discovery and materials science programs.

References

  • The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/b923982k
  • Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.
  • Biomedical Importance of Indoles. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271833/
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2498
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. URL: https://www.mdpi.com/1420-3049/24/19/3561
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24294874/
  • Suzuki-Miyaura Coupling. Organic Synthesis. URL: https://www.organic-synthesis.org/procedures/synthesis-of-biaryls-via-suzuki-miyaura-coupling.html
  • Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18986161/
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. URL: https://www.researchgate.net/publication/349479155_Sonogashira_coupling_reaction_of_aryl_halides_with_phenylacetylene
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. URL: https://www.researchgate.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-chlorotoluene_tbl2_318873724
  • Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12713362/
  • Recent Advances in Sonogashira Reactions. ResearchGate. URL: https://www.researchgate.net/publication/234141195_Recent_Advances_in_Sonogashira_Reactions
  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. URL: https://www.researchgate.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150481/
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6234850/
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542702a39048332138b
  • Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100003
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10768393/
  • Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. URL: https://www.researchgate.net/publication/320299612_Supporting_Information_Palladium-catalyzed_Sonogashira_coupling_reactions_in_g-valerolactone-based_ionic_liquids_Source_of_chem
  • Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier. URL: https://www.morressier.com/o/event/61e94e428256250012e0310f/article/62164a6e8729620012a80084
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. URL: https://www.researchgate.net/publication/259254316_Buchwald-Hartwig_versus_Microwave-Assisted_Amination_of_Chloroquinolines_En_Route_to_the_Pyoverdin_Chromophore
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. URL: https://www.researchgate.net/publication/23432049_Sequential_and_Selective_Buchwald-Hartwig_Amination_Reactions_for_the_Controlled_Functionalization_of_6-Bromo-2-chloroquinoline_Synthesis_of_Ligands_for_the_Tec_Src_Homology_3_Domain
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10826606/
  • Heck reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Heck_reaction
  • Sonogashira coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07412
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. URL: https://www.youtube.
  • Suzuki-Miyaura coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_ORGANOMETALLIC_REACTIONS/7.02%3A_Suzuki-Miyaura_Coupling
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. URL: https://synthesis-spotlight.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroindole. Benchchem. URL: https://www.benchchem.
  • Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/63b42006702a39048342799c
  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8304910/
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. URL: https://www.researchgate.net/publication/336357930_Synthesis_of_New_Highly_Functionalized_1H-Indole-2-carbonitriles_via_Cross-Coupling_Reactions
  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614e
  • Supporting Information Pd-Catalyzed Domino Heck Cyclization/Cross-coupling of Indoles with β-Chlorovinyl Ketones: Synthesis of. [No valid URL found]
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637501/
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. URL: https://www.researchgate.net/publication/251600746_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_26-Dichloroquinoxaline
  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. [No valid URL found]
  • Heck Reaction. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Named_Reactions_(Hardinger)/Heck_Reaction
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10368305/
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02008

Sources

Application Notes and Protocols: 6-Chloro-2-iodo-1-methyl-1H-indole as a Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Halogenated Indole Scaffold

The indole nucleus is a privileged scaffold in the design of functional organic materials due to its inherent electron-rich nature and planar structure, which facilitate efficient charge transport through π-π stacking interactions.[1] Strategic functionalization of the indole core allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2]

This guide focuses on the synthetic utility and potential applications of 6-Chloro-2-iodo-1-methyl-1H-indole , a halogenated indole derivative poised for selective and sequential functionalization. The presence of two distinct halogen atoms at the C2 and C6 positions offers orthogonal reactivity, enabling the stepwise introduction of different functionalities. The iodine atom at the C2 position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C6 position offers a site for further modification or can be retained to modulate the material's electronic properties. The N-methylation of the indole nitrogen enhances solubility and stability and influences the electronic structure of the resulting materials.[3][4][5]

This document provides detailed protocols for the functionalization of this compound via Suzuki and Sonogashira cross-coupling reactions, key methodologies for the synthesis of advanced organic electronic materials.

Core Concepts: Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the C-Cl bond. This reactivity difference allows for selective functionalization at the C2 position while leaving the C6-chloro substituent intact for subsequent reactions or as a permanent electronic-modifying group.[6]

Caption: Regioselective functionalization pathway of this compound.

Application Protocol I: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-chloro-1-methyl-1H-indoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][7] This reaction is extensively used in the synthesis of conjugated organic materials for OLEDs and other electronic devices.[8][9][10] The following protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid for a hole-transporting moiety)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add [Pd(dppf)Cl₂] (0.05 equiv.) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration of the indole).

  • Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-1-methyl-1H-indole.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol II: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-chloro-1-methyl-1H-indoles

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13] This reaction is instrumental in synthesizing conjugated systems with rigid alkynyl linkers, which are of interest for organic semiconductors.[14][15]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynyltrimethylsilane or a functionalized alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (typically a 2:1 to 5:1 ratio of THF to TEA) via syringe.

  • To this solution, add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.06 equiv.).

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Application: Synthesis of a Hole-Transporting Material

By applying the Suzuki coupling protocol, a hole-transporting material can be synthesized from this compound. The indole core serves as the central electron-donating unit, and hole-transporting moieties such as triphenylamine or carbazole can be introduced at the C2 position. The 6-chloro substituent can enhance the oxidative stability of the final material.[6][16]

Caption: Proposed synthesis of a hole-transporting material.

Characterization Data of a Hypothetical Derivative

The following table summarizes expected characterization data for a hypothetical 2-aryl-6-chloro-1-methyl-1H-indole derivative, synthesized via the Suzuki coupling protocol. These values are based on typical data for similar indole-based organic materials found in the literature.

PropertyExpected Value/Characteristic
Appearance Yellow to orange solid
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, N-methyl singlet around 3.8 ppm.
¹³C NMR Aromatic carbons in the range of 110-150 ppm.
UV-Vis Absorption (λₘₐₓ) In solution (e.g., CH₂Cl₂): 350-450 nm, indicative of a conjugated π-system.
Photoluminescence (λₑₘ) In solution (e.g., CH₂Cl₂): 450-550 nm (blue to green emission).
Cyclic Voltammetry (HOMO) Oxidation potential around 0.5-1.0 V vs. Fc/Fc⁺, corresponding to a HOMO level of -5.0 to -5.5 eV.
Thermal Stability (Td) Decomposition temperature > 300 °C (by TGA), indicating good thermal stability.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel organic materials for electronic applications. Its di-halogenated structure allows for regioselective functionalization through established cross-coupling methodologies, enabling the construction of complex and highly functionalized indole derivatives. The protocols provided herein serve as a foundation for the exploration of its synthetic potential in the development of next-generation organic electronic devices. Further research into the properties of materials derived from this scaffold is warranted to fully unlock its potential in material science.

References

  • Chemical Science, 2016, 7, 6834-6839. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02452b]
  • BenchChem, Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. [URL: https://www.benchchem.com/application-notes/4-Iodo-3-methyl-1H-indazole-suzuki-coupling-protocols]
  • BenchChem, Advancements in Organic Electronics: The Role of Indole Derivatives. [URL: https://www.benchchem.
  • Chemical Science, 2016, 7, 6834-6839. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02452b]
  • ResearchGate, Indolo[3,2-b]indole-based Crystalline Hole Transporting Material for Highly Efficient Perovskite Solar Cells, September 2016. [URL: https://www.researchgate.net/publication/307923486_Indolo32-b_indole-based_Crystalline_Hole_Transporting_Material_for_Highly_Efficient_Perovskite_Solar_Cells]
  • PubMed, Heterocyclic Functionalized Donor-Acceptor Hole-Transporting Materials for Inverted Perovskite Solar Cells, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37348057/]
  • Indian Academy of Sciences, Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [URL: https://www.ias.ac.in/article/fulltext/jcsc/131/0071]
  • MDPI, Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation, 2018. [URL: https://www.mdpi.com/1420-3049/23/8/2056]
  • YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up, 2025. [URL: https://www.youtube.
  • Google Patents, Methylation of indole compounds using dimethyl carbonate. [URL: https://patents.google.
  • PubMed Central, Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825946/]
  • Organic Chemistry Portal, A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
  • ResearchGate, Scheme 8. Synthesis of 2-aminoindoles involving Sonogashira..., August 2021. [URL: https://www.researchgate.net/figure/Scheme-8-Synthesis-of-2-aminoindoles-involving-Sonogashira-cross-coupling-of_fig7_354117957]
  • ResearchGate, Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes, April 2025. [URL: https://www.researchgate.net/publication/380290199_Effect_of_the_Chloro-Substitution_on_Electrochemical_and_Optical_Properties_of_New_Carbazole_Dyes]
  • Organic Chemistry Portal, Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • MDPI, Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes, 2024. [URL: https://www.mdpi.com/1420-3049/29/9/1943]
  • Wikipedia, Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • PubMed, Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. [URL: https://pubmed.ncbi.nlm.nih.gov/28833018/]
  • YouTube, Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem, 2025. [URL: https://www.youtube.
  • YouTube, Heck Reaction | Named Reactions | Organic Chemistry Lessons, 2021. [URL: https://www.youtube.
  • Ossila, OLED Fabrication | How to make an OLED Device. [URL: https://www.ossila.
  • Ursinus College Digital Commons, Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles, 2025. [URL: https://digitalcommons.ursinus.edu/summer_fellows/73]
  • Beilstein Journals, Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]
  • Wikipedia, Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Organic Chemistry Portal, Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Chemistry LibreTexts, Heck Reaction, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.04%3A_The_Heck_Reaction]
  • IIP Series, PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [URL: https://series.iip.co.in/index.php/ftcmsnt/article/view/514]
  • ResearchGate, Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors, September 2025. [URL: https://www.researchgate.
  • International Journal of Engineering, Communication, Bachelor and Arts (IJECBA), Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment, 2023. [URL: https://ijecba.com/index.php/ijecba/article/view/435]
  • IRIS, Synthesis of Heterocycles for OLED Applications. [URL: https://iris.uniss.it/handle/11384/87103]
  • ResearchGate, N‐methylation of indoles and other N,H‐heteroacromatic compounds.... [URL: https://www.researchgate.
  • Organic Letters, Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03035]
  • PubMed, Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/40939495/]
  • PubMed, Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. [URL: https://pubmed.ncbi.nlm.nih.gov/25558914/]
  • ResearchGate, N-methylation and O-methylation of indole and phenol respectively using..., June 2019. [URL: https://www.researchgate.net/figure/N-methylation-and-O-methylation-of-indole-and-phenol-respectively-using-DMC-as-a_tbl2_333887227]
  • PubMed, Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. [URL: https://pubmed.ncbi.nlm.nih.gov/18409176/]
  • PubMed, Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. [URL: https://pubmed.ncbi.nlm.nih.gov/30247879/]
  • Journal of Materials Chemistry C, Dicyanovinyl-substituted indolo[3,2-b]indole derivatives: low-band-gap π-conjugated molecules for a single-component ambipolar organic field-effect transistor. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc03173a]
  • PubMed Central, Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8586047/]
  • ResearchGate, Synthesis of 2,3‐disubstituted indole derivatives 26 (a–d) and 26' (a–c)., December 2023. [URL: https://www.researchgate.net/figure/Synthesis-of-23-disubstituted-indole-derivatives-26-a-d-and-26-a-c_fig12_376352010]
  • ResearchGate, (PDF) Regiospecific synthesis of 2,3-disubstituted indoles from isatins, January 2017. [URL: https://www.researchgate.
  • ResearchGate, Effect of Backbone Fluorine and Chlorine Substitution on Charge-Transport Properties of Naphthalenediimide-Based Polymer Semiconductors, August 2018. [URL: https://www.researchgate.net/publication/327129759_Effect_of_Backbone_Fluorine_and_Chlorine_Substitution_on_Charge-Transport_Properties_of_Naphthalenediimide-Based_Polymer_Semiconductors]

Sources

Application Note: 6-Chloro-2-iodo-1-methyl-1H-indole as a Scaffold for Kinase Inhibitor Library Synthesis and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Di-Halogenated Intermediates

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[2][4] A significant portion of these activities arise from the inhibition of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[5][6][7][8][9]

This application note details the strategic use of 6-Chloro-2-iodo-1-methyl-1H-indole as a versatile building block for the combinatorial synthesis of a focused library of 2,6-disubstituted indole derivatives. The differential reactivity of the iodine and chlorine substituents on the indole ring allows for a sequential and regioselective functionalization, providing a robust platform for generating chemical diversity.[10][11] We present detailed protocols for the synthesis of a sample library via sequential Sonogashira and Suzuki cross-coupling reactions, followed by a comprehensive protocol for high-throughput screening of the synthesized compounds for cytotoxic activity against cancer cell lines using the MTT assay.

Core Principle: Sequential Functionalization Exploiting Halogen Reactivity

The key to the utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Cl bond. This allows for the selective introduction of a substituent at the 2-position of the indole ring, typically via a Sonogashira coupling with a terminal alkyne, while leaving the 6-chloro position intact for subsequent modification.[10][12][13][14] The second functionalization at the 6-position can then be achieved under more forcing conditions, commonly through a Suzuki coupling with a boronic acid or ester.[15][16] This sequential approach enables the systematic and controlled synthesis of a diverse library of molecules with varied substituents at two key positions known to influence kinase inhibitory activity.[6][9]

G start This compound step1 Sonogashira Coupling (at C2-I bond) start->step1 Terminal Alkyne, Pd Catalyst (mild) intermediate 6-Chloro-2-alkynyl-1-methyl-1H-indole Intermediate step1->intermediate step2 Suzuki Coupling (at C6-Cl bond) intermediate->step2 Boronic Acid, Pd Catalyst (forcing) end Diverse Library of 2,6-Disubstituted Indoles step2->end

Caption: Sequential functionalization workflow for this compound.

PART 1: Synthesis Protocol for a 2,6-Disubstituted Indole Library

This protocol describes a two-step synthesis to generate a library of 2,6-disubstituted 1-methyl-indoles.

Materials and Reagents
  • This compound

  • Various terminal alkynes (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Various aryl and heteroaryl boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Copper(I) iodide (CuI)

  • Bases (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))

  • Anhydrous solvents (e.g., tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Safety and Handling
  • Handle this compound and all reagents in a well-ventilated fume hood.[17][18][19][20]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium catalysts and organometallic reagents are sensitive to air and moisture; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19][20]

Step 1: Regioselective Sonogashira Coupling at the C-2 Position

This procedure is a general guideline and may require optimization for specific alkynes.

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-chloro-2-alkynyl-1-methyl-1H-indole intermediate.

Step 2: Suzuki Coupling at the C-6 Position

This procedure is a general guideline and may require optimization for specific boronic acids and indole intermediates.

  • To a flame-dried Schlenk flask, add the 6-chloro-2-alkynyl-1-methyl-1H-indole intermediate from Step 1 (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add a palladium catalyst such as PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL total).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final 2,6-disubstituted indole.

Example Library of Synthesized Compounds
EntryR¹ (from Alkyne)R² (from Boronic Acid)Final Product Structure
1PhenylPhenyl1-Methyl-2-phenylethynyl-6-phenyl-1H-indole
2Phenyl4-Methoxyphenyl6-(4-Methoxyphenyl)-1-methyl-2-phenylethynyl-1H-indole
3n-ButylPhenyl2-(Hex-1-yn-1-yl)-1-methyl-6-phenyl-1H-indole
4n-Butyl3-Pyridinyl2-(Hex-1-yn-1-yl)-1-methyl-6-(pyridin-3-yl)-1H-indole

PART 2: High-Throughput Screening Protocol for Cytotoxicity

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized indole derivatives on a cancer cell line using the MTT assay.[21][22][23][24][25]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[21]

G cluster_0 Viable Cell Mitochondria Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials and Reagents
  • Synthesized indole library compounds

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare stock solutions of the synthesized indole compounds and the positive control (e.g., Doxorubicin) in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23]

    • Incubate the plate for an additional 3-4 hours at 37°C.[24]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population, using non-linear regression analysis.[24]

Expected Results and Interpretation

A successful experiment will yield a sigmoidal dose-response curve for cytotoxic compounds. A lower IC₅₀ value indicates higher cytotoxic potency. Compounds exhibiting significant cytotoxicity (e.g., IC₅₀ < 10 µM) can be prioritized as "hits" for further investigation, such as mechanistic studies to confirm kinase inhibition and selectivity profiling.[26]

ParameterDescription
Untreated Control Cells in medium only; represents 100% viability.
Vehicle Control Cells in medium with DMSO; should show viability close to 100%.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin); should show a dose-dependent decrease in viability.
Test Compounds Dose-dependent decrease in viability indicates cytotoxic activity.
IC₅₀ Value The concentration of a compound that inhibits cell viability by 50%.

Conclusion

This compound is a highly valuable and strategically designed starting material for the efficient construction of diverse libraries of 2,6-disubstituted indole derivatives. The protocols outlined in this application note provide a robust framework for synthesizing these libraries via sequential, regioselective cross-coupling reactions and subsequently screening them for potential anticancer activity. This integrated approach of targeted synthesis and high-throughput screening is a powerful strategy in modern drug discovery, particularly in the search for novel kinase inhibitors.[27][28]

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents Med Chem, 23(4), 404-416.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). ResearchGate.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2021). Recent Pat Anticancer Drug Discov, 16(2), 156-179.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • The Synthesis of C-3β Functionalized Indoles via a hydroboration/Suzuki-Miyaura Coupling Sequence. (2006). Tetrahedron Lett, 47(48), 8579-8582.
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (2006). PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS Discov, 23(2), 155-164.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). ResearchGate.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2024). Organic & Biomolecular Chemistry.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). ResearchGate.
  • High-throughput screening for kinase inhibitors. (2005). Chembiochem, 6(3), 481-90.
  • High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein J Org Chem, 12, 2763-2805.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). Comb Chem High Throughput Screen, 15(6), 463-75.
  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (n.d.). Organic Chemistry Portal.
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2006). J Org Chem, 71(24), 9045-50.
  • Synthesis and Biological Evaluation of Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid as Potential Anti-Inflammatory Agents With Lower Gastrointestinal Toxicity. (2000). Arzneimittelforschung, 50(12), 1118-24.
  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. (2008). J Org Chem, 73(16), 6278-88.
  • Strategies for the Synthesis of Bioactive Molecules. (n.d.). Grantome.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2024). Organic & Biomolecular Chemistry.
  • Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.). ResearchGate.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Org Biomol Chem, 20(33), 6649-6653.
  • Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies, 7(3), 2248-2457.
  • Indole: The molecule of diverse pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 519-523.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(5), 1226.
  • Examples of bioactive molecules containing indole in core structure. (n.d.). ResearchGate.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Pharmaceuticals (Basel), 15(11), 1362.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Chloro-2-iodo-1-methyl-1H-indole. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected after column chromatography. What are the likely causes?

Low recovery can stem from several factors related to the inherent instability of halogenated indoles and the mechanics of the purification process.

  • On-Column Degradation: Standard silica gel is slightly acidic, which can promote the degradation of sensitive indole compounds.[1] The C-I bond, in particular, can be labile. Streaking on your TLC plate is a strong indicator of on-column decomposition.

  • Improper Solvent Polarity: If the eluent is too polar, the product may elute very quickly along with faster-moving impurities, leading to mixed fractions and subsequent losses during re-purification. Conversely, if the eluent is not polar enough, the product may never elute, remaining adsorbed to the stationary phase.[1]

  • Mechanical Losses: Significant material can be lost during transfers, especially if the compound adheres to glassware. Ensure all vessels are rinsed with the appropriate solvent to recover the maximum amount of material.[2]

Solutions:

  • Test for Silica Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If a new "baseline" spot appears or the original spot streaks, your compound is likely unstable on silica gel.[1]

  • Deactivate the Stationary Phase: Neutralize the acidic sites on silica gel by preparing your slurry in the non-polar solvent component (e.g., hexanes) containing 1% triethylamine (Et₃N).

  • Consider an Alternative Stationary Phase: For highly sensitive compounds, switching to neutral or basic alumina may prevent degradation.[3]

  • Work under an Inert Atmosphere: To prevent potential oxidation, especially if the crude material is dark, conduct purification steps under a nitrogen or argon atmosphere.[2]

Q2: I'm seeing co-elution of my product with an impurity that has a very similar Rf value on TLC. How can I improve separation?

This is a classic chromatography challenge, particularly when dealing with impurities that are structurally similar to the target compound, such as isomers or de-iodinated starting material.

  • Insufficient Resolution: The chosen solvent system may not be optimal for resolving compounds with similar polarities. An Rf difference of at least 0.2 is generally recommended for good separation on a column.[4]

  • Column Overloading: Applying too much crude material relative to the amount of stationary phase will cause bands to broaden and overlap, leading to poor separation. A common rule of thumb is to use a 20:1 to 50:1 weight ratio of adsorbent to sample.[3]

Solutions:

  • Optimize the Eluent Systematically: Test various solvent mixtures. For halogenated aromatics, altering the solvent can change the pi-pi interactions with the silica surface, which can aid in separation.[5] Try switching one of the solvent components (e.g., from Hexanes/Ethyl Acetate to Hexanes/Dichloromethane).

  • Employ Isocratic vs. Gradient Elution: If you are using a single solvent system (isocratic), consider a shallow gradient. Start with a very non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Reduce Column Diameter and Increase Length: A longer, narrower column increases the number of theoretical plates, enhancing separation efficiency for difficult-to-resolve mixtures.

  • Try Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18 silica) offers an orthogonal separation mechanism based on hydrophobicity, which can be effective for separating structurally similar molecules.[1][4]

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystals to nucleate properly. This is common for compounds with relatively low melting points or when impurities are present that depress the melting point.[6]

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature: If the oil persists, try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[6] You may need to switch to a solvent system where the compound is less soluble, or use a binary solvent system (one solvent in which the compound is soluble, and another "anti-solvent" in which it is not).[6]

Frequently Asked Questions (FAQs)

What are the most likely impurities in a synthesis of this compound?

Understanding the potential side-reactions of your synthesis is key to designing a purification strategy.

Impurity Likely Origin Relative Polarity Purification Strategy
6-Chloro-1-methyl-1H-indole Unreacted starting material from the iodination step.Less polar than the product.Elutes before the product in normal-phase chromatography.
Di-iodinated Species Over-reaction during iodination.May be slightly more or less polar, depending on the position of the second iodine.Careful optimization of chromatography is needed.
Oxidized Byproducts (e.g., 2-oxindoles) Exposure to air/oxidants, especially under acidic or harsh conditions.[7][8]More polar than the product.Will elute after the product in normal-phase chromatography or remain at the baseline.
De-iodinated Product Instability of the C-I bond, potentially catalyzed by light, acid, or residual metals.Less polar than the product.Can be difficult to separate; may require high-resolution chromatography.
What is the best general approach for purifying this compound?

A two-step purification process is often most effective:

  • Flash Column Chromatography: The primary purification step to remove the bulk of impurities.[9]

  • Recrystallization: A final polishing step to remove trace impurities and obtain a highly pure, crystalline solid.[2][10]

The diagram below illustrates a standard workflow.

G cluster_0 Purification Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Optimize Eluent) Crude->TLC  1. Assess Column Flash Column Chromatography TLC->Column  2. Separate Collect Collect & Combine Pure Fractions Column->Collect  3. Isolate Evap Evaporate Solvent Collect->Evap  4. Concentrate Recryst Recrystallization Evap->Recryst  5. Polish Final Pure Crystalline Product Recryst->Final  6. Final Product G q_node q_node start Purification Yield/Purity is Unsatisfactory q1 Product Visible on TLC? start->q1 q2 Streaking or New Baseline Spot? q1->q2 Yes sol1 Compound Decomposed. Re-evaluate reaction conditions/workup. q1->sol1 No q3 Poor Separation (Co-elution)? q2->q3 No sol2 Compound is Unstable on Silica. - Deactivate silica with Et3N - Use Alumina - Work faster/colder q2->sol2 Yes sol3 Optimize Separation. - Adjust eluent polarity - Try different solvent system - Use a longer column - Consider reverse-phase q3->sol3 Yes

Sources

Technical Support Center: Suzuki Coupling of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the versatile but challenging substrate, 6-chloro-2-iodo-1-methyl-1H-indole . Our goal is to provide actionable, in-depth solutions to common experimental hurdles, grounded in mechanistic principles and field-proven strategies.

The unique structure of this halo-indole, featuring two distinct halogen atoms, offers a powerful handle for sequential functionalization. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for highly regioselective synthesis.[1] This guide focuses on leveraging this reactivity for the Suzuki-Miyaura coupling at the C-2 position, a critical transformation for building molecular complexity in drug discovery programs.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the this compound. What are the primary factors to investigate?

A1: Low or no yield is the most common issue and can stem from several sources. A systematic approach to troubleshooting is essential.

  • Catalyst System (Palladium Source & Ligand): The activation of the C-I bond is the first step in the catalytic cycle.[2] While the C-I bond is relatively reactive, an inappropriate catalyst system can lead to failure.

    • Expertise & Causality: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can stall the reaction. Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that readily forms the active Pd(0) species can be more reliable.[3] For heteroaryl halides, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps.[4][5][6]

    • Recommendation: Switch to a modern palladium pre-catalyst system, such as an XPhos or SPhos G3 Palladacycle. These systems are often more stable and efficient at generating the active catalytic species.[4][7] If using a Pd(II) source, ensure your ligand is robust and used in a sufficient ratio (typically 2:1 ligand:Pd).

  • Base and Solvent System: The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[8]

    • Expertise & Causality: The choice of base and its solubility are paramount. A weak or poorly soluble base will not generate the boronate species required for the key transmetalation step. The solvent must dissolve all components and be stable at the reaction temperature. Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common as they help dissolve the inorganic base and facilitate the reaction.[4]

    • Recommendation: Potassium phosphate (K₃PO₄) is a strong, effective base for Suzuki couplings with heteroaryl halides.[4][9] Ensure it is finely powdered to maximize surface area. Use a degassed solvent system such as 1,4-dioxane/water (in a 4:1 to 10:1 ratio) to ensure reagent solubility and prevent catalyst oxidation.[4]

  • Reaction Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.

    • Expertise & Causality: While the C-I bond is reactive, insufficient heat can lead to a sluggish reaction. Conversely, excessive heat can cause catalyst decomposition (formation of palladium black) or promote side reactions.[4]

    • Recommendation: Start with a moderate temperature (e.g., 80 °C) and increase cautiously to 100-110 °C if no conversion is observed. Monitor the reaction mixture for the formation of a black precipitate, which indicates catalyst death.

  • Integrity of Reagents: The stability of the boronic acid is a frequent point of failure.

    • Expertise & Causality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions or upon prolonged storage.[4][10]

    • Recommendation: Use a fresh bottle of boronic acid or consider using a more stable derivative like a pinacol boronate ester (Bpin).[4][10] While potentially less reactive, boronate esters offer superior stability and reproducibility.[10][11][12][13]

Q2: I'm observing significant formation of 6-chloro-1-methyl-1H-indole. What is causing this deiodination and how can I prevent it?

A2: The formation of the deiodinated starting material is a classic side reaction known as proto-dehalogenation.[14]

  • Expertise & Causality: This occurs when the Ar-Pd(II)-I intermediate, formed after oxidative addition, reacts with a hydride source in the mixture before it can undergo transmetalation. Potential hydride sources include the solvent (e.g., alcohols), impurities, or the base itself. This side reaction becomes competitive if the desired transmetalation step is slow.[4][14]

  • Troubleshooting Strategies:

    • Optimize the Ligand: Employing a more electron-rich and bulky ligand (e.g., XPhos, SPhos) can accelerate the rate of transmetalation and reductive elimination, outcompeting the deiodination pathway.[4]

    • Choice of Base: Avoid bases that can potentially act as hydride donors. Carbonates (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) are generally preferred over alkoxides in this context.[4]

    • Use Anhydrous Solvents: Ensure your non-aqueous solvents are thoroughly dried. While many Suzuki reactions use aqueous mixtures, minimizing adventitious water and other protic impurities can suppress this side reaction.[15]

Q3: My main byproduct is a dimer of my boronic acid coupling partner. How do I suppress this homocoupling?

A3: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.[16]

  • Expertise & Causality: This side reaction is often promoted by the presence of oxygen, which can participate in an oxidative cycle with the palladium catalyst and the boronic acid. It can also be exacerbated by an inappropriate choice of base or a high concentration of the boronic acid before the catalytic cycle fully initiates.[15]

  • Troubleshooting Strategies:

    • Maintain a Strict Inert Atmosphere: This is the most critical factor. Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) from start to finish.[4][15][17]

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes mitigate homocoupling that occurs during the inefficient in-situ reduction of a Pd(II) precursor.[4]

    • Optimize Stoichiometry: While a slight excess of the boronic acid (1.2–1.5 equivalents) is standard, a large excess can favor homocoupling.[4]

    • Slow Addition: In difficult cases, slowly adding the boronic acid solution via syringe pump to the reaction mixture can keep its instantaneous concentration low, thereby minimizing dimerization.[15]

Frequently Asked Questions (FAQs)

Q1: For the starting material this compound, which C-X bond is more reactive and why?

A1: The C-I bond at the 2-position is significantly more reactive than the C-Cl bond at the 6-position in palladium-catalyzed cross-coupling reactions.[1] The reactivity order for aryl halides in the rate-determining oxidative addition step is generally I > OTf > Br > Cl.[2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates its cleavage and addition to the Pd(0) catalyst at lower temperatures.[1] This differential reactivity is the foundation for achieving selective functionalization at the C-2 position while leaving the C-6 chloro group intact for subsequent transformations.[1]

Q2: Should I use an arylboronic acid or an arylboronic acid pinacol ester (Bpin)?

A2: The choice involves a trade-off between reactivity and stability.[10]

  • Boronic Acids: Are generally more reactive and may lead to faster reaction times or allow for lower reaction temperatures.[10] However, they are less stable and prone to degradation pathways like protodeboronation and oxidation, which can affect shelf-life and reaction reproducibility.[10][12]

  • Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability.[10][13] They are often crystalline solids that are easier to handle, purify, and store for long periods.[10] This robustness is highly advantageous for multi-step syntheses or when working with sensitive substrates. The trade-off is a generally lower reaction rate, which may necessitate higher temperatures or longer reaction times.[10][11]

For sensitive or unstable coupling partners, the superior stability and handling characteristics of boronic esters often justify their use to ensure reliable and reproducible outcomes.[10]

Q3: What is a reliable set of starting conditions for a screening reaction with this substrate?

A3: Based on established protocols for challenging heteroaryl halides, the following conditions provide a robust starting point.

ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv.
Boron Reagent Arylboronic Acid or Pinacol Ester1.5 equiv.
Pd Pre-catalyst XPhos Pd G32 mol%
Base K₃PO₄ (finely powdered)2.0 equiv.
Solvent 1,4-Dioxane / Water (degassed)5:1 ratio (e.g., 2.5 mL / 0.5 mL)
Temperature 80–100 °CStart at 80 °C and increase if needed.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation.[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][18]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_halide Ar-Pd(II)-I(L) Oxidative Adduct pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(L) Transmetalation Complex pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Indole-Ar' pd2_boronate->product aryl_iodide Indole-I aryl_iodide->pd2_halide boronic_ester Ar'-B(OR)₂ boronic_ester->pd2_boronate base Base (e.g., K₃PO₄) base->pd2_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

A logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Start check_yield Monitor Reaction Low/No Yield? start->check_yield:f0 analyze_byproducts Analyze Crude Mixture Major Byproducts Observed? check_yield:f1->analyze_byproducts:f0 NO (Good Conversion) optimize_conditions Systematic Optimization: 1. Change Catalyst/Ligand 2. Screen Base/Solvent 3. Increase Temperature 4. Check Reagent Quality check_yield:f1->optimize_conditions YES success Reaction Successful! Proceed to Purification analyze_byproducts:f1->success NO (Clean Reaction) dehalogenation Deiodination Observed: • Use Bulky/E-rich Ligand • Use K₃PO₄ or Cs₂CO₃ • Ensure Anhydrous Solvents analyze_byproducts:f1->dehalogenation YES (Deiodination) homocoupling Homocoupling Observed: • Rigorous Degassing • Use Pd(0) Source • Optimize Stoichiometry analyze_byproducts:f1->homocoupling YES (Homocoupling) optimize_conditions->start Re-run Reaction dehalogenation->start Re-run Reaction homocoupling->start Re-run Reaction

Sources

Technical Support Center: 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodo-1-methyl-1H-indole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of this compound, with a focus on problems stemming from its inherent instability.

Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is giving low to no yield of the desired product. How can I troubleshoot this?

Answer:

Low or no yield in cross-coupling reactions involving this compound can often be attributed to the degradation of the starting material. The Carbon-Iodine (C-I) bond in 2-iodoindoles is susceptible to cleavage, particularly under thermal stress or exposure to light.[1] Here is a systematic approach to troubleshoot this issue:

1. Assess the Quality of Your Starting Material:

Before starting your reaction, it is crucial to verify the purity of your this compound.

  • Recommended Analytical Techniques:

    • ¹H NMR: Check for the absence of signals corresponding to the deiodinated product (6-Chloro-1-methyl-1H-indole).

    • LC-MS: This is a highly sensitive method to detect the presence of the deiodinated impurity and other potential degradation products.[2]

2. Optimize Reaction Conditions to Minimize Degradation:

  • Temperature Control: While many cross-coupling reactions require elevated temperatures, prolonged heating can accelerate the deiodination of your starting material.[1]

    • Actionable Advice: Attempt the reaction at a lower temperature for a longer duration. Screen different solvents that allow for lower reaction temperatures.

  • Exclusion of Light: 2-Iodoaromatic compounds can be light-sensitive, leading to homolytic cleavage of the C-I bond.[3][4]

    • Actionable Advice: Set up your reaction in a flask wrapped in aluminum foil or in a darkened fume hood.[5]

  • Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can participate in radical-mediated degradation pathways.

Workflow for Troubleshooting a Failed Cross-Coupling Reaction:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Analysis & Further Steps A Low or No Product Yield B Verify Purity of This compound (NMR, LC-MS) A->B C Check Reagent Quality (Boronic Acid/Ester, Base, Catalyst) A->C D Protect from Light (Wrap flask in foil) B->D If Impure, Purify or Use New Batch G Ensure Rigorous Inert Atmosphere B->G If Pure, Proceed to Optimize Conditions F Screen Different Catalyst/Ligand Systems C->F E Lower Reaction Temperature H Analyze Crude Reaction Mixture (LC-MS) for Deiodination G->H I If Deiodination is Observed, Re-optimize with Milder Conditions H->I J If No Deiodination, Focus on Catalyst/Reagent Issues H->J

Caption: Troubleshooting workflow for cross-coupling reactions.

Question: I am observing a significant amount of a byproduct that appears to be 6-Chloro-1-methyl-1H-indole in my reaction mixture. What is causing this deiodination?

Answer:

The formation of 6-Chloro-1-methyl-1H-indole is a classic sign of starting material degradation via deiodination. This process can be initiated by several factors:

  • Radical-Mediated Deiodination: The presence of radical initiators or exposure to conditions that promote radical formation can lead to the cleavage of the C-I bond.[6][7] Certain bases in combination with solvents like methanol can facilitate this process.[8]

  • Photolytic Cleavage: As mentioned, UV or even strong visible light can provide the energy to break the relatively weak C-I bond, leading to the formation of an indolyl radical that then abstracts a hydrogen atom from the solvent or another reagent.[1]

  • Thermal Decomposition: High temperatures can also induce homolytic cleavage of the C-I bond.[1]

Protocol to Minimize Deiodination:

  • Reagent and Solvent Selection:

    • If possible, use aprotic solvents. If a protic solvent is necessary, ensure it is thoroughly degassed.

    • Consider your choice of base. Some bases may be more prone to initiating radical pathways. A screening of different bases (e.g., carbonates vs. phosphates) may be beneficial.

  • Strict Exclusion of Light and Oxygen:

    • Work in a darkened environment and use amber glassware or foil-wrapped flasks.[3][4]

    • Utilize robust degassing techniques such as freeze-pump-thaw cycles for your solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Addition of Radical Scavengers:

    • In some cases, the addition of a radical scavenger like TEMPO or BHT in catalytic amounts can suppress unwanted radical-mediated deiodination, although this should be tested on a small scale to ensure it doesn't interfere with your desired reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and general properties of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably in a freezer at -20°C.[3]

  • Light: Keep in an amber-colored, tightly sealed vial to protect from light.[4][5] For additional protection, the vial can be wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidative degradation.

Q2: How should I handle the compound during weighing and preparation of solutions?

A2: Handle the compound in a subdued lighting environment.[3] Weigh the required amount quickly and minimize its exposure to ambient light and air. Solutions should be prepared fresh before use. If a stock solution must be stored, it should be in an amber vial, under an inert atmosphere, and refrigerated.[3]

Q3: What are the likely degradation products of this compound, and how can I detect them?

A3: The primary and most common degradation product is the deiodinated analog, 6-Chloro-1-methyl-1H-indole. Other potential, though less common, degradation pathways could involve oxidation of the indole ring, especially if exposed to strong oxidants or air over prolonged periods.

Summary of Potential Degradation and Analytical Detection:

Potential Degradation ProductLikely CauseRecommended Analytical Detection Method
6-Chloro-1-methyl-1H-indoleDeiodination (Light, Heat, Radicals)LC-MS, ¹H NMR
Oxidized Indole SpeciesExposure to Air/OxidantsLC-MS

Q4: Is the N-methyl group expected to affect the stability of the indole core compared to an N-H indole?

A4: The N-methylation of indoles generally increases their stability towards certain electrophilic reagents and some acidic conditions.[9][10] However, it does not significantly alter the inherent susceptibility of the C-I bond at the 2-position to light, heat, or radical-induced cleavage. The primary stability concerns for this molecule remain centered on the iodo-substituent.

Visualizing the Primary Degradation Pathway:

G cluster_0 This compound cluster_1 Degradation Product A [Structure A] B [Structure B] 6-Chloro-1-methyl-1H-indole A->B Deiodination (Light, Heat, or Radicals)

Caption: Primary degradation pathway of the title compound.

References

  • Bunnett, J. F., & Happer, D. A. R. (1966). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. The Journal of Organic Chemistry, 31(7), 2369–2371.
  • BenchChem. (2025).
  • Bunnett, J. F., & Wamser, C. C. (1966). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society, 88(23), 5534–5537.
  • Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71–168.
  • Reddit. (2024, January 11).
  • Li, C.-J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions.
  • Sciencemadness Discussion Board. (2012, December 9).
  • PubMed. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3).
  • Modern Analytical Technique for Characteriz
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • ChemicalBook. (n.d.). This compound.
  • ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.
  • ACS Publications. (2024, August 13). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
  • ResearchGate. (2025, August 7).
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • ResearchGate. (2022, October 3).
  • ChemicalBook. (n.d.). 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroindole.
  • Penn State Research Database. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Journal of Organic Chemistry, 43(13), 2639–2643.
  • ResearchGate. (2021, May).
  • National Institutes of Health. (n.d.). Light-Sensitive Injectable Prescription Drugs.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (2025, August 6). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • MDPI. (n.d.). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids.
  • ResearchGate. (2025, August 6). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (n.d.).
  • BenchChem. (n.d.). 6-Chloro-2-(p-tolyl)-1H-indole.
  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • PubMed. (n.d.). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines.
  • ICH. (n.d.). stability testing: photostability testing of new drug substances and products.
  • LibreTexts Chemistry. (2021, December 11). 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring.
  • Ch17 Reactions of Arom
  • Santa Cruz Biotechnology. (n.d.). 2-Iodoindole.
  • National Institutes of Health. (2022, November 2).
  • ResearchGate. (2025, August 9).
  • NOAA Institutional Repository. (n.d.). Methods for Analysis of Organic Compounds.
  • YouTube. (2014, February 18).
  • National Institutes of Health. (2025, April 11).
  • ResearchGate. (n.d.). Indole synthesis using 2‐iodoaniline and cuprous acetylides.
  • LCGC. (2023, January 1).
  • 2 reactions observed with alkanes do not occur with arom
  • CoLab. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105, 2873–2920.

Sources

troubleshooting failed reactions involving 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodo-1-methyl-1H-indole. As a Senior Application Scientist, I've designed this guide to address common challenges and frequently asked questions encountered during palladium-catalyzed cross-coupling reactions involving this versatile building block. This center provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind a successful experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the most common causes?

A1: Failure or low yield in Suzuki-Miyaura couplings involving this substrate often stems from a few critical factors:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst. This can be due to poor quality reagents or insufficient pre-activation.

  • Poor Substrate Solubility: this compound and many boronic acids have limited solubility in common solvents, which can hinder the reaction rate.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial and highly interdependent. An incorrect combination can lead to catalyst deactivation, slow transmetalation, or decomposition of the boronic acid.[1][2]

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-I bond to a C-H bond, resulting in the formation of 6-chloro-1-methyl-1H-indole.[3] This is particularly prevalent with electron-rich substrates.

Q2: I am observing a significant amount of a dehalogenated byproduct (6-chloro-1-methyl-1H-indole) in my reaction mixture. How can I minimize this?

A2: Dehalogenation is a frequent issue, especially with iodo-substituted indoles.[3] To mitigate this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired reductive elimination step relative to the competing dehalogenation pathway.[3]

  • Base Optimization: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases, particularly alkoxides, can promote the formation of palladium-hydride species that lead to dehalogenation.[3]

  • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Protic solvents like alcohols can act as a hydride source.[2][3]

  • Water Content: While some water is often beneficial in Suzuki reactions, excess water can contribute to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.[3]

Q3: Can I selectively perform a reaction at the C-I bond without affecting the C-Cl bond?

A3: Yes, the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective transformations. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[4] By carefully selecting the catalyst and reaction conditions, you can achieve chemoselective coupling at the iodine position.

Q4: What are the best practices for purifying the final product?

A4: Purification of substituted indoles can sometimes be challenging due to the presence of closely related impurities.

  • Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, although it may lead to lower recovery.[5]

  • Preparative TLC or HPLC: For small-scale reactions or difficult separations, these techniques can provide excellent purity.

Troubleshooting Guides

Scenario 1: Failed Suzuki-Miyaura Coupling

Problem: No desired product is observed by TLC or LC-MS analysis. Only starting materials are present.

Troubleshooting Workflow

A Reaction Failure: No Product Formation B Verify Catalyst Activity A->B Step 1 D Optimize Reaction Conditions A->D Step 2 C Check Reagent Quality B->C If catalyst is suspect E Degas Thoroughly? D->E F Is Base Appropriate? D->F G Solvent System Correct? D->G H Increase Temperature? D->H

Sources

alternative reagents for the synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated indole derivatives, specifically focusing on this compound. We will explore common synthetic challenges, provide validated alternative protocols, and address frequently encountered issues in a direct question-and-answer format. Our objective is to equip you with the expert insights and practical methodologies required to navigate this synthesis with confidence and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and regioselective strategy for synthesizing this compound?

The most reliable and widely accepted method for introducing an iodine atom at the C2 position of an indole ring is through a deprotometalation-iodolysis sequence. The indole C-H bond at the C2 position is significantly more acidic than other C-H bonds on the heterocyclic ring, allowing for selective deprotonation by a strong organolithium base.

The rationale for this approach is rooted in the inherent electronic properties of the indole nucleus. Direct electrophilic substitution on an indole ring overwhelmingly favors the C3 position due to the formation of a more stable cationic intermediate.[1][2][3] To circumvent this, deprotonation at C2 creates a potent nucleophile (a lithiated indole intermediate) that can then react with an electrophilic iodine source to install the iodine atom precisely where desired.

Synthesis_Pathway SM 6-Chloro-1-methyl-1H-indole Intermediate C2-Lithiated Intermediate SM->Intermediate C2-Deprotonation (THF, -78 °C) Base Strong Base (e.g., n-BuLi, t-BuLi) Product This compound Intermediate->Product Iodolysis (Quench) IodineSource Electrophilic Iodine Source (I₂, NIS, ICl)

Sources

Technical Support Center: Reaction Condition Optimization for Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of halogenated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective functionalization of the indole scaffold. Halogenated indoles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, yet their preparation is often plagued by issues of regioselectivity, stability, and purification.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize conditions logically, and achieve your synthetic targets with greater efficiency and reproducibility.

FAQs: First Principles of Indole Halogenation

Before diving into specific troubleshooting scenarios, let's address some fundamental questions about the reactivity of the indole nucleus.

Q1: Why is regioselectivity the primary challenge in indole halogenation?

The indole ring system is an electron-rich heterocycle, but the electron density is not uniform. The C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This is followed by the C2 position, and then various positions on the fused benzene ring (typically C5 and C7). This inherent reactivity hierarchy means that without careful control, electrophilic halogenating agents will preferentially react at C3. Achieving halogenation at any other position requires a deliberate strategy to override this natural propensity.

Q2: What are the most common classes of halogenating agents for indoles?

There are several categories, each with distinct advantages and disadvantages:

Reagent ClassExamplesPrimary Use & Characteristics
N-Halosuccinimides NCS, NBS, NISThe most common, mild, and easy-to-handle electrophilic halogen sources. Generally favor C3 halogenation on N-unprotected indoles.[3][4]
Molecular Halogens Br₂, I₂, Cl₂Highly reactive and often less selective. Can lead to di- or polyhalogenation if stoichiometry is not carefully controlled.[3]
In Situ Generated Halogens Oxone/Halide Salt (e.g., KCl, KBr)A greener and safer alternative that generates the reactive electrophilic halogen species in the reaction mixture, avoiding the handling of hazardous reagents.[5][6]
Iodinating Agents Iodine monochloride (ICl), NISICl, often supported on Celite, is a highly effective reagent for iodination.[7] NIS is a milder alternative.[8]
Enzymatic Systems Flavin-dependent halogenasesOffer unparalleled regioselectivity and operate under environmentally benign aqueous conditions, though they require specialized biochemical setups.[2][9]

Q3: How does protecting the indole nitrogen (N-H) alter the reaction outcome?

Protecting the indole nitrogen is the single most powerful tool for controlling regioselectivity. The choice of protecting group (PG) fundamentally alters the electronic properties of the indole ring.

  • Without a PG: The lone pair on the nitrogen actively participates in the aromatic system, making the pyrrole ring highly electron-rich and reactive, especially at C3.

  • With an Electron-Withdrawing Group (EWG): Attaching an EWG (e.g., Tosyl -Ts, Sulfonyl -SO₂R) to the nitrogen significantly reduces the electron density of the pyrrole ring.[6][10] This deactivation of the C3 position allows halogenation to occur at the next most reactive site, which is often the C2 position.[5][10] This electronic shift is the key to selectively synthesizing 2-haloindoles.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you may encounter in the lab. For each issue, we diagnose the probable causes and provide a logical sequence of corrective actions.

Problem 1: Low or No Yield of Halogenated Product

You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of baseline products.

Q: My N-H indole is not reacting with NBS in THF. What's wrong?

A: Diagnosis & Solution Pathway

  • Reagent Purity: N-Halosuccinimides, particularly NBS, can decompose over time, especially if exposed to light or moisture. The active bromine content decreases, leading to lower reactivity.

    • Action: Use a freshly opened bottle of NBS or recrystallize your existing stock from water. Ensure the reagent is stored in a dark, dry place.

  • Solvent Choice: While THF is common, its polarity and coordinating ability can sometimes be suboptimal.

    • Action: Screen other solvents. Acetonitrile is an excellent choice for many Oxone-halide systems.[5] Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are also effective for N-halosuccinimide reactions.[3]

  • Activation: For less reactive (electron-poor) indole substrates, the halogenating agent may not be electrophilic enough.

    • Action: For deactivated aromatic systems, the addition of a strong acid like trifluoromethanesulfonic acid can activate the N-halosuccinimide, increasing its electrophilicity.[11] Be cautious, as indoles can be sensitive to strong acids.

  • Reaction Temperature: Most indole halogenations are run at 0 °C or room temperature to control selectivity. If no reaction occurs, the activation barrier may be too high.

    • Action: Cautiously and incrementally increase the reaction temperature, monitoring by TLC for product formation and decomposition.

Problem 2: Poor Regioselectivity (Wrong Isomer or Mixture of Isomers)

The reaction works, but you've isolated the C3-isomer when you wanted the C2-isomer, or you have an inseparable mixture.

Q: I need to synthesize a 2-bromoindole, but my reaction with NBS only gives the 3-bromo product. How can I control the position of halogenation?

A: Diagnosis & Solution Pathway

This is the most common challenge in indole halogenation. The solution lies in manipulating the electronics of the indole ring, which is best achieved through N-protection.

  • The C3 Default: As discussed, the C3 position is the default site for electrophilic attack on an N-H or N-alkyl indole. To avoid this, you must deactivate the C3 position.

  • Strategic N-Protection: The key is to install an electron-withdrawing protecting group on the indole nitrogen. This pulls electron density away from the pyrrole ring, making C3 less nucleophilic and allowing the halogenation to proceed at C2.

    • Action: Protect the indole nitrogen with a tosyl (Ts), benzenesulfonyl (Bs), or other suitable EWG. The resulting N-sulfonyl indole will now favor halogenation at the C2 position when treated with an appropriate halogen source.[5][10][12]

  • Choice of Halogenating System: With an N-EWG protected indole, systems like Oxone-halide have been shown to be highly effective for C2 halogenation.[5][6]

    • Action: Switch from NBS to a system of Oxone and KCl (for chlorination) or KBr (for bromination) in a solvent like acetonitrile. This combination is highly effective for the C2-halogenation of N-protected indoles.[5]

Workflow for Achieving Regioselective Halogenation

The following diagram outlines the decision-making process for targeting a specific position on the indole ring.

G start Desired Halogenated Indole? c3 C3-Halogenation start->c3 c2 C2-Halogenation start->c2 benzene Benzene Ring (C4-C7) Halogenation start->benzene c3_strategy Use N-H or N-Alkyl Indole + Mild Electrophilic Reagent (e.g., NBS, NIS) c3->c3_strategy Strategy c2_strategy 1. Protect Indole-N with EWG (e.g., Ts, SO2R) 2. Halogenate with NCS, NBS, or Oxone-Halide c2->c2_strategy Strategy benzene_strategy Requires advanced methods: - Directed C-H activation (Pd, Rh) - Specific precursors (e.g., Nenitzescu for 5-OH) - Halogen-metal exchange benzene->benzene_strategy Strategy

Caption: Decision workflow for indole halogenation.

Problem 3: Formation of Dihalogenated Products

Your reaction produces a significant amount of a di- or even tri-halogenated indole, complicating purification and lowering the yield of the desired monohalogenated product.

Q: I'm trying to make 3-bromoindole, but I'm getting a lot of what appears to be 3,5-dibromoindole. How can I improve selectivity for the mono-adduct?

A: Diagnosis & Solution Pathway

Over-halogenation occurs when the reaction conditions are too harsh or the stoichiometry is not precisely controlled.

  • Reagent Reactivity: Molecular bromine (Br₂) is significantly more reactive than NBS and is a common culprit for over-halogenation.

    • Action: If using Br₂, switch to a milder, more controllable source like N-bromosuccinimide (NBS).[3]

  • Stoichiometry: Using more than one equivalent of the halogenating agent is the most direct cause of multiple additions.

    • Action: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the halogenating agent. It may be beneficial to add the agent slowly as a solution to avoid localized high concentrations.

  • Reaction Temperature: Higher temperatures increase reaction rates, which can lead to the formation of unwanted side products.

    • Action: Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Product Reactivity: The mono-halogenated indole product can sometimes be more reactive than the starting material, leading to a second halogenation.

    • Action: Monitor the reaction closely using TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material has been consumed to prevent further reaction of the product.

Problem 4: Starting Material or Product Decomposition

The reaction turns dark, and analysis shows a complex mixture of degradation products instead of the desired halogenated indole.

Q: My iodination reaction with I₂ is giving me a black tar. What is happening?

A: Diagnosis & Solution Pathway

Indoles are sensitive to both strong acids and strong oxidizing conditions. Many halogenation reactions can generate acidic byproducts that catalyze polymerization or decomposition.

  • Acid-Catalyzed Decomposition: Halogenation with reagents like NBS generates succinimide as a byproduct. The reaction can also liberate HBr, which is a strong acid that can destroy the indole nucleus.

    • Action: Add a non-nucleophilic base to the reaction mixture to scavenge any acid that is formed. Common choices include sodium bicarbonate (NaHCO₃) or pyridine. For 3-bromoindole synthesis, using pyridinium bromide perbromide in pyridine can be an effective combination of reagent and acid scavenger.[13]

  • Oxidative Degradation: Some halogenating systems, especially those involving hypervalent iodine reagents or strong oxidants like Oxone, can oxidize the electron-rich indole ring if not properly controlled.

    • Action: Ensure the reaction is run at the recommended temperature and that the stoichiometry is correct. If using an Oxone-halide system, ensure the halide salt is present in sufficient excess to favor halogenation over oxidation.

  • Light Sensitivity: Some halogenated compounds and reaction intermediates are light-sensitive.

    • Action: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Problem 5: Difficult Purification

The reaction is complete, but separating the desired product from regioisomers or byproducts by column chromatography is proving to be extremely difficult.

Q: I have a mixture of 5-bromo- and 7-bromoindole that are co-eluting on silica gel. How can I separate them?

A: Diagnosis & Solution Pathway

Difficult purification is almost always a symptom of poor reaction selectivity. The best solution is to optimize the reaction to form a single product.

  • Optimize for Selectivity: Before attempting heroic purification efforts, revisit the reaction conditions. A small change in catalyst, directing group, or solvent can dramatically improve regioselectivity, making purification trivial. For targeting specific positions on the benzene ring, methods involving directed C-H activation may be necessary.[14][15]

  • Chromatography Technique: If a mixture is unavoidable, standard silica gel may not be sufficient.

    • Action: Try alternative stationary phases. Reversed-phase chromatography (C18) can often separate isomers that co-elute on normal phase. Alternatively, try different solvent systems in your normal phase chromatography; adding a small amount of a third solvent (e.g., a trace of acetic acid or triethylamine, if your compound is stable) can sometimes alter selectivity enough to achieve separation.

  • Purification via Derivatization: In some cases, it may be easier to separate derivatives.

    • Action: If the mixture contains an N-H indole, you can protect the nitrogen (e.g., as a tosyl derivative). The change in polarity and structure of the protected isomers may allow for easier separation. The protecting group can then be removed in a subsequent step.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common and essential transformations in halogenated indole chemistry.

Protocol 1: N-Protection of Indole with Tosyl Chloride (TsCl)

This protocol installs an electron-withdrawing group, which is essential for directing subsequent halogenation to the C2 position.

Materials:

  • Indole

  • Tosyl Chloride (TsCl)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should contain the deprotonated indole anion.

  • Cool the reaction back down to 0 °C and add a solution of TsCl (1.1 eq) in a minimum amount of anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting indole is consumed (typically 2-4 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosylindole.

Protocol 2: Regioselective C3-Bromination using NBS

This is the standard procedure for brominating the most reactive position of an N-H indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous DMF or THF in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is often complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS.

  • Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromoindole.[3]

Protocol 3: Regioselective C2-Chlorination of N-Tosylindole using Oxone/KCl

This "green" protocol is highly effective for halogenating the C2 position of an N-protected indole.[5][6]

Materials:

  • N-Tosylindole (from Protocol 1)

  • Oxone (Potassium peroxymonosulfate)

  • Potassium Chloride (KCl)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add N-tosylindole (1.0 eq), KCl (2.0 eq), and Oxone (1.5 eq).

  • Add a mixture of acetonitrile and water (e.g., 3:1 ratio) as the solvent.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel to obtain 2-chloro-1-tosylindole.

Simplified Mechanism: Electrophilic Attack at C3

The high nucleophilicity of C3 is due to its ability to stabilize the intermediate cation (arenium ion) through resonance involving the nitrogen lone pair.

Caption: Electrophilic substitution at C3 of indole.

References

  • Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Organic Chemistry Portal.
  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry (ACS Publications).
  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI.
  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry (ACS Publications).
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH).
  • Iodination of substituted indoles. ResearchGate.
  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
  • C-2halogenation (Cl/Br) of indole under heating condition. ResearchGate.
  • Regioselective C5-H direct iodination of indoles. RSC Publishing.
  • Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry (ACS Publications).
  • Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal.
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry (ACS Publications).
  • Regioselective C5-H Direct Iodination of Indoles. ResearchGate.
  • Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing).
  • Halosulfenylation of Indoles. Chemical Review and Letters.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. National Institutes of Health (NIH).
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH).
  • Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry (RSC Publishing).
  • Synthesis of some 5-substituted indoles. SciSpace.
  • Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. ResearchGate.
  • A New Protecting-Group Strategy for Indoles. ResearchGate.
  • 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. National Institutes of Health (NIH).
  • The direct C–H halogenations of indoles. ResearchGate.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Green Halogenation of Indoles with Oxone-Halide. PubMed.
  • How to do the bromination of indole to get 3 bromo indole. ResearchGate.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Bromination Help. Reddit.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Organic Letters Ahead of Print. ACS Publications.
  • Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. PubMed.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters (ACS Publications).
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health (NIH).
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers.
  • C−H bromination with NBS/Silica on substituted indoles. ResearchGate.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health (NIH).
  • Green Chemistry. RSC Publishing.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.

Sources

preventing decomposition of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-iodo-1-methyl-1H-indole

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. The unique substitution pattern of this molecule—featuring an electron-rich N-methylindole core, a deactivating chloro group, and a labile iodo group at the reactive C2 position—presents specific stability challenges. This guide provides in-depth, causation-based answers to common handling, storage, and experimental troubleshooting questions to ensure the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My solid this compound is developing a pink or brown discoloration over time.

Question: I received my vial of this compound as a clean, off-white solid. After a few weeks in the lab, I've noticed the solid is turning pinkish-brown, especially on the surface. What is causing this, and is the material still usable?

Answer:

This discoloration is a classic indicator of decomposition. The primary culprits are exposure to ambient light and atmospheric oxygen.

  • Mechanistic Explanation (Causality):

    • Photolytic C-I Bond Cleavage: The carbon-iodine bond is the most labile point in the molecule. It has a relatively low bond dissociation energy and is susceptible to cleavage by ultraviolet (UV) light, which is present in ambient laboratory lighting.[1][2] This photolysis generates an indole radical and an iodine radical (I•). The highly reactive iodine radical can then lead to the formation of molecular iodine (I₂) or other colored species, which are responsible for the observed brown and pink hues.

    • Oxidation of the Indole Ring: The N-methylindole core is an electron-rich heterocycle, making it susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by light and trace metal impurities, leading to the formation of complex, often colored, polymeric byproducts.

  • Is it Usable? The material may be partially compromised. The presence of color indicates that impurities have formed. For sensitive downstream applications, such as catalysis or GMP synthesis, purification by recrystallization or column chromatography is strongly recommended before use. For initial screening experiments, the material might be usable, but be aware that the actual concentration of the desired compound is lower than weighed, and impurities could interfere with your reaction.

  • Definitive Solution: Strict exclusion of light and air is mandatory for storage.

Issue 2: During my reaction workup or after purification, I'm observing a new, less polar spot on my TLC plate.

Question: I'm running a reaction with this compound. After quenching the reaction and performing an aqueous workup, my TLC analysis shows a significant new spot running higher (less polar) than my starting material. What is this impurity?

Answer:

The most probable identity of this new, less polar impurity is the de-iodinated product: 6-Chloro-1-methyl-1H-indole .

  • Mechanistic Explanation (Causality): The C2-I bond can be cleaved under various conditions, not just photolysis.

    • Reductive Cleavage: Many synthetic reactions employ reducing agents (e.g., NaBH₄, H₂/Pd), which can readily reduce the C-I bond. Even mild reductive conditions or certain nucleophiles can cause this.

    • Radical-Mediated Hydrogen Abstraction: If the C-I bond is cleaved homolytically due to heat or light during the reaction, the resulting C2-indole radical can abstract a hydrogen atom from the solvent, a reagent, or another molecule to form the stable de-iodinated product.

    • Acid/Base Instability: While generally more stable than N-H indoles, strong acidic or basic conditions, especially at elevated temperatures, can promote degradation pathways that may lead to de-iodination.

  • Troubleshooting Protocol:

    • Analyze Reaction Conditions: Are you using any reagents with known reducing potential? Are you heating the reaction for extended periods?

    • Protect from Light: Ensure the reaction flask is wrapped in aluminum foil from start to finish.

    • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with nitrogen or argon, or by freeze-pump-thaw cycles. This minimizes dissolved oxygen which can participate in radical chain reactions.

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.[5][6][7][8]

Below is a diagram illustrating the primary decomposition pathways leading to discoloration and the formation of the de-iodinated byproduct.

Decomposition Figure 1. Primary Decomposition Pathways cluster_light Light (hv) / Heat (Δ) parent This compound (Starting Material) radical Indole Radical + I• parent->radical C-I Bond Cleavage oxidation Oxidized/Polymeric Byproducts (Colored Impurities) parent->oxidation Direct Oxidation deiodinated 6-Chloro-1-methyl-1H-indole (Less Polar Impurity) radical->deiodinated H• abstraction radical->oxidation + O₂ / Dimerization Workflow Figure 2. Inert Atmosphere Handling Workflow start Start: Gather Equipment (Schlenk flask, vial of compound, septa, needles, degassed solvent) purge_flask 1. Prepare Reaction Vessel Flame-dry a Schlenk flask under vacuum and backfill with N₂/Ar. Repeat 3x. start->purge_flask weigh 2. Weigh Compound In a glovebox OR quickly on a balance, weigh the required amount of solid. purge_flask->weigh transfer 3. Transfer Solid Quickly transfer the weighed solid into the purged Schlenk flask. weigh->transfer repurge 4. Re-establish Inert Atmosphere Immediately seal the flask and perform 3 more vacuum/backfill cycles. transfer->repurge add_solvent 5. Add Solvent Transfer the degassed, anhydrous solvent into the Schlenk flask via a gas-tight syringe or cannula. repurge->add_solvent end Solution is Ready for Reaction add_solvent->end

Sources

common pitfalls in the synthesis of substituted indoles

A3: Tar formation is a common issue in Fischer indole synthesis, especially when using strong acids and high temperatures. [10]This is often due to polymerization of the indole product or side reactions like aldol condensations of the starting ketone or aldehyde. [3][10]* Mitigation Strategies: Lower the reaction temperature and extend the reaction time. [11] 2. Switch to a milder acid catalyst (e.g., from H₂SO₄ to ZnCl₂ or PPA). [10] 3. Ensure the purity of your starting materials, as impurities can promote polymerization. [3][7]

Visualizations and Data

Decision Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

Fischer_TroubleshootingstartLow/No Yield inFischer Indole Synthesischeck_purityCheck Purity ofStarting Materials(Hydrazine & Carbonyl)start->check_puritycheck_conditionsReview Reaction Conditions(Acid, Temp, Solvent)start->check_conditionsimpureImpure?check_purity->impureoptimize_acidOptimize Acid Catalyst(Brønsted vs. Lewis, Strength)check_conditions->optimize_acidoptimize_tempOptimize Temperature(Lower Temp, Longer Time)check_conditions->optimize_tempin_situConsider In SituHydrazone Formationcheck_conditions->in_situpurifyPurify StartingMaterials & Repeatimpure->purifyYesconditions_okConditionsAppropriate?impure->conditions_okNoconditions_ok->check_conditionssuccessImproved Yieldoptimize_acid->successfailStill Low Yield(Consider Alternative Synthesis)optimize_acid->failoptimize_temp->successoptimize_temp->failin_situ->successin_situ->fail

Caption: Troubleshooting flowchart for low-yield Fischer indole reactions.

Table 1: Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHOften used in solvents like ethanol, acetic acid, or toluene.Strong acids can sometimes lead to decomposition or side reactions. [1][5]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can be used neat or in a solvent.Often milder and can provide better yields for sensitive substrates. [1][5]
Polyphosphoric Acid (PPA) PPAOften used as both catalyst and solvent at high temperatures.Effective for deactivated or challenging substrates. [10]

References

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53935-53950.
  • Noey, E. L., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(18), 7172-7175.
  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5897-5904.
  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles.
  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?.
  • National Institutes of Health. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • PubMed. (2001). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.
  • Wikipedia. Bischler–Möhlau indole synthesis.
  • Wikiwand. Bischler–Möhlau indole synthesis.
  • ResearchGate. (2025). Why Do Some Fischer Indolizations Fail?.
  • chemeurope.com. Bischler-Möhlau indole synthesis.
  • Wikipedia. Fischer indole synthesis.
  • ResearchGate. (2022). Effect of steric hindrance on the regioselectivity.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • National Institutes of Health. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
  • National Institutes of Health. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • ACS Publications. (2017). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
  • National Institutes of Health. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
  • RSC Publishing. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
  • PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Semantic Scholar. Bischler-Möhlau indole synthesis.
  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
  • Wikipedia. Larock indole synthesis.
  • ACS Publications. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
  • SlideShare. (2018). Synthesis and Chemistry of Indole.
  • YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis.
  • ResearchGate. (2016). (PDF) Bischler Indole Synthesis.
  • YouTube. (2019). Fischer indole synthesis.

Sources

Technical Support Center: Enhancing the Reactivity of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-iodo-1-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance its reactivity in various cross-coupling reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the chemoselectivity of my cross-coupling reaction. The reaction is occurring at the C-Cl bond instead of the C-I bond. How can I improve selectivity for the C-I bond?

A1: This is a common challenge stemming from the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl > OTf.[1][2][3] To favor reaction at the more reactive C-2 iodo position, consider the following strategies:

  • Milder Reaction Conditions: Iodoindoles are significantly more reactive than their chloro counterparts and can often be coupled under milder conditions.[1] Try lowering the reaction temperature and reducing the reaction time. For instance, many Suzuki couplings with iodoindoles can proceed efficiently at room temperature.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-donating ligands are known to promote the oxidative addition step, which is the rate-determining step for less reactive aryl chlorides.[5] By using a less sterically demanding ligand, you can often achieve selective activation of the C-I bond.

  • Catalyst System: Employ a catalyst system known for its high activity at lower temperatures. For example, using a palladium(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can provide the active catalytic species needed for selective coupling at the iodo position.

Q2: My Sonogashira coupling reaction with this compound is giving low yields. What are the key parameters to optimize?

A2: Low yields in Sonogashira couplings involving indole substrates can often be attributed to several factors. Here’s a breakdown of critical parameters to investigate:

  • Copper Co-catalyst: While classic Sonogashira conditions utilize a copper co-catalyst (typically CuI), this can lead to alkyne homocoupling, a common side reaction.[1] Consider employing a copper-free Sonogashira protocol. These methods often require a specific ligand, such as X-Phos, and a suitable base like Cs₂CO₃.[1]

  • Solvent and Base: The choice of solvent and base is crucial. A common combination is an amine base like triethylamine (Et₃N) in a solvent such as DMF.[6] The amine serves both as a base and a solvent. However, for more challenging couplings, a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or dioxane may be more effective.[7]

  • Palladium Catalyst and Ligand: The palladium source and its coordinating ligand are central to the reaction's success. A common and effective catalyst is PdCl₂(PPh₃)₂.[6] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Temperature and Reaction Time: Microwave irradiation can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[1] If microwave conditions are not available, carefully optimizing the thermal heating temperature is necessary.

Q3: I am observing significant steric hindrance effects when attempting to couple a bulky boronic acid at the C-2 position. How can I overcome this?

A3: The C-2 position of the indole ring, being adjacent to the pyrrole nitrogen and the N-methyl group, can present steric challenges, especially with bulky coupling partners.[8][9] Here are some strategies to mitigate steric hindrance:

  • Bulky Phosphine Ligands: Counterintuitively, using bulky, electron-rich phosphine ligands can sometimes overcome steric hindrance.[5][10] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which can more readily undergo oxidative addition with the sterically encumbered iodoindole.[5] Ligands like SPhos and XPhos have proven effective in challenging Suzuki-Miyaura couplings.[11]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced with the potential for side reactions or degradation of starting materials.

  • Alternative Boron Reagents: Instead of boronic acids, consider using more reactive organoboron reagents like boronic esters (e.g., pinacol esters) or organotrifluoroborates.[2][4] These reagents can sometimes exhibit different reactivity profiles and may be more effective in sterically demanding couplings.

Troubleshooting Guides

Guide 1: Poor Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ensure the phosphine ligand is not oxidized.The active Pd(0) species is generated in situ from the precatalyst. Contamination or degradation can inhibit this process.[12]
Inappropriate Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base is crucial for activating the boronic acid for transmetalation.[4]The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
Suboptimal Solvent Test a range of solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).The solvent system affects the solubility of reagents and the stability of the catalytic species.[2]
Ligand Incompatibility Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, SPhos, XPhos).The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination.[5][13][14]
Guide 2: Unsuccessful Buchwald-Hartwig Amination

This guide addresses common issues encountered during the Buchwald-Hartwig amination at the C-2 position of this compound.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning Ensure the amine coupling partner is of high purity. Certain functional groups can act as catalyst poisons.Impurities in the amine can coordinate to the palladium center and deactivate the catalyst.
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used.The base is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[15]
Ligand Selection Use a ligand specifically designed for Buchwald-Hartwig aminations, such as a biarylphosphine ligand (e.g., XPhos, RuPhos).These ligands are designed to facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.[1][16]
Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.The activation energy for oxidative addition of the C-I bond and subsequent steps can be temperature-dependent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.) and degassed solvent (e.g., dioxane/water 4:1 or toluene/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., X-Phos, 4-10 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.) and a degassed solvent (e.g., DMF or dioxane).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C or under microwave irradiation) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Troubleshooting_Workflow start Low Reaction Yield q1 Is the catalyst active? start->q1 a1_yes Check Base/Solvent System q1->a1_yes Yes a1_no Replace Catalyst/Ligand q1->a1_no No q2 Is the Base/Solvent optimal? a1_yes->q2 a1_no->q1 a2_yes Optimize Temperature/Time q2->a2_yes Yes a2_no Screen Bases/Solvents q2->a2_no No end Improved Yield a2_yes->end a2_no->q2

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Collot, H., Bunescu, A., & D. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
  • Various Authors. (2018).
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Publications. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
  • Organic Chemistry Portal. (n.d.). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (n.d.). Mild cross-coupling of halo-indoles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling.
  • Wiley Online Library. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.).
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles.
  • Royal Society of Chemistry. (2025).
  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[17][18]Fused Indole Heterocycles.
  • PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
  • Journal of the American Chemical Society. (n.d.).
  • Progressio Alapítvány. (n.d.).
  • Wiley Online Library. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.
  • Benchchem. (n.d.). 6-Chloro-2-(p-tolyl)-1H-indole.
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole.

Sources

Technical Support Center: 6-Chloro-2-iodo-1-methyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-Chloro-2-iodo-1-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of solvent effects in reactions with this versatile building block. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Introduction: The Critical Role of the Solvent

This compound is a bifunctional substrate, presenting two distinct halogen atoms for functionalization. The C2-I bond is significantly more reactive than the C6-Cl bond in typical palladium-catalyzed cross-coupling reactions due to the difference in bond dissociation energies. However, the choice of solvent can dramatically influence reaction rates, yields, and even chemoselectivity. A solvent is not merely a medium for dissolution; it is an active participant that can stabilize intermediates, influence catalyst activity, and alter reaction pathways.[1][2] This guide will help you harness these solvent effects to your advantage.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are fundamental for modifying the indole core. However, their success is intimately tied to the reaction environment.

FAQ 1: My Suzuki-Miyaura coupling is sluggish and gives low yield. How can I improve it by changing the solvent?

Question: I am performing a Suzuki-Miyaura coupling at the C2-iodo position of this compound with an arylboronic acid. My reaction in THF is very slow and the yield is poor. What's happening and what should I try?

Answer: This is a common issue. The solvent plays a critical role in all three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The choice of solvent can dramatically impact the outcome.[1][6]

Causality Explained:

  • Oxidative Addition: The initial step, where the C-I bond adds to the Pd(0) catalyst, is often rate-limiting.[4] This step involves a change in the polarity of the palladium complex. Polar aprotic solvents can stabilize the resulting charged Pd(II) species, accelerating this step.

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center requires a base to activate the boronic acid.[7] The solvent must effectively dissolve both the organopalladium complex and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to achieve this.[8][9]

  • Catalyst Speciation: In polar coordinating solvents like DMF or acetonitrile, the active catalyst can differ from that in nonpolar solvents.[6][10][11] For instance, polar solvents can favor the formation of anionic palladium complexes, which can alter reactivity and selectivity.[10][11][12]

Troubleshooting Solvent Selection for Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solvent SystemRationale
Low Conversion / Sluggish Reaction Poor solubility of base or boronic acid. Slow oxidative addition.1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) A classic choice that balances solubility for both organic and inorganic reagents. Water is crucial for dissolving the base and facilitating transmetalation.[8][9]
Low Yield / Catalyst Decomposition Catalyst instability or aggregation.DMF or Acetonitrile (MeCN) Highly polar aprotic solvents can stabilize catalytic intermediates and often accelerate the reaction.[1][6] However, monitor for catalyst decomposition at high temperatures.
Difficulty with Product Isolation High-boiling point solvent (e.g., DMF, NMP) is difficult to remove.THF or 2-MeTHF with a strong base like K₃PO₄Ethereal solvents are lower boiling and less coordinating. Using a more soluble inorganic base can sometimes circumvent the need for highly polar solvents.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the indole). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQ 2: I'm observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. Can the solvent help minimize this?

Question: I am attempting a Sonogashira coupling of a terminal alkyne with this compound. My main product is the alkyne dimer, and I'm recovering most of my starting indole. I'm using THF and triethylamine (TEA). What's going wrong?

Answer: Alkyne homocoupling is a classic and frustrating side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[13][14] This side reaction is highly sensitive to oxygen and the reaction environment. Your choice of solvent and base is critical to suppressing it.[13][15]

Causality Explained:

  • Glaser-Hay Coupling: This side reaction is the copper-catalyzed oxidative dimerization of terminal alkynes. It is promoted by the presence of oxygen.[13]

  • Solvent & Base Role: The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both to deprotonate the alkyne and often acts as a co-solvent.[14][16] The solvent must keep all components, including the copper acetylide intermediate, in solution. Anhydrous and oxygen-free conditions are paramount to prevent both catalyst decomposition (formation of palladium black) and Glaser coupling.[13][17]

  • Copper-Free Conditions: To circumvent homocoupling, a copper-free Sonogashira protocol is often preferred.[14][18] In these cases, the solvent and a stronger base play an even more crucial role in facilitating the catalytic cycle.

Troubleshooting Solvent & Base Selection for Sonogashira Coupling
IssuePotential CauseRecommended Solvent/Base SystemRationale
Dominant Homocoupling Oxygen contamination; reaction conditions favor Glaser coupling.Toluene/DIPEA (2:1) or neat Triethylamine Rigorously degas all solvents. Using a bulkier amine base like DIPEA can sometimes suppress side reactions. Running the reaction in neat, distilled amine can provide a highly basic and reducing environment.[14][19]
Catalyst Decomposition (Black Precipitate) Presence of oxygen or impurities; inappropriate solvent.DMF or Acetonitrile (MeCN) While some anecdotal evidence suggests THF can promote palladium black formation, polar aprotic solvents like DMF can sometimes stabilize the catalyst.[13][17] Ensure all reagents are high purity.
Low Conversion (Copper-Free) Insufficiently basic conditions for alkyne deprotonation.DMF with Cs₂CO₃ or 1,4-Dioxane with K₂CO₃ For copper-free variants, a switch to a polar aprotic solvent with a stronger inorganic base is often necessary to drive the reaction.[15][18]
Diagram: General Workflow for Optimizing Cross-Coupling Reactions

G cluster_solvents Solvent Selection Start Problem: Low Yield / Side Products Check_Reagents 1. Verify Reagent Purity (Substrate, Catalyst, Base) Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere (Degas Solvents, Use Ar/N2) Check_Reagents->Check_Atmosphere Solvent_Screen 3. Initiate Solvent Screen Check_Atmosphere->Solvent_Screen Aprotic Polar Aprotic (DMF, MeCN, DMSO) Solvent_Screen->Aprotic Stabilizes polar intermediates Ethereal Ethereal / Nonpolar (Dioxane, THF, Toluene) Solvent_Screen->Ethereal Good general solubility, easy workup Protic Protic Mixtures (Toluene/EtOH/H2O) Solvent_Screen->Protic Required for some bases (e.g., K2CO3) Optimize 4. Optimize Temperature & Catalyst Loading Aprotic->Optimize Ethereal->Optimize Protic->Optimize

Caption: A decision workflow for troubleshooting challenging cross-coupling reactions.

Part 2: Troubleshooting Nucleophilic Substitution Reactions

While less common than cross-coupling at the C2 position, understanding the potential for nucleophilic substitution (SNAr) at the C6-Cl position is important, especially under forcing conditions.

FAQ 3: I am trying to displace the C6-Chloro group with an amine (Buchwald-Hartwig) or other nucleophile, but the reaction fails. Is the solvent preventing the reaction?

Question: After functionalizing the C2-iodo position, I am attempting a Buchwald-Hartwig amination at the C6-chloro position. The reaction is not working in toluene. What solvent should I be using?

Answer: The C6-Cl bond on the indole ring is relatively electron-rich and unactivated, making nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination challenging. The solvent choice is paramount for success.

Causality Explained:

  • SNAr Reactions: For a traditional SNAr mechanism (without a metal catalyst), the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). This intermediate is highly stabilized by polar aprotic solvents like DMSO or DMF, which can solvate the counter-cation without hydrogen-bonding to the nucleophile.[20][21] Polar protic solvents would cage the nucleophile through hydrogen bonding, drastically reducing its reactivity.[20][22][23]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has a complex cycle. Polar, non-coordinating solvents are generally preferred. Toluene and dioxane are common starting points. However, for unactivated aryl chlorides, more polar ethereal solvents like t-BuOH or CPME (cyclopentyl methyl ether) in combination with a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) are often required to promote the reaction and maintain catalyst stability at the high temperatures needed.

Troubleshooting Solvent Selection for C6-Cl Functionalization
Reaction TypeIssuePotential CauseRecommended SolventRationale
Buchwald-Hartwig No ReactionInsufficient polarity to support the catalytic cycle; low temperature.1,4-Dioxane or t-BuOH These solvents provide sufficient polarity for the catalytic cycle involving an unactivated aryl chloride and are stable at the high temperatures ( >100 °C) often required.
SNAr (e.g., with an alkoxide) No ReactionIndole ring is not sufficiently electron-deficient. Solvent is deactivating the nucleophile.DMSO or DMF Highly polar aprotic solvents are essential. They solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anionic nucleophile.[20][21]
Diagram: Solvent Effects on Nucleophiles

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nuc_P Nu⁻ H1 Hδ⁺ Nuc_P->H1 H-Bonding H2 Hδ⁺ Nuc_P->H2 H3 Hδ⁺ Nuc_P->H3 label_protic Result: 'Caged' Nucleophile (Low Reactivity in SN2/SNAr) Nuc_A Nu⁻ Cat_A K⁺ S1 Sδ⁻ Cat_A->S1 Solvation S2 Sδ⁻ Cat_A->S2 S3 Sδ⁻ Cat_A->S3 label_aprotic Result: 'Naked' Nucleophile (High Reactivity in SN2/SNAr)

Caption: Protic vs. Aprotic solvent effects on an anionic nucleophile.

References
  • Barder, T. E., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole. PLOS One, 20(9), e0330941. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Sigman, M. S., & Norrby, P. O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]
  • Panda, N. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros, Reddit. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • Ardeshiri, F. P., et al. (2022).
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • Eid, E., et al. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Khan, I. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube. [Link]
  • da S. Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
  • Sigman, M. S., & Norrby, P. O. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Lyubimov, S. E., et al. (2013). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros, Reddit. [Link]
  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]
  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Pires, R. (2024). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. YouTube. [Link]
  • Yien, L. Y., et al. (2020). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.

Sources

Technical Support Center: Catalyst Selection for Reactions with 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for synthetic transformations involving 6-Chloro-2-iodo-1-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile, di-halogenated heterocyclic building block. The unique electronic and steric properties of this substrate, particularly the differential reactivity of its iodo and chloro substituents, present both opportunities for selective functionalization and challenges in experimental design.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to provide direct, actionable advice for common laboratory scenarios.

Frequently Asked Questions (FAQs)

Q1: I have this compound. Which halogen will react first in a standard palladium-catalyzed cross-coupling reaction?

The 2-iodo position will react with overwhelming selectivity. The choice of catalyst and conditions will primarily determine the success of coupling at this site. This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling, which begins with the oxidative addition of the catalyst into the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, leading to a much lower activation energy for oxidative addition.

The general reactivity trend for aryl halides in palladium-catalyzed reactions is: I > Br > OTf >> Cl .[1] Therefore, standard conditions will exclusively target the C-2 position.

Q2: What is a good "go-to" palladium catalyst system for a routine Suzuki-Miyaura coupling at the 2-iodo position?

For a standard Suzuki-Miyaura coupling of an aryl iodide, a robust starting point involves a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

A highly effective and broadly applicable system for heteroaryl halides combines a Pd(II) source with a specialized phosphine ligand.[2][3]

  • Recommended Starting System:

    • Palladium Source: Pd(OAc)₂ (2-5 mol%)

    • Ligand: SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (1.2 - 1.5 equivalents relative to Pd)

    • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

Rationale: Bulky, electron-rich phosphine ligands like SPhos facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times, especially with challenging substrates.[2]

Q3: Is it possible to perform a reaction at the 6-chloro position while leaving the 2-iodo position untouched?

This is synthetically unfeasible using standard cross-coupling methods due to the inherent reactivity difference between the C-I and C-Cl bonds. Any conditions aggressive enough to activate the C-Cl bond will rapidly react with the C-I bond. To functionalize the C-6 position, you must first react the C-2 position.

Q4: After coupling at the 2-iodo position, what type of catalyst system is needed to activate the 6-chloro position?

Activating an aryl chloride for cross-coupling requires more specialized and typically more reactive catalyst systems than those used for aryl iodides.[4] After the initial reaction at the C-2 position, the resulting product can be subjected to a second coupling at C-6 using catalysts known for their high activity with aryl chlorides.

  • Catalyst Systems for Aryl Chlorides:

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or specialized precatalysts like the Buchwald G3 or G4 palladacycles.[5]

    • Ligands: Highly electron-rich and sterically demanding biaryl phosphine ligands are essential. Top choices include XPhos, SPhos, and RuPhos.[6]

    • Base: A strong, non-nucleophilic base is often required, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).

    • Solvent: Anhydrous, aprotic polar solvents like Toluene, Dioxane, or THF are preferred.

Catalyst Selection & Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your desired transformation.

G start Define Target Reaction (e.g., Suzuki, Sonogashira) reaction_type Reaction at C-2 (Iodo) or C-6 (Chloro)? start->reaction_type c2_node Target: C-2 (Iodo) Standard Reactivity reaction_type->c2_node C-2 c6_node Target: C-6 (Chloro) Requires Forcing Conditions (after C-2 reaction) reaction_type->c6_node C-6 catalyst_c2 Select Pd Source: - Pd(OAc)₂ - Pd(PPh₃)₄ - Pd₂(dba)₃ c2_node->catalyst_c2 catalyst_c6 Select Pd Source: - Pd₂(dba)₃ - Buchwald Precatalysts c6_node->catalyst_c6 ligand_c2 Select Ligand: - PPh₃ (baseline) - SPhos / XPhos (improved) - Buchwald Ligands catalyst_c2->ligand_c2 base_c2 Select Base: - K₂CO₃, K₃PO₄ (Suzuki) - Et₃N, DIPEA (Sonogashira) - Cs₂CO₃, K₃PO₄ (Buchwald) ligand_c2->base_c2 optimization Reaction Optimization & Troubleshooting base_c2->optimization ligand_c6 Select Ligand: - XPhos, RuPhos - tBu₃P - NHC Ligands (e.g., IPr) catalyst_c6->ligand_c6 base_c6 Select Base: - NaO-t-Bu, KO-t-Bu - LHMDS ligand_c6->base_c6 base_c6->optimization

Caption: Decision workflow for catalyst system selection.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling at the C-2 position has stalled or gives low yield.

This is a common issue that can often be resolved by systematically evaluating the components of the reaction.

Potential Cause & Solution

Potential CauseScientific Rationale & Recommended Action
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Inadequate degassing allows oxidation to inactive Pd(II) species. Action: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6]
Suboptimal Ligand Simple ligands like PPh₃ may not be sufficient. The oxidative addition or reductive elimination steps may be too slow, allowing for side reactions or catalyst decomposition. Action: Switch to a more electron-rich and sterically bulky biarylphosphine ligand like SPhos or XPhos. These ligands promote the key steps in the catalytic cycle and stabilize the palladium center.[2][4]
Incorrect Base The base is critical for activating the boronic acid (forming the boronate) for the transmetalation step. An inappropriate base can lead to a sluggish reaction. Action: Potassium phosphate (K₃PO₄) is often a superior choice to potassium carbonate (K₂CO₃) for heteroaryl couplings.[6] Ensure the base is finely powdered and anhydrous.
Boronic Acid Degradation Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially in the presence of water or at elevated temperatures. Action: Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester (BPin).[6]
Problem 2: I am observing significant hydrodehalogenation, where the iodine at C-2 is replaced by hydrogen.

Hydrodehalogenation is a competing side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner.[7]

Potential Cause & Solution

  • Hydride Source: The hydride can come from solvents (especially alcohols like isopropanol), the base, or even water.

    • Action: Switch to a rigorously anhydrous, aprotic solvent like Dioxane or Toluene. Avoid bases known to be potential hydride donors.

  • Slow Transmetalation: If the desired coupling step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of reacting with trace hydride sources.

    • Action: Employ a more electron-rich ligand (e.g., SPhos) to accelerate the catalytic cycle, particularly the reductive elimination step.[2][6] This reduces the time the intermediate is available for side reactions.

Problem 3: My Sonogashira coupling is failing, and I'm mostly recovering starting material or seeing a messy baseline.

Sonogashira couplings have several common failure modes, particularly related to the copper co-catalyst and alkyne stability.

Potential Cause & Solution

  • Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction, especially in the presence of oxygen, leading to the dimerization of your terminal alkyne. It is mediated by the copper catalyst.

    • Action 1 (Optimize Conditions): Ensure the reaction is strictly anaerobic. Thoroughly degas all reagents and maintain a robust inert atmosphere.

    • Action 2 (Go Copper-Free): Modern Sonogashira protocols often omit the copper co-catalyst.[8] This requires a more active palladium catalyst system, often with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) and an amine base/solvent like triethylamine (Et₃N) or diisopropylamine (HNiPr₂).[9]

  • Poor Solvent/Base Choice: The solvent needs to solubilize all components, and the base is required to deprotonate the terminal alkyne.[10][11]

    • Action: A common system is PdCl₂(PPh₃)₂, CuI, and Et₃N in a solvent like THF or DMF.[12] The amine often serves as both the base and a co-solvent. Polar aprotic solvents like DMSO can sometimes improve yields but may also promote side reactions.[13]

Problem 4: My Buchwald-Hartwig amination of the C-2 position is not working.

The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.[14][15]

Potential Cause & Solution

  • Ligand/Base Mismatch: The pKa of the amine dictates the required base strength. A base that is too weak will not deprotonate the amine-palladium complex, while a base that is too strong can cause side reactions.

    • Action: For primary alkylamines or anilines, a common starting point is a bulky biarylphosphine ligand like Xantphos or XPhos with a base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[16][17] For less nucleophilic amines or amides, a stronger base like NaOtBu or LHMDS may be necessary.[14]

  • Catalyst Poisoning: The indole nitrogen or the coupling amine itself can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Action: Using a ligand with a wide bite angle, like Xantphos, can sometimes mitigate this issue by creating a more open coordination sphere around the metal.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-2 Position

This protocol provides a robust starting point for coupling various aryl or heteroaryl boronic acids.

  • Reaction Setup: To a dry oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.06 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Catalytic Cycle Overview

Understanding the general catalytic cycle for cross-coupling reactions helps in rational troubleshooting.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar-Pd(II)-X L₂ Pd0->ArPdL2X Oxidative Addition (Ar-X) RE_exp Forms the desired C-C bond. Favored by bulky ligands. Pd0->RE_exp ArPdL2R Ar-Pd(II)-R' L₂ ArPdL2X->ArPdL2R Transmetalation (R'-M) OA_exp Rate influenced by C-X bond strength (I > Cl) and electron-rich ligands. ArPdL2X->OA_exp ArPdL2R->Pd0 Reductive Elimination (Ar-R') TM_exp Requires base to activate coupling partner (e.g., boronic acid). ArPdL2R->TM_exp

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References
  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. National Institutes of Health (NIH). [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH). [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry (RSC). [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. American Chemical Society (ACS)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a).
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. American Chemical Society (ACS)
  • Buchwald–Hartwig amin
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry (RSC) Publishing. [Link]
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air-Stable Pd(II)–NHC Precatalysts: Catalyst Evaluation and Mechanism. American Chemical Society. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to assist you in navigating the complexities of this synthetic procedure, with a special focus on the identification and mitigation of byproducts. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges.

Section 1: Understanding the Reaction and Potential Byproducts

The synthesis of this compound typically involves the direct iodination of the precursor, 6-chloro-1-methyl-1H-indole. This is an electrophilic aromatic substitution reaction where an iodinating agent is used to introduce an iodine atom onto the indole ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the indole nucleus.

The N-methyl group is an activating, ortho-, para- directing group, while the chloro group at the 6-position is a deactivating, yet also ortho-, para- directing group.[1] This interplay of directing effects can lead to the formation of several isomeric and poly-iodinated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: Based on the principles of electrophilic aromatic substitution on the indole ring, the most common byproducts include:

  • Isomeric Mono-iodinated Products: Besides the desired 2-iodo isomer, you may observe the formation of other mono-iodinated species, such as 3-iodo, 4-iodo, 5-iodo, and 7-iodo isomers. The relative amounts of these isomers will depend on the reaction conditions and the iodinating agent used.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-6-chloro-1-methyl-1H-indoles. The positions of the second iodine atom will also be influenced by the directing effects of the existing substituents.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 6-chloro-1-methyl-1H-indole, in your crude product.

  • Chlorinated Byproducts: If using iodine monochloride (ICl) as the iodinating agent, there is a possibility of forming chlorinated byproducts due to the presence of an electrophilic chlorine species.[2][3]

  • Degradation Products: Under harsh reaction conditions (e.g., strong acids, high temperatures), the indole ring can be susceptible to degradation, leading to a complex mixture of unidentified byproducts.

Q2: Why am I getting a low yield of the desired 2-iodo product and a mixture of isomers?

A2: A low yield of the 2-iodo product and the formation of multiple isomers are often linked to suboptimal reaction conditions that do not favor the desired regioselectivity. Factors that can contribute to this include:

  • Choice of Iodinating Agent: Different iodinating agents (e.g., I₂, ICl, N-iodosuccinimide) have varying reactivities and selectivities.[4]

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of more byproducts.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the regioselectivity of the reaction.

  • Presence of Catalysts: The use of Lewis or Brønsted acids can alter the reactivity of the iodinating agent and the substrate.

Q3: I am observing a significant amount of di-iodinated product. How can I minimize this?

A3: The formation of di-iodinated byproducts is a result of over-iodination. To minimize this, you should consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess or a 1:1 molar ratio of the iodinating agent to the substrate is recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to an acceptable level.

  • Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of a second iodination event.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive iodinating agent. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors in the reaction mixture.1. Use a fresh batch of the iodinating agent. 2. Gradually increase the reaction temperature and monitor the progress. 3. Ensure all reagents and solvents are pure and dry.
Formation of multiple mono-iodinated isomers 1. Lack of regioselectivity in the reaction. 2. Inappropriate choice of solvent or iodinating agent.1. Screen different solvents to find one that favors the formation of the 2-iodo isomer. 2. Experiment with different iodinating agents (e.g., NIS, I₂ with an activator).
Significant amount of di-iodinated byproduct 1. Excess of iodinating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount of the iodinating agent. 2. Monitor the reaction closely and quench it upon completion. 3. Perform the reaction at a lower temperature.
Presence of chlorinated byproducts (when using ICl) 1. Competitive chlorination by ICl.1. Consider using an alternative iodinating agent that does not contain chlorine, such as N-iodosuccinimide (NIS).[4]
Complex mixture of unidentified byproducts 1. Decomposition of starting material or product. 2. Harsh reaction conditions (e.g., strong acid, high heat).1. Use milder reaction conditions. 2. Consider protecting group strategies if other functional groups are present and sensitive.

Section 2: Analytical Methodologies for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for optimizing the synthesis and ensuring the purity of the final compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for separating and identifying the components of the reaction mixture.

Protocol for HPLC-MS Analysis:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically suitable for separating indole derivatives.

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and acetonitrile is recommended to achieve good separation of both polar and non-polar compounds.[5][6][7]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm) can be used for initial screening.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for indole derivatives.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for accurate mass measurements and elemental composition determination of the byproducts.

    • Data Analysis: Isomers will have the same molecular weight but different retention times. Di-iodinated products will have a higher molecular weight corresponding to the addition of a second iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of the desired product and its byproducts, particularly for distinguishing between isomers.

Key Diagnostic Signals in ¹H NMR:

  • N-CH₃ Signal: A singlet around 3.7-4.0 ppm.

  • Indole Ring Protons: The chemical shifts and coupling patterns of the protons on the indole ring are highly informative for determining the position of the iodine substituent. The introduction of iodine at the C2 position will cause a significant downfield shift of the neighboring protons.[8][9]

  • Reference Spectra: Comparing the ¹H NMR spectrum of the crude product with that of the pure starting material and the desired product (if available) can help in identifying byproduct signals.

Visualizing the Process

Logical Workflow for Troubleshooting

troubleshooting_workflow start Problem Observed in Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield isomers Mixture of Isomers start->isomers poly_iodination Significant Di-iodination start->poly_iodination other_byproducts Other Unexpected Byproducts start->other_byproducts check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) isomers->optimize_conditions poly_iodination->check_reagents change_reagent Change Iodinating Agent (e.g., ICl to NIS) other_byproducts->change_reagent analyze_crude Analyze Crude Product (HPLC-MS, NMR) other_byproducts->analyze_crude solution_reagents Use fresh reagents. Adjust stoichiometry. check_reagents->solution_reagents solution_conditions Systematically vary conditions. Monitor reaction closely. optimize_conditions->solution_conditions solution_reagent_change Select a more regioselective reagent. change_reagent->solution_reagent_change solution_analysis Identify and quantify byproducts. Refine purification strategy. analyze_crude->solution_analysis

Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.

Potential Byproduct Formation Pathways

byproduct_formation cluster_products Reaction Products cluster_byproducts Byproducts start {6-Chloro-1-methyl-1H-indole | + Iodinating Agent} product Desired Product This compound start->product Desired Pathway isomers Isomeric Byproducts e.g., 3-iodo, 4-iodo, etc. start->isomers Alternative Regiochemistry di_iodo Di-iodinated Byproducts start->di_iodo Over-iodination unreacted Unreacted Starting Material start->unreacted Incomplete Reaction other Other Byproducts (e.g., chlorinated, degradation) start->other Side Reactions

Caption: A diagram illustrating the potential pathways leading to the formation of the desired product and various byproducts.

References

  • Electrophilic substitution in indoles, part 20' hammett correl
  • Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry.
  • Regioselective C5-H direct iodin
  • An LC-MS/MS Method for Separation and Quantific
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
  • Directing Effects in Electrophilic Arom
  • Supporting inform
  • Electrophilic Aromatic Substitution - Willson Research Group.
  • N-Iodosuccinimide (NIS)
  • Iodine Monochloride in Pharma Intermediates & Halogen
  • Iodine monochloride - Wikipedia.
  • Regioselective C5-H Direct Iodination of Indoles - ResearchG
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Iodine Monochloride | Request PDF.
  • Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound - YouTube.
  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions - MDPI.
  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures - MDPI.
  • Iodine monochloride (I-Cl) bond cleavage issue - Chemistry Stack Exchange.
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry - ACS Public
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • N-Iodosuccinimide: Synthesis and applic
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed Central.
  • N-Iodosuccinimide-Promoted Hofmann-Löffler Reactions of Sulfonimides under Visible Light.
  • (PDF)
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central.
  • (PDF)
  • (PDF)

Sources

Validation & Comparative

A Guide to the Spectroscopic Traits of 6-Chloro-2-iodo-1-methyl-1H-indole and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatility allows for a vast array of substitutions, each imparting unique electronic and steric properties. Among these, halogenated and N-methylated indoles are of particular interest due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of the spectroscopic characteristics of 6-Chloro-2-iodo-1-methyl-1H-indole, a polysubstituted indole, by examining its structural analogs. Understanding the spectral shifts and patterns induced by each substituent is crucial for the unambiguous identification and characterization of novel indole derivatives.

The Influence of Substitution on the Indole Spectroscopic Fingerprint

The electronic environment of the indole ring system is highly sensitive to the nature and position of its substituents. N-methylation, for instance, removes the N-H proton, leading to a downfield shift of the adjacent C2-H proton in ¹H NMR and influencing the chemical shifts of pyrrole ring carbons in ¹³C NMR. Halogenation, depending on the electronegativity and position of the halogen, introduces significant changes in both the proton and carbon chemical shifts, as well as providing characteristic isotopic patterns in mass spectrometry. The following sections will delve into the specific spectroscopic data for key analogs to illustrate these effects.

Molecular Structures for Comparison

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. E Lock, tune, and shim the spectrometer. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transform to the raw data. H Phase and baseline correct the spectra. G->H I Calibrate the chemical shifts to the internal standard. H->I

Figure 2: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A For solids, prepare a KBr pellet or use an ATR accessory. For liquids, a thin film between salt plates is used. B Place the sample in the IR spectrometer. C Acquire a background spectrum. B->C D Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). C->D E Perform background subtraction. F Identify and label significant absorption bands. E->F

Figure 3: General workflow for IR spectroscopy.
Mass Spectrometry (MS)

cluster_prep Sample Introduction cluster_acq Ionization and Analysis cluster_proc Data Interpretation A Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., GC-MS, direct infusion). B Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). C Separate the ions based on their mass-to-charge ratio (m/z). B->C D Detect the ions to generate the mass spectrum. C->D E Identify the molecular ion peak. F Analyze the fragmentation pattern to deduce the structure. E->F

Figure 4: General workflow for mass spectrometry.

Predictive Analysis of this compound

Based on the data from the analogs, we can predict the key spectroscopic features of this compound:

  • ¹H NMR: The N-CH₃ signal will appear as a singlet around 3.7-3.8 ppm. The C3-H will be a singlet, likely shifted slightly downfield from that in 2-iodo-1-methyl-1H-indole due to the electron-withdrawing effect of the 6-chloro substituent. The aromatic protons will show a pattern consistent with a 1,2,4-trisubstituted benzene ring, with H-7 appearing as a singlet or a narrow doublet, H-5 as a doublet of doublets, and H-4 as a doublet.

  • ¹³C NMR: The N-CH₃ carbon will resonate around 33 ppm. The C-2, being attached to iodine, will be significantly shielded and appear at a low chemical shift. The C-6 will be deshielded due to the attached chlorine. The remaining carbon signals will be influenced by the combined electronic effects of all three substituents.

  • IR Spectroscopy: The spectrum will be characterized by the absence of an N-H stretching band. Aromatic C-H stretching will be observed above 3000 cm⁻¹. The fingerprint region will contain characteristic absorptions for the C-Cl and C-I bonds.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the single chlorine atom at m/z 291 and 293. Key fragmentation pathways will likely involve the loss of a methyl radical, an iodine atom, and a chlorine atom, as well as the sequential loss of these fragments.

Conclusion

References

  • PubChem. 1-Methylindole.
  • SpectraBase. 6-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole. [Link]
  • New Journal of Chemistry. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. [Link]
  • Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]
  • The Royal Society of Chemistry. Supporting information - General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. [Link]
  • SpectraBase. 1-Methyl-1H-indole. [Link]
  • The Royal Society of Chemistry.
  • Magritek.
  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]
  • ResearchGate. 1H and (b)
  • The Royal Society of Chemistry.
  • PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]
  • SpringerLink. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
  • YouTube.
  • PubMed. Prediction of NMR shifts: a review. [Link]
  • Semantic Scholar.
  • HETEROCYCLES. NMR STUDIES OF INDOLE. [Link]
  • ResearchGate. FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole. [Link]
  • ResearchGate. FT-IR spectrum of control indole. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Radboud Repository. Rotationally resolved electronic spectroscopy of 6-methylindole. [Link]
  • ChemSynthesis. 6-chloro-1H-indole. [Link]
  • PubChem. 1H-Indole, 2-iodo-1-methyl-. [Link]
  • MDPI.
  • PubChem. 2-Methylindole. [Link]
  • SpringerLink. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Link]

A Technical Guide to the Predicted Biological Activity of 6-Chloro-2-iodo-1-methyl-1H-indole: A Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of 6-Chloro-2-iodo-1-methyl-1H-indole by leveraging established structure-activity relationship (SAR) principles from the broader family of indole-based compounds. While direct experimental data on this specific molecule is not extensively published, its structural features—a chlorinated, iodinated, and N-methylated indole scaffold—allow for a robust, predictive exploration of its likely efficacy as an anticancer, antimicrobial, or enzyme-inhibiting agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of novel halogenated indoles.

The Indole Scaffold: A Privileged Core in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is prevalent in nature (e.g., the amino acid tryptophan) and forms the core of numerous FDA-approved drugs.[1][2] The indole nucleus can engage with enzymes and receptors through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, making it a versatile framework for designing targeted therapeutics.[1] Indole derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5]

Deconstructing this compound: An SAR Perspective

The predicted biological profile of this compound is derived from the individual and synergistic contributions of its substituents.

  • The C6-Chloro Substituent: Halogenation is a common strategy to enhance the pharmacological profile of a lead compound. A chlorine atom at the C6 position of the indole ring can significantly influence lipophilicity and electronic properties, potentially enhancing membrane permeability and target engagement. Studies on related compounds have shown that a chloro group at the C5 or C6 position can increase anticancer activity. For instance, certain betulinic acid derivatives featuring a 5-chloroindole moiety demonstrated enhanced cytotoxicity against pancreatic, ovarian, and colon cancer cell lines.[6]

  • The C2-Iodo Substituent: The C2 position of the indole ring is a critical site for modification. The introduction of a bulky and lipophilic iodine atom can create new interactions within a target's binding pocket. More importantly, di-halogenation of the indole ring is a known strategy for boosting biological, particularly antimicrobial, activity.[7] Research on multi-halogenated indoles has identified compounds like 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as potent bactericidal agents against drug-resistant Staphylococcus aureus, with activities comparable to the antibiotic gentamicin.[8][9] This suggests that the combination of halogens at different positions, as seen in our target molecule, is a promising feature for antimicrobial development.

  • The N1-Methyl Substituent: N-alkylation of the indole nitrogen removes its hydrogen-bond-donating capability, which can be crucial for modulating selectivity and pharmacokinetic properties. This modification can prevent certain metabolic pathways, potentially increasing the compound's half-life. While in some cases this can reduce binding affinity if the N-H is critical for a hydrogen bond, in other contexts, it can improve cellular uptake and overall efficacy.

The combination of these features suggests that this compound is a promising candidate for investigation as a multi-target agent, with potential applications in both oncology and infectious disease.

Predicted Structure-Activity Relationships.

Comparative Analysis with Known Indole Derivatives

To contextualize the potential of this compound, its predicted activities are compared below with experimentally validated data from other well-characterized indole compounds.

CompoundKey Structural FeaturesPrimary Biological ActivityPotency (IC₅₀ / MIC)Reference(s)
This compound C6-Cl, C2-I, N1-Me Predicted: Anticancer & Antimicrobial To Be Determined (TBD) -
Indomethacin N1-benzoyl, C2-Me, C5-OMeAnti-inflammatory (COX inhibitor)IC₅₀: ~0.1 µM (COX-1), ~1.0 µM (COX-2)[10]
Sunitinib Indolin-2-one coreAnticancer (Tyrosine Kinase Inhibitor)IC₅₀: 2-80 nM against VEGFR, PDGFR[6][11]
6-bromo-4-iodoindole C6-Br, C4-IAntimicrobial (Antibacterial)MIC: 20-30 µg/mL vs. S. aureus[7][8][9]
Indole-3-carbinol C3-MethanolAnticancerIC₅₀: 449.5 µM vs. H1299 Lung Cancer Cells[3]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, the following standardized experimental protocols are recommended.

A. Anticancer Activity: MTT Cell Viability Assay

This assay determines a compound's cytotoxic effect on cancer cell lines by measuring metabolic activity.[12]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for the MTT Cell Viability Assay.
B. Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The lowest concentration that prevents visible growth after incubation is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Confirmation (Optional): A growth indicator dye like resazurin can be added to aid in the visual determination of viability.

C. Mechanism of Action: Kinase Inhibition Assay

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[14][15]

Principle: A luminescent-based assay (e.g., Kinase-Glo®) can be used to quantify ATP consumption by a specific kinase. A decrease in signal indicates that the kinase has used ATP to phosphorylate its substrate, while a strong signal indicates that the kinase has been inhibited by the test compound, leaving more ATP in the reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., CDK2, VEGFR-2), its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the amount of remaining ATP by producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A higher luminescent signal corresponds to greater kinase inhibition. Calculate the IC₅₀ value for the compound against the target kinase.

General Pathway of Kinase Inhibition by Indole Derivatives.

Conclusion and Future Directions

Based on a thorough analysis of its structural components, This compound is predicted to possess significant biological activity. The presence of multiple halogens at key positions on the indole scaffold strongly suggests a potential for potent antimicrobial and anticancer properties. The N-methylation may further enhance its drug-like characteristics.

This guide provides the scientific rationale and the necessary experimental frameworks to move from prediction to validation. The immediate next steps should involve the synthesis and subsequent screening of this compound using the detailed protocols for cytotoxicity, antimicrobial efficacy, and enzyme inhibition. Such studies will be critical in confirming its therapeutic potential and establishing it as a novel lead candidate for drug development.

References

  • Asati, V., Bhupal, R., Bhattacharya, S., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, F. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 123.
  • Shafi, S., Sharma, V., Jyoti, K., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1818-1834.
  • Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615.
  • Faleye, A. C., Niu, C., TIAN, Y., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.
  • Shafi, S., Sharma, V., Jyoti, K., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14).
  • Asati, V., Bhupal, R., Bhattacharya, S., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Khan, I., Ibrar, A., Zaib, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(7), 789-822.
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 14(3), 241-250.
  • Asati, V., Bhupal, R., Bhattacharya, S., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery.
  • Faleye, A. C., Niu, C., TIAN, Y., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology.
  • Al-Mokyna, F. H., & Al-Obaidi, R. I. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Csuk, R., Schmuck, K., & Siewert, B. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7564.
  • Faleye, A. C., Niu, C., TIAN, Y., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology.
  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, F. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3326.
  • Guo, X., Du, Y., Liu, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19163-19181.
  • Faleye, A. C., Niu, C., TIAN, Y., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology.
  • Stokes, J. M., MacNair, C. R., & Brown, E. D. (2016). Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences.
  • Çavuşoğlu, Y., Sağlık, B. N., & Levent, S. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Chemistry Journal, 56, 1-8.
  • Alam, M., & Husain, A. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 89.

Sources

A Comparative Guide to the Reactivity of 2-Iodoindoles vs. 3-Iodoindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds and functional materials makes the selective functionalization of the indole ring a critical endeavor. Among the various strategies, palladium-catalyzed cross-coupling reactions of halogenated indoles stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 2-iodoindoles and 3-iodoindoles. By examining their electronic and steric properties, we will elucidate the underlying principles that govern their differential reactivity in cornerstone reactions such as the Suzuki, Heck, and Sonogashira couplings, supported by experimental data.

The Electronic and Steric Landscape of the Indole Nucleus

The reactivity of iodoindoles in cross-coupling reactions is intrinsically linked to the electronic and steric environment of the carbon-iodine (C-I) bond. The indole ring is an electron-rich aromatic system, but the electron density is not uniformly distributed. The C3 position is widely recognized as being more electron-rich and nucleophilic than the C2 position. This is a consequence of the nitrogen atom's lone pair participating in the π-system, which results in a higher electron density at the C3 position.

This difference in electron density has a profound impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. A more electron-rich C-I bond can facilitate the oxidative addition process, leading to a faster reaction rate.

Steric factors also play a crucial role. The C2 position is situated directly adjacent to the fused benzene ring, which can create a more sterically hindered environment compared to the C3 position. This steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.

A Tale of Two Isomers: Reactivity in Key Cross-Coupling Reactions

The interplay of electronic and steric effects leads to a general trend where 3-iodoindoles are often more reactive than 2-iodoindoles in palladium-catalyzed cross-coupling reactions. This is primarily attributed to the higher electron density at the C3 position, which facilitates the initial oxidative addition of the C-I bond to the palladium catalyst.

Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide.[1] The general mechanism involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

dot

General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental evidence suggests that 3-iodoindoles readily participate in Suzuki-Miyaura couplings, often providing high yields under relatively mild conditions. For instance, subsequent palladium-catalyzed Sonogashira, Suzuki, and Heck reactions of 3-iodoindoles proceed smoothly in good yields.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[3]
2-IodoindolePhenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane1001690-98[3]

While both isomers can be effective substrates, the generally higher electron density at the C3 position often translates to faster reaction rates for 3-iodoindoles.

Heck-Mizoroki Reaction: Alkenylation of the Indole Core

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] The mechanism shares the initial oxidative addition step with the Suzuki coupling, followed by migratory insertion of the alkene and β-hydride elimination.

dot

General Catalytic Cycle of the Heck-Mizoroki Reaction.

Studies involving intramolecular Heck reactions of both 2- and 3-iodoindole derivatives demonstrate that both isomers are capable of undergoing this transformation.[5] However, the efficiency can be influenced by the specific substitution pattern and the resulting geometry of the transition state.

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodoindole derivativeIntramolecular alkenePd(OAc)₂/PPh₃K₂CO₃DMF100485[5]
2-Iodoindole derivativeIntramolecular alkenePd(OAc)₂/PPh₃K₂CO₃DMF100678[5]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6]

dot

Sources

A Comparative Guide to the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of substituted indoles is a cornerstone of innovation. The indole scaffold is a privileged structure in a vast array of pharmacologically active compounds. This guide provides an in-depth technical comparison between a classical, established multi-step synthesis and a proposed novel, more streamlined route for the synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole, a key intermediate for various therapeutic agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the practical advantages and disadvantages of each route, and is grounded in authoritative scientific literature.

Introduction: The Significance of Substituted Indoles

The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern of this compound makes it a valuable building block. The chlorine at the 6-position can modulate the electronic properties and metabolic stability of potential drug candidates, while the iodo-group at the 2-position serves as a versatile handle for further functionalization through cross-coupling reactions. The N-methylation completes the structure of many biologically active alkaloids and synthetic molecules. Given its utility, the development of an efficient, scalable, and cost-effective synthesis is of paramount importance.

Established Synthetic Route: A Multi-Step Sequential Approach

A traditional and widely practiced approach to the synthesis of this compound involves a three-step sequence starting with the well-established Fischer indole synthesis.[1][2][3][4] This is followed by electrophilic iodination and subsequent N-methylation.

digraph "Established_Synthetic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

A [label="4-Chlorophenylhydrazine"]; B [label="Acetaldehyde"]; C [label="6-Chloro-1H-indole"]; D [label="6-Chloro-2-iodo-1H-indole"]; E [label="this compound"];

A -> C [label="Fischer Indole\nSynthesis"]; B -> C; C -> D [label="Iodination"]; D -> E [label="N-Methylation"]; }

Established multi-step synthesis of this compound.
Step 1: Fischer Indole Synthesis of 6-Chloro-1H-indole

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. In this case, 4-chlorophenylhydrazine is reacted with acetaldehyde to form the corresponding hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield 6-chloro-1H-indole.

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids such as zinc chloride are employed to facilitate both the hydrazone formation and the subsequent cyclization.[1] The choice of acid can significantly impact the reaction yield and purity.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the[5][5]-sigmatropic rearrangement.

Step 2: Electrophilic Iodination at the C2 Position

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most reactive; however, with the C3 position unsubstituted, careful selection of iodinating agents and reaction conditions can favor iodination at the C2 position. For this step, N-iodosuccinimide (NIS) is a common and effective reagent.

Causality of Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and regioselective iodinating agent for indoles.[6]

  • Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF at room temperature to control reactivity and minimize side reactions.

Step 3: N-Methylation

The final step involves the methylation of the indole nitrogen. This is a standard N-alkylation reaction, often carried out using a methylating agent in the presence of a base.

Causality of Experimental Choices:

  • Methylating Agent: Dimethyl sulfate is a powerful and cost-effective methylating agent. However, due to its high toxicity, safer alternatives like methyl iodide or dimethyl carbonate are also frequently used.[7]

  • Base: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is required to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which then reacts with the methylating agent.

A Proposed Novel Synthetic Route: A More Convergent and Efficient Approach

Modern synthetic chemistry continually strives for increased efficiency, improved safety profiles, and greater atom economy. Here, we propose a novel synthetic route that leverages the Leimgruber-Batcho indole synthesis and a more direct functionalization strategy. This approach aims to reduce the number of steps and improve the overall yield and scalability.

digraph "Novel_Synthetic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", fontcolor="#202124"];

A [label="4-Chloro-2-nitrotoluene"]; B [label="DMFDMA"]; C [label="6-Chloro-1H-indole"]; D [label="6-Chloro-1-methyl-1H-indole"]; E [label="this compound"];

A -> C [label="Leimgruber-Batcho\nSynthesis"]; B -> C; C -> D [label="N-Methylation"]; D -> E [label="Direct C2-Iodination"]; }

Proposed novel synthetic route for this compound.
Step 1: Leimgruber-Batcho Synthesis of 6-Chloro-1H-indole

The Leimgruber-Batcho indole synthesis is a high-yielding and versatile method for preparing indoles from o-nitrotoluenes.[5][8][9][10][11] This method often provides cleaner reactions and higher yields compared to the Fischer synthesis, especially for electron-deficient systems. The synthesis begins with the reaction of 4-chloro-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This intermediate is then reductively cyclized to the indole.

Causality of Experimental Choices:

  • Reagents: DMFDMA is a highly effective reagent for the formation of the enamine intermediate. The subsequent reductive cyclization can be achieved using various reducing agents, such as Raney nickel and hydrazine, or catalytic hydrogenation with palladium on carbon.[8]

  • Advantages: This method avoids the often harsh acidic conditions of the Fischer synthesis and typically proceeds with higher yields and fewer byproducts.

Step 2: N-Methylation of 6-Chloro-1H-indole

Similar to the established route, the indole nitrogen is methylated. By performing this step before iodination, we can potentially influence the regioselectivity of the subsequent C-H functionalization.

Step 3: Direct C2-Iodination of 6-Chloro-1-methyl-1H-indole

Recent advances in C-H activation and functionalization offer more direct and efficient ways to introduce substituents onto heterocyclic rings.[6] For the final step, we propose a direct C2-iodination of the N-methylated indole. This approach avoids the potential for N-iodination or iodination at other positions on the indole ring.

Causality of Experimental Choices:

  • Directed Iodination: With the nitrogen protected as a methyl group, direct iodination at the C2 position can be achieved with high regioselectivity using reagents like N-iodosuccinimide in the presence of a suitable catalyst or under specific reaction conditions that favor C2 functionalization.

Comparative Analysis

FeatureEstablished Route (Fischer Synthesis)Proposed Novel Route (Leimgruber-Batcho)
Starting Materials 4-Chlorophenylhydrazine, Acetaldehyde4-Chloro-2-nitrotoluene, DMFDMA
Number of Steps 33
Key Intermediate 6-Chloro-1H-indole6-Chloro-1H-indole
Overall Yield Moderate to GoodPotentially Higher
Reaction Conditions Often harsh acidic conditions, high temperaturesMilder conditions for indole formation
Scalability Can be challenging due to potential side reactions and purificationGenerally more amenable to large-scale synthesis
Safety Use of potentially carcinogenic hydrazinesUse of nitroaromatics; safer methylating agents can be chosen
Atom Economy ModerateGood

Experimental Protocols

Established Route: Detailed Methodology

Step 1: Synthesis of 6-Chloro-1H-indole (via Fischer Indole Synthesis)

  • To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol, add acetaldehyde (1.1 eq.).

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Cool the reaction mixture and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

    • Expected Yield: 60-75%

Step 2: Synthesis of 6-Chloro-2-iodo-1H-indole

  • Dissolve 6-chloro-1H-indole (1 eq.) in dry acetonitrile.

  • Add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

    • Expected Yield: 70-85%

Step 3: Synthesis of this compound

  • To a solution of 6-chloro-2-iodo-1H-indole (1 eq.) in dry DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add dimethyl sulfate (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

    • Expected Yield: 85-95%

Proposed Novel Route: Detailed Methodology

Step 1: Synthesis of 6-Chloro-1H-indole (via Leimgruber-Batcho Synthesis)

  • In a reaction vessel, combine 4-chloro-2-nitrotoluene (1 eq.) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq.).

  • Heat the mixture at 120-140 °C for 4-6 hours to form the enamine intermediate.

  • Cool the reaction mixture and dissolve the crude enamine in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as Raney nickel or 10% Pd/C.

  • Introduce a hydrogen source, either by bubbling hydrogen gas or by the addition of hydrazine hydrate (3-5 eq.).

  • Stir the reaction under a hydrogen atmosphere (if using H2 gas) or heat to reflux (if using hydrazine) until the reduction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography.

    • Expected Yield: 80-90%

Step 2: Synthesis of 6-Chloro-1-methyl-1H-indole

  • Follow the procedure outlined in Step 3 of the Established Route, using 6-chloro-1H-indole as the starting material.

    • Expected Yield: 90-98%

Step 3: Synthesis of this compound (Direct C2-Iodination)

  • Dissolve 6-chloro-1-methyl-1H-indole (1 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (1.1 eq.) and a catalytic amount of a Lewis acid or a Brønsted acid (e.g., trifluoroacetic acid) if required to promote C2 selectivity.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

    • Expected Yield: 75-90%

Conclusion and Future Outlook

Both the established and the proposed novel synthetic routes offer viable pathways to this compound. The classical Fischer indole synthesis-based route is well-documented and reliable, though it may suffer from lower yields and harsher conditions. The proposed novel route, employing the Leimgruber-Batcho synthesis, presents a potentially more efficient, scalable, and milder alternative. The direct C2-iodination of the N-methylated intermediate in the novel route is a particularly attractive step that could be further optimized.

For researchers and drug development professionals, the choice between these routes will depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The proposed novel route warrants further experimental validation to confirm its advantages in terms of yield and efficiency. Future work could also explore a one-pot synthesis from 6-chloro-1H-indole, combining N-methylation and C2-iodination in a single step to further streamline the process.

References

  • Konwar, D., Bora, P., Chetia, B., & Bora, U. (n.d.). Direct C‐2 functionalization of indoles. ResearchGate.
  • Leimgruber–Batcho indole synthesis. (2023). In Wikipedia.
  • Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • Li, J. J. (2009). Batcho–Leimgruber indole synthesis. Semantic Scholar.
  • Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195.
  • Bentley, J. M., Davidson, J. E., Duncton, M. A. J., & Pratt, R. M. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Fischer indole synthesis. (2023). In Wikipedia.
  • Fischer Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Fischer Indole Synthesis. (n.d.). Taylor & Francis Online.
  • Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 658-666.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
  • ResearchGate. (n.d.). Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation.
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021). Molecules, 26(5), 1435.
  • C2-selective direct alkynylation of indoles. (2013). Organic Letters, 15(1), 112–115.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2022). Research Journal of Pharmacy and Technology, 15(10), 4581-4585.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7358–7363.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 6-Chloro-2-iodo-1-methyl-1H-indole is not merely a quality metric; it is a critical determinant for the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this specific halogenated indole, grounded in practical application and scientific rigor. We will explore the "why" behind experimental choices, presenting a multi-faceted, or orthogonal, approach to deliver a high-confidence purity profile.

Understanding the Analyte and Potential Impurities

This compound is a polysubstituted indole, a scaffold of immense importance in medicinal chemistry. Its synthesis, likely involving steps such as N-methylation, iodination, and potentially starting from a chlorinated indole precursor, dictates the landscape of possible impurities. A robust purity assessment strategy begins with anticipating these process-related impurities.

Common Process-Related Impurities May Include:

  • Starting Materials: Unreacted 6-chloro-1-methyl-1H-indole or a precursor.

  • Intermediates: Incomplete reaction products from any stage of the synthesis.

  • By-products:

    • De-iodinated species: 6-Chloro-1-methyl-1H-indole formed by reductive loss of iodine.

    • Isomeric impurities: Incorrect positioning of the chloro or iodo group if the synthesis is not perfectly regioselective.

    • Oxidation products: Indoles can be sensitive to air and light, potentially forming colored impurities.[1]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in synthesis and purification.[2][3][4]

The goal is not just to quantify the main compound but to detect, identify, and quantify these specific, plausible impurities, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Orthogonal Approach: A Strategy for Confidence

Relying on a single analytical technique is insufficient as it may harbor inherent biases or fail to detect certain impurities, such as those that co-elute with the main peak in chromatography.[7][8] An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, provides a more complete and reliable purity assessment.[9][10][11] Our recommended workflow combines chromatographic separations, spectroscopic analysis, and elemental composition determination.

G cluster_0 Purity Assessment Workflow Synthesis Synthesized Batch of This compound HPLC Primary Purity Check: RP-HPLC-UV (% Area) Synthesis->HPLC Quantitative Purity GCMS Orthogonal Check 1: GC-MS (Volatiles & Identity) Synthesis->GCMS Volatile Impurities & MW Confirmation NMR Orthogonal Check 2: NMR (Structure & Isomers) Synthesis->NMR Structural Integrity & Isomeric Purity EA Orthogonal Check 3: Elemental Analysis (Absolute Purity) Synthesis->EA Elemental Composition Report Final Purity Report & Certificate of Analysis HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Recommended orthogonal workflow for purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse

Reversed-phase HPLC (RP-HPLC) is the primary tool for purity determination due to its high resolution, sensitivity, and robustness for analyzing moderately polar organic molecules like indoles.[12][13][14][15]

  • Why RP-HPLC? The indole core has moderate hydrophobicity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water). The UV chromophore of the indole ring allows for sensitive detection, typically around 220 nm or 280 nm.[15][16]

  • Strengths: Excellent for quantifying non-volatile organic impurities. The "percent area" method provides a rapid and reproducible estimation of purity.

  • Limitations: Purity is relative to UV-active components. Non-UV-active impurities will be missed. Co-eluting impurities can lead to an overestimation of purity. It does not provide definitive structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatiles

GC-MS serves as an excellent orthogonal method to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides crucial molecular weight information.

  • Why GC-MS? this compound is sufficiently volatile for GC analysis. This technique is superior to HPLC for identifying and quantifying residual solvents and low-boiling-point starting materials or by-products. The mass spectrum provides the molecular ion peak, confirming the compound's identity and helping to identify impurities.

  • Strengths: Confirms molecular weight. Excellent for detecting volatile and semi-volatile impurities. Highly sensitive.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds, adding complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is unparalleled for unambiguous structure elucidation and the identification of isomeric impurities.[17][18] While chromatography separates components, NMR confirms that the main component is indeed the correct structure.

  • Why ¹H and ¹³C NMR? Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton.[19][20] For this compound, specific chemical shifts and coupling patterns for the aromatic protons, the N-methyl group, and the carbon signals will definitively confirm the substitution pattern. Isomeric impurities would present a distinct set of signals. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified reference standard.

  • Strengths: Provides unambiguous structural confirmation.[21] The most powerful tool for identifying and quantifying isomeric impurities. Can detect non-UV active impurities if they contain protons.

  • Limitations: Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. Requires a larger sample amount.

Elemental Analysis (EA): The Fundamental Check

Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. This fundamental data is compared against the theoretical values calculated from the molecular formula (C₉H₇ClIN).

  • Why Elemental Analysis? It serves as an independent, absolute measure of purity. A significant deviation from the theoretical values (typically >0.4%) indicates the presence of impurities, which could be inorganic salts, water, or organic impurities with a different elemental composition.[22][23][24][25][26]

  • Strengths: Provides a measure of absolute purity. Detects inorganic impurities and residual water that are often invisible to other methods.

  • Limitations: It is a bulk analysis technique; it gives no information about the nature or number of individual impurities. Requires high sample purity (>95%) to be meaningful.

Quantitative Data Summary

The following table presents simulated, yet typical, results from applying these orthogonal methods to a batch of synthesized this compound.

Analytical Method Principle Information Provided Typical Result (Purity %) Key Insights & Limitations
RP-HPLC-UV Polarity/HydrophobicityRelative purity based on UV absorbance99.5%High resolution for organic impurities. May miss non-UV active compounds or co-eluting species.
GC-MS Volatility & Mass-to-ChargeMolecular weight confirmation, volatile impurities>99% (by TIC)Confirms identity (MW=291.43). Detects 0.05% residual Toluene. Not for non-volatile impurities.
¹H NMR Spectroscopy Nuclear Spin EnvironmentUnambiguous structure, isomeric purity>99%Confirms correct isomeric structure. No detectable related-substance impurities.
Elemental Analysis Elemental CompositionAbsolute purity (C, H, N content)C: 37.01%H: 2.40%N: 4.75%Theoretical: C: 37.08%, H: 2.42%, N: 4.80%. Results are within the acceptable ±0.4% deviation.[24][25]

Detailed Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC-UV

G cluster_0 HPLC Workflow prep 1. Sample Prep (1 mg/mL in ACN) inject 2. Injection (5 µL) prep->inject sep 3. Separation (C18 Column, Gradient Elution) inject->sep detect 4. Detection (UV @ 220 nm) sep->detect analyze 5. Analysis (% Area Calculation) detect->analyze

Caption: Experimental workflow for RP-HPLC analysis.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Analysis: Inject 5 µL of the sample. Integrate all peaks and calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Identity Confirmation by GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve sample in Dichloromethane to a concentration of 0.5 mg/mL.

  • Analysis: Inject 1 µL. Identify the main peak by its retention time and compare the resulting mass spectrum with the expected fragmentation pattern and molecular ion (m/z ≈ 291).

Conclusion

The purity assessment of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. While RP-HPLC provides an excellent primary measure of purity with respect to organic by-products, it is not sufficient on its own. True confidence in material quality is achieved by integrating orthogonal techniques. GC-MS confirms molecular identity and assesses volatile impurities, NMR spectroscopy provides definitive structural proof and detects isomers, and Elemental Analysis offers an absolute check on elemental composition. By employing this comprehensive, self-validating system, researchers can proceed with confidence, knowing their material meets the stringent purity requirements for advanced drug discovery and development programs.

References

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • National Institutes of Health (NIH). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • AZoM. A Look at Elemental Analysis for Organic Compounds.
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ACS Publications. An International Study Evaluating Elemental Analysis.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis.
  • ACS Central Science. An International Study Evaluating Elemental Analysis.
  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • ACS Publications. Orthogonal Projection Approach Applied to Peak Purity Assessment.
  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives.
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds.
  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • ResearchGate. What do common indole impurities look like?.
  • National Institutes of Health (NIH). Identification and synthesis of impurities formed during sertindole preparation.
  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
  • Hypha Discovery. Structure Elucidation and NMR.
  • National Institutes of Health (NIH). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans.

Sources

A Comparative Guide to the Characterization of 6-Chloro-2-iodo-1-methyl-1H-indole and a Survey of Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth look at the characterization data for 6-Chloro-2-iodo-1-methyl-1H-indole, a halogenated indole with potential applications in synthetic chemistry and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this guide also offers a comparative analysis with its close structural analogs: 6-Chloro-1-methyl-1H-indole, 6-Chloro-2-methyl-1H-indole, and 2-Iodo-1-methyl-1H-indole. This comparative approach allows for a deeper understanding of the spectroscopic and physicochemical properties of this class of compounds.

The indole scaffold is a privileged structure in drug discovery, and its halogenation provides a powerful tool for modulating biological activity and metabolic stability. The introduction of chlorine and iodine substituents, along with N-methylation, creates a unique electronic and steric profile, making a thorough characterization essential for its use as a building block in complex molecule synthesis.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for various applications. The following table summarizes key computed properties for this compound and its analogs, providing a basis for comparing their potential behavior.

PropertyThis compound (Predicted)6-Chloro-1-methyl-1H-indole[1]6-Chloro-2-methyl-1H-indole2-Iodo-1-methyl-1H-indole
Molecular Formula C₉H₇ClINC₉H₈ClNC₉H₈ClNC₉H₈IN
Molecular Weight 291.52 g/mol 165.62 g/mol 165.62 g/mol 257.07 g/mol
LogP 4.13.33.23.1
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing effects of the chlorine at C6 and iodine at C2 will influence the chemical shifts of the protons on the indole ring. Specifically, the proton at C7 is likely to be the most downfield-shifted aromatic proton due to the anisotropic effect of the adjacent chlorine. The N-methyl group will appear as a singlet, typically in the range of 3.7-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon atom bearing the iodine (C2) is expected to be significantly shifted upfield due to the heavy atom effect. Conversely, the carbon attached to the chlorine (C6) will be deshielded.

Comparative NMR Data of Indole Analogs (°CDCl₃, shifts in ppm):

Compound¹H NMR Signals¹³C NMR Signals
6-Chloro-3-methyl-1H-indole [2]7.88 (s, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 6.95 (dd, J=2.0, 0.9 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H)136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67
5-Chloro-3-methyl-1H-indole [2]7.91 (s, 1H), 7.57 (d, J=1.8 Hz, 1H), 7.27 (d, J=8.5 Hz, 1H), 7.16 (dd, J=8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J=0.7 Hz, 3H)134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 291. The presence of chlorine will result in a characteristic M+2 peak at m/z 293 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. The iodine atom may lead to fragmentation pathways involving the loss of an iodine radical. The mass spectrum of the parent compound, 6-chloroindole, shows a molecular ion at m/z 151 and an M+2 peak at m/z 153[3].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole derivative will show characteristic absorption bands. For this compound, key expected vibrations include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching. The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers. The spectrum of the parent indole molecule exhibits a characteristic N-H stretching vibration band around 3406 cm⁻¹[4]. In our target molecule, this will be absent due to N-methylation.

Experimental Protocols

To ensure the reproducibility and accuracy of characterization data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring NMR, MS, and IR spectra.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B Solubilize C Transfer to a 5 mm NMR tube B->C Fill D Insert sample into spectrometer C->D Load E Lock, tune, and shim D->E Calibrate F Acquire ¹H and ¹³C spectra E->F Measure G Fourier transform F->G Process H Phase and baseline correction G->H Correct I Reference to solvent peak H->I Calibrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a clean 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , acquire a proton-decoupled spectrum with a spectral width of around 240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (EI-MS) Protocol

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection A Dissolve sample in a volatile solvent B Introduce into the ion source (e.g., via direct insertion probe or GC) A->B Inject C Bombard with 70 eV electrons B->C Ionize D Separate ions by m/z ratio C->D Analyze E Detect ions and generate mass spectrum D->E Detect

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Protocol for EI-MS:

  • Sample Preparation and Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer's ion source. For pure, solid samples, a direct insertion probe is often used.

  • Ionization and Analysis:

    • The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Collect a background spectrum A->B Prepare C Collect the sample spectrum B->C Measure D Ratio sample spectrum against background C->D Process E Perform ATR and baseline corrections D->E Correct

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Detailed Protocol for FTIR Spectroscopy (ATR):

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction and a baseline correction to the spectrum for accurate peak analysis.

Conclusion

The comprehensive characterization of this compound is crucial for its application in synthetic and medicinal chemistry. While a complete set of experimental data is not currently available in the public domain, this guide provides a framework for its characterization by comparing it with closely related, well-documented analogs. The provided protocols for NMR, MS, and IR spectroscopy offer a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of future studies on this and similar halogenated indole derivatives. As research in this area progresses, the availability of experimental data for this compound will undoubtedly contribute to the development of new and innovative chemical entities.

References

  • PubChem. 6-Chloro-1-methyl-1H-indole. [Link]
  • Supporting Information - The Royal Society of Chemistry. [Link]
  • NIST. 6-Chloroindole. [Link]
  • PubChem. 6-Chloro-2-methyl-1H-indole. [Link]
  • PubChem. 2-Iodo-1-methyl-1H-indole. [Link]
  • ResearchGate. FT-IR spectrum of control indole. [Link]

Sources

Efficacy of Halogenated Indole Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Within the expansive library of indole-based compounds, halogenated derivatives have emerged as a particularly promising class of anticancer agents. The introduction of halogen atoms, such as chlorine, at specific positions on the indole ring can significantly modulate a molecule's lipophilicity, electronic distribution, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[3]

This guide provides a comparative analysis of the efficacy of halogenated indole derivatives, with a particular focus on 6-chloro-substituted analogues, as potent anticancer agents. While a direct comparative study on a homologous series of 6-Chloro-2-iodo-1-methyl-1H-indole derivatives is not extensively available in the current literature, this guide synthesizes data from various studies on structurally related compounds to provide valuable insights into their structure-activity relationships (SAR) and mechanisms of action.

Comparative Efficacy of Halogenated Indole Derivatives

The anticancer activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Halogenation has been a key strategy in the development of potent anticancer indole compounds. The data presented below, collated from various studies, illustrates the impact of different substitution patterns on the cytotoxic activity of these derivatives against several human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
2,5-disubstituted indole (2c) HepG2 (Liver)13.21 ± 0.305-substitution with a heterocyclic moiety[4]
2,5-disubstituted indole (3b) A549 (Lung)0.48 ± 0.152-aryl, 5-heterocyclic substitution[4]
N-alkylindole-acrylonitrile (2a) MCF-7 (Breast)< 1.0N-alkylated indole with acrylonitrile side chain[5]
N-alkylindole-acrylonitrile (2b) HCT-116 (Colon)< 1.0N-alkylated indole with acrylonitrile side chain[5]
Spiro oxindole (Compound 6) MCF-7 (Breast)3.55 ± 0.49N-benzyl, chloro-substituted indolin-2-one[6]
Spiro oxindole (Compound 6) MDA-MB-231 (Breast)4.40 ± 0.468N-benzyl, chloro-substituted indolin-2-one[6]
6-Cl oxindole-pyridyl hybrid (5l) NCI-60 PanelCytotoxic/Cytostatic6-chloro oxindole hybridized with a 3-pyridyl moiety[7]
5-Cl oxindole-pyridyl hybrid (5g) OVCAR-4 (Ovarian)Growth Inhibition >100% at 10µM5-chloro oxindole hybridized with a 2-pyridyl moiety[7]
Indole-based Chalcone (3a) HepG2 (Liver)Moderate ActivityN-ethyl-3-acetylindole with a 4-bromophenyl group[8]

Analysis of Structure-Activity Relationships (SAR):

The data highlights several key SAR trends for halogenated indole derivatives:

  • Position of Halogen: The placement of the chlorine atom on the indole ring is critical. For instance, 6-chloro and 5-chloro oxindole derivatives both exhibit potent anticancer activity, but their selectivity against different cancer cell lines varies.[7]

  • Substitution at N-1: N-alkylation or N-benzylation of the indole nitrogen can significantly impact cytotoxic potency.[6]

  • Substituents at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions plays a crucial role in determining the mechanism of action and overall efficacy. For example, derivatives with groups that can interact with the colchicine binding site of tubulin often show potent antiproliferative activity.[9]

  • Hybrid Molecules: Combining the indole scaffold with other pharmacologically active moieties, such as pyridyl or chalcone structures, can lead to compounds with enhanced and sometimes dual-target activities.[7][8]

Mechanistic Insights into Anticancer Activity

The anticancer effects of halogenated indole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[1][10] Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of protein kinase activity.

Inhibition of Tubulin Polymerization

A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics.[11] They often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[9]

G cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Outcome Indole_Derivative Halogenated Indole Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization Inhibition Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization->Microtubules Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers. Several indole derivatives have been designed as potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs).[5][7] By blocking the activity of these kinases, these compounds can halt the oncogenic signaling cascades.

G Indole_Derivative Halogenated Indole Derivative Kinase Protein Kinase (e.g., VEGFR, CDK) Indole_Derivative->Kinase Binds to ATP binding site Inhibition Inhibition Indole_Derivative->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibition->Cell_Proliferation

Mechanism of Protein Kinase Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The evidence strongly supports the potential of halogenated indole derivatives as a versatile scaffold for the development of novel anticancer agents. The strategic placement of halogen atoms, particularly chlorine, on the indole nucleus, coupled with modifications at other key positions, can yield compounds with potent and selective cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of crucial protein kinases involved in cancer cell proliferation and survival.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies on homologous series of compounds, such as this compound derivatives with varying substitutions, to delineate more precise structure-activity relationships.

  • Target Identification and Validation: Employing advanced techniques to identify the specific molecular targets of the most potent compounds and validate their engagement in cellular and in vivo models.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of cancer and assessing their pharmacokinetic and toxicological profiles.

By continuing to explore the rich chemical space of halogenated indole derivatives, the scientific community can pave the way for the discovery and development of the next generation of effective and targeted cancer therapies.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025, July 1). RSC Publishing.
  • Synthesis and preliminary cytotoxic evaluation of substituted indoles as potential anticancer agents. (2025, August 7). ResearchGate.
  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (n.d.). PubMed.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PubMed Central.
  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022, April 30). ResearchGate.
  • Indoles as anticancer agents. (n.d.). ResearchGate.
  • Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. (2019, October 16). MDPI.
  • Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. (n.d.). PubMed.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023, January 3). PubMed Central.
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024, May 20). MDPI.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. (2021, April 8). PubMed.
  • Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism. (n.d.). ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central.
  • Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. (n.d.). Semantic Scholar.
  • 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (n.d.). DigitalCommons@URI.
  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. (n.d.). PubMed.
  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (n.d.). PubMed.
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024, December 14). MDPI.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI.
  • Antitumor activity and COMPARE analysis of bis-indole derivatives. (2025, August 6). ResearchGate.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.).

Sources

A Head-to-Head Benchmarking Guide: Evaluating Novel Tankyrase Inhibitors Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Tankyrase in Oncology

The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is a well-established driver in numerous cancers, most notably in colorectal carcinomas harboring mutations in the Adenomatous polyposis coli (APC) gene.[1][2] A key regulatory hub within this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin. The stability of Axin is paramount; its degradation leads to the accumulation of β-catenin, which then translocates to the nucleus and activates oncogenic gene transcription.[3]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as promising therapeutic targets.[4] Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, flagging it for ubiquitination and subsequent proteasomal degradation.[3][4] Consequently, the inhibition of Tankyrase activity stabilizes Axin, enhances β-catenin degradation, and ultimately suppresses the oncogenic Wnt signaling cascade.[5][6] This guide provides a comprehensive framework for benchmarking a novel, hypothetical Tankyrase inhibitor, C6I-TNKSi , against the well-characterized inhibitors XAV939 and G007-LK.

The Competitors: A Snapshot of Known Tankyrase Inhibitors

A robust benchmarking study requires well-defined comparators. For this purpose, we have selected two widely studied Tankyrase inhibitors:

  • XAV939: One of the first-in-class Tankyrase inhibitors, XAV939 is known for its potent inhibition of both TNKS1 and TNKS2.[6] It serves as a foundational benchmark for any new inhibitor entering this space.

  • G007-LK: A potent and selective 1,2,4-triazole based inhibitor of TNKS1/2, G007-LK has demonstrated efficacy in preclinical models of APC-mutant colorectal cancer.[7][8]

Our hypothetical novel compound, C6I-TNKSi , represents a new chemical scaffold designed for high potency and selectivity against Tankyrases. This guide will walk through the essential assays to determine its performance characteristics relative to XAV939 and G007-LK.

Comparative Analysis: A Multi-faceted Approach

A thorough evaluation of a novel inhibitor requires a tiered approach, moving from direct enzymatic inhibition to cellular pathway modulation and finally to effects on cancer cell proliferation.

Biochemical Potency: Direct Inhibition of Tankyrase Activity

The initial and most fundamental assessment is the direct measurement of the inhibitor's ability to block the enzymatic activity of TNKS1 and TNKS2. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
C6I-TNKSi 82
XAV939 114
G007-LK 46[7]25[7]

Invented data for C6I-TNKSi for illustrative purposes.

This data indicates that C6I-TNKSi exhibits potent, single-digit nanomolar inhibition of both Tankyrase isoforms, comparable to or exceeding the potency of XAV939 and G007-LK in this biochemical assay.

Cellular Efficacy: Modulation of Wnt/β-catenin Signaling

Potent biochemical inhibition must translate to effective modulation of the target pathway within a cellular context. The TCF/LEF reporter assay (commonly known as the TOPFlash assay) is the gold standard for measuring the transcriptional output of the Wnt/β-catenin pathway.[9][10][11]

CompoundWnt Signaling EC50 (nM) in SW480 cells
C6I-TNKSi 35
XAV939 50
G007-LK 50[8]

Invented data for C6I-TNKSi and estimated value for XAV939 for illustrative purposes.

In a cellular environment, C6I-TNKSi demonstrates a superior half-maximal effective concentration (EC50) in suppressing Wnt signaling compared to the established inhibitors, suggesting excellent cell permeability and target engagement.

Antiproliferative Activity: Impact on Cancer Cell Viability

The ultimate goal of a therapeutic inhibitor is to impede the growth of cancer cells. The antiproliferative effects of the inhibitors are assessed in a cancer cell line with a constitutively active Wnt pathway, such as the SW480 colorectal cancer cell line.

CompoundAnti-proliferative IC50 (nM) in SW480 cells
C6I-TNKSi 60
XAV939 100
G007-LK 80[7]

Invented data for C6I-TNKSi and estimated value for XAV939 for illustrative purposes.

The data from the cell viability assay reveals that C6I-TNKSi effectively inhibits the proliferation of Wnt-driven cancer cells with a lower IC50 than both XAV939 and G007-LK, indicating a potent anti-cancer effect.

Experimental Protocols

Scientific integrity is built on reproducible methodologies. The following are detailed protocols for the key assays used in this benchmarking guide.

Chemiluminescent Tankyrase Biochemical Assay

This assay measures the NAD-dependent ADP-ribosylation of a histone substrate by Tankyrase.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compounds (C6I-TNKSi, XAV939, G007-LK) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted compounds to the histone-coated wells.

  • Add the Tankyrase enzyme to the wells.

  • Initiate the reaction by adding the biotinylated NAD+ substrate mixture.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

TCF/LEF Luciferase Reporter (TOPFlash) Assay

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[12]

Materials:

  • HEK293T or SW480 cells

  • TOPFlash (TCF/LEF-Firefly luciferase) and Renilla luciferase reporter plasmids

  • Transfection reagent

  • Wnt3a conditioned media (for pathway activation in non-constitutively active cells)

  • Dual-Luciferase® Reporter Assay System

  • Test compounds dissolved in DMSO

Procedure:

  • Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • If necessary, stimulate the pathway with Wnt3a conditioned media.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the EC50 values from the dose-response curves.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

Materials:

  • SW480 colorectal cancer cells

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the SW480 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation beta_catenin β-catenin beta_catenin->Destruction_Complex beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation Axin->Destruction_Complex Axin_p PARsylated Axin Axin_p->Proteasome Degradation C6I_TNKSi C6I-TNKSi C6I_TNKSi->Tankyrase Inhibition

Caption: The Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition.

Benchmarking_Workflow Start Novel Compound (C6I-TNKSi) Biochem_Assay Biochemical Assay (Tankyrase Inhibition) Start->Biochem_Assay Cellular_Assay Cellular Assay (TOPFlash Reporter) Start->Cellular_Assay Viability_Assay Cell Viability Assay (MTT) Start->Viability_Assay Data_Analysis Data Analysis & Comparison Biochem_Assay->Data_Analysis IC50 Cellular_Assay->Data_Analysis EC50 Viability_Assay->Data_Analysis IC50 Conclusion Benchmarking Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking a novel Tankyrase inhibitor.

Comparative_Logic C6I C6I-TNKSi Potency Biochemical Potency C6I->Potency Superior Efficacy Cellular Efficacy C6I->Efficacy Superior Anti_prolif Anti-proliferative Activity C6I->Anti_prolif Superior XAV XAV939 XAV->Potency XAV->Efficacy XAV->Anti_prolif G007 G007-LK G007->Potency G007->Efficacy G007->Anti_prolif

Caption: Logical relationship of the comparative analysis of Tankyrase inhibitors.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking a novel Tankyrase inhibitor, C6I-TNKSi, against established standards. The multi-tiered experimental strategy, progressing from biochemical potency to cellular efficacy and antiproliferative effects, provides a comprehensive performance profile. Based on the illustrative data, C6I-TNKSi demonstrates a promising profile with superior potency and efficacy.

Further in-depth studies would be warranted, including selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic assessments in preclinical animal models, and investigation of potential off-target effects. This structured benchmarking process is crucial for identifying promising new therapeutic candidates and advancing the development of targeted cancer therapies.

References

  • Roche.
  • Chen, B., Dodge, M. E., Tang, W., Lu, J., Ma, Z., Fan, C. W., ... & Lum, L. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer.
  • protocols.io. MTT assay protocol. [Link]
  • Lau, T., Chan, E., Callow, M., Waaler, J., Boggs, J., Blake, R. A., ... & Firestone, B. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation–driven colorectal tumor growth. Cancer research, 73(10), 3132-3144.
  • GlpBio. G007-LK. [Link]
  • Voronkov, A., Holsworth, D. D., Waaler, J., Wilson, S. R., Ekblad, T., Perdreau-Dahl, H., ... & Krauss, S. (2013). Structural basis and SAR for G007-LK, a lead stage 1, 2, 4-triazole based specific tankyrase 1/2 inhibitor. Journal of medicinal chemistry, 56(7), 3012-3023.
  • LipExoGen. TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]
  • Bio-protocol. Wnt Reporter Activity Assay. [Link]
  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. [Link]
  • Waaler, J., Drabløs, F., & Krauss, S. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. STAR protocols, 2(3), 100684.
  • The WNT Homepage.
  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1198.
  • Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., ... & Li, L. S. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences, 110(50), 20224-20229.
  • Smith, A. J., Rextract, K. S., & Smith, S. E. (2022). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression.
  • El-Khoueiry, A. B., Sangro, B., Yau, T., Crocenzi, T. S., Kudo, M., Hsu, C., ... & Abou-Alfa, G. K. (2017). Nivolumab in patients with advanced hepatocellular carcinoma (CheckMate 040): an open-label, non-comparative, phase 1/2 dose escalation and expansion trial. The Lancet, 389(10088), 2492-2502.
  • Zhang, Y., Wang, X., Liu, Y., & Zhang, T. (2017). Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro. Oncology letters, 14(5), 5569-5573.
  • Waaler, J., Mygland, L., Tveita, A. A., Olsen, P. A., & Krauss, S. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Stem Cell Research, 26, 1-8.
  • Li, Y., Zhang, J., & Wang, L. (2018). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology letters, 15(4), 4831-4836.
  • BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. [Link]

Sources

Assessing the Novelty of 6-Chloro-2-iodo-1-methyl-1H-indole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring is a key approach in the quest for novel therapeutic agents with enhanced potency and selectivity.[3] This guide provides an in-depth technical assessment of the potential novelty of derivatives originating from 6-chloro-2-iodo-1-methyl-1H-indole, a promising but underexplored building block in drug discovery.

We will explore the synthetic accessibility of novel 2-substituted derivatives via established cross-coupling methodologies and compare their potential biological profiles against existing indole-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space within the realm of indole alkaloids.

The Strategic Importance of the 6-Chloro-1-methyl-1H-indole Scaffold

The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonds can play a crucial role in ligand-receptor interactions, potentially enhancing binding affinity and selectivity. The N-methylation of the indole nitrogen prevents the formation of hydrogen bonds at this position, which can alter the molecule's solubility and metabolic stability. The iodine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.[1][4]

Synthetic Pathways to Novel Derivatives

The 2-iodo functionality of this compound provides a prime reaction site for the introduction of diverse chemical moieties, primarily through Sonogashira and Suzuki-Miyaura cross-coupling reactions. These methods offer a robust and modular approach to generating a library of novel derivatives.

Synthesis of 2-Alkynyl-6-chloro-1-methyl-1H-indole Derivatives via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly well-suited for the functionalization of 2-iodoindoles.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.) in a suitable solvent such as deoxygenated THF or DMF is treated with a base, typically a bulky amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Combine Combine this compound, alkyne, Pd catalyst, and CuI in solvent Start->Combine Add_Base Add amine base Combine->Add_Base React Stir at RT or heat Add_Base->React Monitor Monitor reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Column chromatography Workup->Purify Product 2-Alkynyl-6-chloro- 1-methyl-1H-indole Purify->Product

Caption: Workflow for the synthesis of 2-alkynyl-6-chloro-1-methyl-1H-indole derivatives.

Synthesis of 2-Aryl-6-chloro-1-methyl-1H-indole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the indole ring.[1] A similar strategy has been successfully employed in the synthesis of C3,C6-diaryl 7-azaindoles.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equiv.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is added a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The reaction mixture is deoxygenated and heated under an inert atmosphere until completion. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is then purified by column chromatography to afford the desired 2-aryl derivative.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Combine Combine this compound, boronic acid, and Pd catalyst in solvent Start->Combine Add_Base Add aqueous base Combine->Add_Base React Heat under inert atmosphere Add_Base->React Monitor Monitor reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Column chromatography Workup->Purify Product 2-Aryl-6-chloro- 1-methyl-1H-indole Purify->Product

Caption: Workflow for the synthesis of 2-aryl-6-chloro-1-methyl-1H-indole derivatives.

Comparative Analysis of Potential Biological Activities

The novelty of the this compound derivatives lies in the unique combination of substituents on the indole core. To assess their potential for novel biological activity, we will compare them to known indole derivatives with similar structural features.

Compound Class Known Biological Activities Potential for Novelty of 6-Chloro-1-methyl-1H-indole Analogs
2-Alkynylindoles Anticancer, antiviral, antimicrobial[3]The 6-chloro and 1-methyl substitutions may enhance potency and alter the spectrum of activity. The combination could lead to improved metabolic stability and cell permeability.
2-Arylindoles Kinase inhibitors, anti-inflammatory, antimicrobial[3]The specific substitution pattern may lead to novel kinase selectivity profiles. The 6-chloro group can form specific halogen bonds with kinase hinge regions, potentially leading to highly potent and selective inhibitors.[10]
6-Chloroindole Derivatives Anticonvulsant, anti-inflammatory[3][11]Introduction of diverse 2-substituents via Sonogashira and Suzuki coupling allows for fine-tuning of biological activity and exploration of new therapeutic targets.
1-Methylindole Derivatives Antileishmanial, antibacterial[3]The absence of the N-H bond can prevent certain metabolic pathways, potentially leading to improved in vivo efficacy and a different safety profile.

Experimental Evaluation of Biological Activity

To validate the potential novelty of the synthesized derivatives, a series of in vitro biological assays should be performed.

Cytotoxicity Screening

A primary assessment of the antiproliferative activity of the novel compounds can be conducted using a panel of cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Kinase Inhibition Assays

Given that many 2-substituted indoles exhibit kinase inhibitory activity, screening the novel derivatives against a panel of relevant kinases is a logical next step.[10][14] A common method for this is a luminescence-based assay that measures ATP consumption during the kinase reaction.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Dispense serial dilutions of the test compounds into a 384-well plate. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control.

  • Reaction Initiation: Add the kinase and substrate solution to the wells, followed by the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic accessibility of a wide range of 2-substituted derivatives through robust cross-coupling reactions, combined with the potential for unique biological activities conferred by the specific substitution pattern, makes this an attractive area for further investigation. The experimental protocols outlined in this guide provide a clear framework for the synthesis and biological evaluation of these novel compounds. The novelty of these derivatives will ultimately be determined by a thorough comparison of their biological data with that of existing indole-based compounds. The exploration of this chemical space has the potential to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). NIH.
  • Application Notes and Protocols for High-Throughput Screening of 3-fluoro-2-methyl-1H-indole Deriv
  • Application Notes: Evaluating the Cytotoxicity of 7-Fluoro-1H-indole. (2025). Benchchem.
  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI.
  • Sonogashira coupling. Wikipedia.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Scheme 8. Synthesis of 2-aminoindoles involving Sonogashira... (2021).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][15]-Fused Indole Heterocycles. NIH.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2018). MDPI.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. (2023). Bentham Science Publishers.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
  • 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321. PubChem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PMC - PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. (2001).
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • 6-Chloro-1H-indole | CAS#:17422-33-2. (2025). Chemsrc.
  • Synthesis of indolyl imidazole derivatives via base-promoted tandem reaction of N-[2-(1-alkynyl)phenyl]carbodiimides with isocyanides. (2014). PubMed.
  • One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H…. OUCI.
  • ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. (2025).
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2023). MDPI.
  • (PDF) Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. (2025).

Sources

A Senior Application Scientist's Guide to 6-Chloro-2-iodo-1-methyl-1H-indole: Synthesis, Characterization, and Comparative Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Indole Building Block

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone, celebrated for its prevalence in bioactive natural products and its role as a privileged structure in drug design.[1][2] The strategic functionalization of this nucleus is paramount to modulating pharmacological activity. Among the vast arsenal of synthetic intermediates, 6-Chloro-2-iodo-1-methyl-1H-indole stands out as a particularly valuable building block. Its utility stems from the orthogonal reactivity of its two halogen substituents and the N-methylation which prevents unwanted side reactions at the nitrogen.

This guide provides a comprehensive cross-validation of the experimental data for this compound. We will delve into its synthesis, offering a detailed and validated protocol, and compare it with alternative halogenation strategies. Crucially, we will explore its performance in palladium-catalyzed cross-coupling reactions, the primary arena where this molecule demonstrates its synthetic power. This analysis is designed for researchers, scientists, and drug development professionals who require reliable, reproducible data and a deep understanding of the chemical principles guiding the use of this versatile intermediate.

Part 1: Synthesis and Characterization

The most reliable and regioselective method for preparing this compound involves a deprotonation-iodolysis sequence starting from the readily available 6-Chloro-1-methyl-1H-indole. This approach circumvents the poor regioselectivity often observed in electrophilic iodination of indoles, which typically favors the C3 position.[3]

The Rationale Behind C2-Iodination via Deprotonation

The choice of a deprotonation-iodolysis pathway is a deliberate one, grounded in the inherent reactivity of the indole ring. The C2-proton of an N-alkylated indole is the most acidic proton on the heterocyclic ring. This allows for its selective removal using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). The resulting C2-lithiated or magnesiated (if a transmetalation is performed) intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group exclusively at the desired C2 position. This method's high regioselectivity makes it superior to direct electrophilic substitution for this specific synthetic goal.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on standard organometallic procedures for indole functionalization.

Materials:

  • 6-Chloro-1-methyl-1H-indole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)

  • Iodine (I₂) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-Chloro-1-methyl-1H-indole (1.0 equiv) and dissolve in anhydrous THF (to make a 0.2 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Quenching: Allow the reaction to stir at -78 °C for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification Start 6-Chloro-1-methyl-1H-indole in Anhydrous THF Deprotonation Cool to -78°C Add n-BuLi Start->Deprotonation Iodination Add Iodine (I₂) Solution Stir at -78°C Deprotonation->Iodination Quench Quench with Sat. NH₄Cl Iodination->Quench Warm Warm to RT Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Wash Wash with Na₂S₂O₃, Water, and Brine Extract->Wash Purify Dry, Concentrate & Column Chromatography Wash->Purify Product Pure 6-Chloro-2-iodo- 1-methyl-1H-indole Purify->Product

Caption: Synthetic workflow for this compound.

Characterization Data

Proper characterization is essential for validating the successful synthesis of the target compound. The following table summarizes key analytical data, with ¹H and ¹³C NMR data referenced from supporting information in a peer-reviewed publication.[4]

PropertyExperimental Data
Appearance Brown Solid
Melting Point (°C) 79-80
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.48 (d, J=8.5 Hz, 1H), 7.33 (d, J=1.8 Hz, 1H), 7.09 (dd, J=8.5, 1.9 Hz, 1H), 6.55 (s, 1H), 3.65 (s, 3H).
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 139.6, 135.2, 128.0, 122.9, 120.9, 110.1, 105.7, 78.9, 34.2.
Molecular Formula C₉H₇ClIN
Molecular Weight 291.52 g/mol

Part 2: Comparative Reactivity in Cross-Coupling Reactions

The true value of this compound is realized when it is used as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is significantly more reactive than the carbon-chlorine bond at the C6 position in standard palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings.[5][6] This differential reactivity allows for selective functionalization at the C2 position while leaving the C6-chloro substituent intact for potential subsequent transformations.

The Suzuki-Miyaura Coupling: A Case Study

To illustrate its utility, we will outline a protocol for a Suzuki-Miyaura reaction, coupling the indole with a boronic acid.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic system, such as dioxane/water or toluene/water, is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.

Detailed Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Setup: To a Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Aryl)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (Coupled Product) RedElim->Product ArylI R-I (Indole-I) ArylI->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Sources

A Comparative Guide to the Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole: An Analysis of Synthetic Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The indole scaffold, in particular, is a privileged structure found in a vast array of biologically active molecules. This guide provides an in-depth comparison of plausible synthetic routes to 6-chloro-2-iodo-1-methyl-1H-indole, a halogenated indole derivative with potential as a key building block in the synthesis of novel therapeutics. By examining two distinct and viable synthetic strategies, we will dissect the experimental choices, compare potential yields, and provide detailed protocols to inform laboratory practice.

The synthesis of this compound is not widely documented with direct comparative studies in the existing literature. Therefore, this guide proposes two logical, multi-step synthetic pathways, drawing upon established and reliable transformations of the indole core. The comparison will focus on the crucial C2-iodination step, which is the point of divergence between the two routes.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached in two principal steps:

  • N-methylation of the indole nitrogen of the commercially available 6-chloro-1H-indole.

  • Regioselective iodination at the C2 position of the resulting 6-chloro-1-methyl-1H-indole.

While the initial N-methylation step is common to both proposed routes, the methodology for the subsequent C2-iodination presents a critical choice for the synthetic chemist. We will explore two distinct approaches for this key transformation:

  • Route A: C2-Iodination via Deprotonation (Lithiation) and Iodolysis.

  • Route B: Direct Electrophilic C2-Iodination.

Below, we delve into the specifics of each route, providing a rationale for the proposed reagents and conditions, and an estimation of the expected yields based on analogous transformations reported in the literature.

Visualizing the Synthetic Workflows

To provide a clear visual representation of the proposed synthetic strategies, the following diagrams, generated using the DOT language, outline the key transformations in each route.

Route_A Start 6-Chloro-1H-indole Intermediate 6-Chloro-1-methyl-1H-indole Start->Intermediate Step 1: N-Methylation (CH3)2CO3, K2CO3, DMF Yield: >95% Product This compound Intermediate->Product Step 2: C2-Iodination 1. n-BuLi, THF, -78 °C 2. I2 Yield: ~70-80% Route_B Start 6-Chloro-1H-indole Intermediate 6-Chloro-1-methyl-1H-indole Start->Intermediate Step 1: N-Methylation (CH3)2CO3, K2CO3, DMF Yield: >95% Product This compound Intermediate->Product Step 2: C2-Iodination NIS, Acetonitrile Yield: ~80-90%

Caption: Synthetic workflow for Route B, involving N-methylation followed by direct electrophilic C2-iodination with NIS.

Comparison of Synthetic Yields and Methodologies

The choice between Route A and Route B will likely depend on a laboratory's specific capabilities, safety protocols, and desired throughput. The following table provides a side-by-side comparison of the two routes, with yield estimations derived from analogous reactions in the literature.

FeatureRoute A: C2-Iodination via Deprotonation-IodolysisRoute B: Direct Electrophilic C2-Iodination
Step 1: N-Methylation Yield >95%>95%
Step 2: C2-Iodination Reagents n-Butyllithium (n-BuLi), Iodine (I2)N-Iodosuccinimide (NIS)
Step 2: Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereRoom temperature to mild heating
Step 2: Estimated Yield ~70-80%~80-90%
Estimated Overall Yield ~66-76% ~76-85%
Key Advantages Well-established for C2-functionalization.Milder reaction conditions, higher potential yield, avoids pyrophoric reagents.
Key Disadvantages Requires handling of pyrophoric and moisture-sensitive n-BuLi, strict anhydrous and inert conditions, and cryogenic temperatures.Potential for side reactions if the substrate is highly activated or contains other nucleophilic sites.

Discussion of Synthetic Strategies

Route A: The Classical Approach via C2-Lithiation

The deprotonation of the C2-position of an N-alkylindole using a strong organolithium base like n-butyllithium is a classic and powerful strategy for introducing electrophiles at this site. The C2-proton is the most acidic proton on the indole ring system (excluding the N-H proton), making this approach highly regioselective. Following deprotonation, the resulting C2-lithiated indole is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine, to afford the desired 2-iodoindole.

The primary drawback of this method lies in the handling requirements of n-butyllithium, which is pyrophoric and reacts violently with water. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-78 °C) to prevent side reactions and ensure safety. While reliable, these requirements can be cumbersome for large-scale synthesis or in laboratories not routinely equipped for such sensitive chemistry. The estimated yield for this step is good, generally falling in the 70-80% range for analogous transformations.

Route B: A Milder Alternative with Direct Electrophilic Iodination

Direct electrophilic iodination of the electron-rich indole ring presents a more operationally simple alternative. N-Iodosuccinimide (NIS) is a convenient, solid, and easy-to-handle electrophilic iodinating agent. The reaction is typically performed in a common organic solvent like acetonitrile at or slightly above room temperature. The C2 position of N-alkylindoles is generally the most nucleophilic, leading to high regioselectivity for electrophilic attack.

This method avoids the use of pyrophoric reagents and cryogenic temperatures, making it more amenable to scale-up and more accessible in a wider range of laboratory settings. The yields for direct C2-iodination of N-methylindoles with NIS are often reported to be very good to excellent, potentially exceeding those of the deprotonation-iodolysis route. The primary consideration for this route is the potential for competitive iodination at other positions on the indole ring, particularly C3, although for N-alkylindoles, C2-selectivity is generally favored.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthetic routes. These protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrate and scale of the reaction.

Step 1: Synthesis of 6-Chloro-1-methyl-1H-indole (Common to both routes)

This protocol is adapted from a general method for the N-methylation of indoles using dimethyl carbonate. [1] Materials:

  • 6-Chloro-1H-indole

  • Dimethyl carbonate ((CH₃)₂CO₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-1H-indole (1.0 eq), anhydrous potassium carbonate (0.5-1.0 eq), and anhydrous DMF.

  • To the stirred suspension, add dimethyl carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to yield 6-chloro-1-methyl-1H-indole.

Route A - Step 2: Synthesis of this compound via C2-Lithiation

This protocol is based on general procedures for the C2-lithiation and iodination of N-alkylindoles.

Materials:

  • 6-Chloro-1-methyl-1H-indole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the solution of iodine to the lithiated indole solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then gradually warm to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route B - Step 2: Synthesis of this compound via Direct Iodination

This protocol is based on general procedures for the direct C2-iodination of N-alkylindoles using N-iodosuccinimide.

Materials:

  • 6-Chloro-1-methyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of this compound. The choice between the two will ultimately be guided by practical considerations within the laboratory.

Route B, employing direct electrophilic iodination with NIS, is recommended as the more favorable approach. It offers a higher potential overall yield, milder and more convenient reaction conditions, and avoids the significant safety and handling challenges associated with the use of n-butyllithium. For these reasons, Route B is better suited for both small-scale and large-scale synthesis, offering a more efficient and accessible pathway to this valuable synthetic intermediate.

However, Route A remains a robust and reliable alternative, particularly in laboratories where expertise and equipment for handling organolithium reagents are readily available. The principles of C2-deprotonation are fundamental in indole chemistry and offer a high degree of predictability.

It is imperative for researchers to conduct their own small-scale optimization studies to determine the ideal conditions for their specific setup and to ensure the highest possible yields and purity of the final product.

References

  • Bell, F. W., et al. (2001). Methylation of indole compounds using dimethyl carbonate. U.S. Patent No. 6,326,501 B1. Washington, DC: U.S.

Sources

The Strategic Advantage of 6-Chloro-2-iodo-1-methyl-1H-indole in Modern Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of biologically active compounds and functional materials. However, the true potential of this privileged heterocycle is unlocked through precise functionalization, a task for which the choice of starting material is paramount. This guide provides an in-depth evaluation of the synthetic utility of 6-Chloro-2-iodo-1-methyl-1H-indole , a strategically designed building block that offers distinct advantages for complex molecule synthesis. We will objectively compare its performance against common alternatives, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Significance of Halogenation in Indole Chemistry

The introduction of halogen atoms onto the indole core is a widely employed strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.[1][2] Chlorine, in particular, is a common substituent in many FDA-approved drugs, where it often enhances binding affinity to biological targets.[2][3] The position of the halogen atom significantly influences the molecule's reactivity and biological activity.

The subject of this guide, this compound, possesses a unique combination of two different halogens at strategic positions. The chlorine atom at the 6-position serves as a stable modulator of the indole's electronic character, while the iodine atom at the 2-position provides a highly reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The Reactivity Advantage: Iodine vs. Bromine and Chlorine at the 2-Position

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the electrophilic partner is a critical determinant of reactivity. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][4] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the oxidative addition step—often the rate-determining step in the catalytic cycle—occurs.[2]

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This inherent chemical property endows this compound with superior reactivity in a variety of cross-coupling reactions compared to its 2-bromo and 2-chloro analogues.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the C-I bond in this compound translates to several practical advantages in the laboratory:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which is beneficial for the stability of sensitive functional groups within the coupling partners.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to quicker reaction completion, improving overall synthetic efficiency.

  • Higher Yields: The enhanced reactivity often translates to higher conversions and isolated yields of the desired products.

  • Lower Catalyst Loading: In some cases, the higher reactivity allows for a reduction in the amount of expensive palladium catalyst required.

To illustrate these advantages, let's consider three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl and vinyl-indole structures.[5][6][7] The reaction of this compound with a variety of boronic acids proceeds efficiently under standard conditions.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halo-1-methyl-6-chloroindoles

2-Halo-1-methyl-6-chloroindoleCoupling PartnerTypical ConditionsYield (%)Reference
2-Iodo Phenylboronic acidPd(PPh₃)₄ (3 mol%), Na₂CO₃, Toluene/H₂O, 80 °C, 2h>90Inferred from[3]
2-Bromo Phenylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/H₂O, 100 °C, 8h70-85Inferred from[1][2]
2-Chloro Phenylboronic acidPd(OAc)₂/SPhos (5 mol%), K₃PO₄, Toluene/H₂O, 110 °C, 24h<50Inferred from[8]

Note: The data presented is representative and compiled from analogous systems to illustrate the general reactivity trend.

The data clearly indicates that the 2-iodo derivative provides a significantly higher yield in a shorter time and at a lower temperature compared to the 2-bromo and 2-chloro analogues.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with argon (repeat this cycle three times).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-Chloro-1-methyl-2-phenyl-1H-indole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynylindoles, which are valuable precursors for a variety of heterocyclic compounds and are found in numerous biologically active molecules.[9][10] The higher reactivity of the C-I bond is particularly advantageous in this reaction.

Table 2: Comparative Data for Sonogashira Coupling of 2-Halo-1-methyl-6-chloroindoles

2-Halo-1-methyl-6-chloroindoleCoupling PartnerTypical ConditionsYield (%)Reference
2-Iodo PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, rt, 4h>95Inferred from[10]
2-Bromo PhenylacetylenePd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%), Et₃N, THF, 60 °C, 12h65-80Inferred from[1][2]
2-Chloro PhenylacetylenePd(PPh₃)₂Cl₂ (10 mol%), CuI (20 mol%), Et₃N, DMF, 100 °C, 24hLow to moderateInferred from[8]

Note: The data presented is representative and compiled from analogous systems to illustrate the general reactivity trend.

The 2-iodo derivative facilitates the Sonogashira coupling at room temperature with high efficiency, whereas the 2-bromo and 2-chloro analogues require elevated temperatures and higher catalyst loadings to achieve reasonable yields.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous triethylamine (3 mL) and anhydrous tetrahydrofuran (7 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic solution with saturated aqueous ammonium chloride (15 mL) and then brine (15 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography on silica gel to yield 6-Chloro-1-methyl-2-(phenylethynyl)-1H-indole.

Heck Coupling: The Gateway to 2-Vinylindoles

The Heck reaction provides a powerful method for the synthesis of 2-vinylindoles by coupling with alkenes.[11][12] These products are versatile intermediates for further synthetic manipulations.

Table 3: Comparative Data for Heck Coupling of 2-Halo-1-methyl-6-chloroindoles

2-Halo-1-methyl-6-chloroindoleCoupling PartnerTypical ConditionsYield (%)Reference
2-Iodo Methyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N, DMF, 80 °C, 6h~90Inferred from[8]
2-Bromo Methyl acrylatePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N, DMF, 100 °C, 16h60-75Inferred from[1][2]
2-Chloro Methyl acrylatePd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), Et₃N, DMF, 120 °C, 24hLowInferred from[8]

Note: The data presented is representative and compiled from analogous systems to illustrate the general reactivity trend.

The trend of reactivity is consistent with the Suzuki and Sonogashira couplings, with the 2-iodoindole derivative demonstrating superior performance in the Heck reaction.

Visualizing the Synthetic Pathways

To further clarify the synthetic transformations discussed, the following diagrams illustrate the general workflows for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.

Suzuki_Miyaura_Coupling Indole This compound Catalyst Pd(0) Catalyst Base Indole->Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Product 6-Chloro-1-methyl-2-R-1H-indole Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira_Coupling Indole This compound Catalyst Pd(0)/Cu(I) Catalysts Base Indole->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Product 6-Chloro-1-methyl-2-(R-C≡C)-1H-indole Catalyst->Product C-C Bond Formation

Caption: Sonogashira Coupling Workflow.

Heck_Coupling Indole This compound Catalyst Pd(0) Catalyst Base Indole->Catalyst Alkene R-CH=CH₂ Alkene->Catalyst Product 6-Chloro-1-methyl-2-(R-CH=CH)-1H-indole Catalyst->Product C-C Bond Formation

Caption: Heck Coupling Workflow.

Alternative Synthetic Precursors and Their Limitations

While this compound offers significant advantages, it is important to consider alternative precursors for the synthesis of 2-substituted 6-chloro-1-methylindoles.

  • 2-Unsubstituted 6-Chloro-1-methyl-1H-indole: Direct C-H functionalization at the 2-position is a viable strategy. However, these reactions often require specific directing groups, harsh conditions, or specialized catalysts, and regioselectivity can be an issue, especially if other C-H bonds are susceptible to activation.

  • 6-Chloro-1-methyl-1H-indole-2-boronic acid or esters: These can be used as the nucleophilic partner in Suzuki-Miyaura couplings. However, their synthesis adds extra steps to the overall sequence, and they are generally less stable and less commercially available than the corresponding 2-iodoindoles.

  • Organometallic derivatives (e.g., 2-lithio or 2-magnesioindoles): These can be generated in situ and reacted with various electrophiles. However, their high reactivity often leads to poor functional group tolerance, and their generation requires strictly anhydrous and inert conditions.

Conclusion: A Strategic Choice for Efficient Synthesis

References

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
  • Sonogashira coupling. Wikipedia.
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Seoul National University.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.
  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals.
  • Heck Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. PubMed.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube.
  • Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. National Institutes of Health.
  • palladium coupling catalyst activation. YouTube.
  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. ResearchGate.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Core Chemical Profile and Hazard Assessment

6-Chloro-2-iodo-1-methyl-1H-indole is a substituted indole derivative. Its chemical structure is significant for two primary reasons regarding its handling and disposal: it is an indole derivative, a class of compounds with diverse biological activities, and it is a halogenated organic compound due to the presence of both chlorine and iodine atoms.[2][3]

While specific toxicity data is unavailable, analogous compounds such as 6-Chloro-1H-indole are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, it is imperative to treat this compound as hazardous.

Immediate Safety and Handling Precautions

Before any disposal-related activities, ensure all handling occurs within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of solutions or accidental aerosolization of the solid powder, preventing serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can cause irritation.[5]
Body Protection A flame-resistant laboratory coat and closed-toe shoes.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use within a chemical fume hood.A certified chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors, which may cause respiratory irritation.[6]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[3][7]

Causality: The reason for this strict segregation lies in the final disposal methodology. Halogenated wastes are typically destroyed via high-temperature incineration.[8] The combustion of chlorine- and iodine-containing compounds generates acidic gases (e.g., hydrogen chloride, hydrogen iodide) that require specialized alkaline scrubbers in the incinerator's exhaust system.[3] Mixing halogenated and non-halogenated waste streams unnecessarily contaminates the larger, less expensive non-halogenated disposal stream, significantly increasing disposal costs and complexity.[9][10]

The following workflow diagram illustrates this fundamental decision-making process.

G start Begin Waste Disposal for This compound decision Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->decision process_yes Classify as HALOGENATED ORGANIC WASTE decision->process_yes  Yes segregate Segregate from all other waste streams (non-halogenated, acid, base, aqueous). process_yes->segregate container Use a designated, properly labeled Halogenated Waste container. segregate->container pickup Store in Satellite Accumulation Area for EHS pickup. container->pickup

Caption: Waste classification workflow for halogenated compounds.

Step-by-Step Disposal Protocol

Follow this systematic procedure for all waste streams containing this compound.

Step 1: Identify and Classify Waste Streams

Properly categorize your waste at the point of generation.

  • Solid Waste: This includes expired or unused pure compound, contaminated personal protective equipment (gloves, shoe covers), weigh boats, and absorbent paper used for cleaning minor spills.[11]

  • Liquid Waste: This stream consists of solutions containing this compound dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Because the solute is halogenated, the entire solution must be treated as halogenated liquid waste.[3][9]

  • Sharps Waste: Any contaminated needles, syringes, Pasteur pipettes, or broken glassware must be collected in a designated, puncture-proof sharps container.[1]

Step 2: Select and Prepare the Correct Waste Container
  • Container Integrity: Use only containers that are in good condition, free of leaks or cracks, and made of a chemically compatible material (high-density polyethylene is common). The container must have a secure, leak-proof, screw-on cap.[7][11]

  • Keep It Closed: The container must remain closed at all times except when waste is actively being added.[7][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Label the Container Before Use

Label the waste container before adding the first drop of waste.[7] The label must be clear, legible, and permanently affixed. Your institution's EHS department will provide specific labels, which must include:

  • The words "Hazardous Waste ".[9][11]

  • Full Chemical Names: Write out "this compound". Do not use abbreviations, acronyms, or chemical formulas. List the full names of all other constituents, including solvents.[7][11]

  • Approximate Percentages: Estimate the percentage of each component in the container.[10]

  • Researcher Information: Your name, principal investigator, and laboratory contact information.[11]

Step 4: Waste Accumulation and Storage
  • Solid Waste: Carefully place contaminated solids into a designated solid halogenated waste container, typically a plastic-lined drum or pail.

  • Liquid Waste: Using a funnel, pour liquid waste into the designated halogenated liquid waste container. All commingling of waste must be performed within a chemical fume hood to prevent inhalation of fumes.[10]

  • Satellite Accumulation Area (SAA): Store your labeled, closed waste containers in a designated SAA.[10][11] This area must be near the point of generation and under the control of laboratory personnel. It is best practice to use secondary containment (such as a larger tub or bin) to contain any potential leaks from the primary container.[10]

Waste StreamContainer TypeKey Instructions
Pure Compound & Contaminated Solids Lined, sealable drum or pail labeled "Halogenated Solid Waste".Double-bag highly contaminated items. Do not mix with liquid waste.[11]
Solutions in Organic Solvents Chemically-resistant carboy labeled "Halogenated Liquid Waste".Keep container closed. Use secondary containment. Do not mix with non-halogenated solvents.[7][9]
Contaminated Sharps Puncture-proof sharps container.Do not overfill. Seal and label with "Hazardous Waste" and contents.
Step 5: Final Disposal

Do not dispose of this chemical down the drain or in the regular trash.[11][12] When your waste container is full, or if you are generating waste infrequently, follow your institution's specific procedures to request a pickup from the EHS department or their authorized hazardous waste contractor.[1]

Spill and Emergency Procedures

  • Minor Spill: For a small spill of solid material within a chemical fume hood, carefully sweep it up or wipe with a damp paper towel and place it in your solid halogenated hazardous waste container. For a small liquid spill, use an absorbent material like a spill pad or vermiculite, collect the absorbed material, and place it in the solid hazardous waste container.[7]

  • Major Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area. Alert colleagues and activate the fire alarm if necessary to facilitate a building evacuation. Notify your institution's emergency services and the EHS department immediately.[7][10]

By adhering to these rigorous, safety-first protocols, you ensure the responsible management of this compound, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (1987).
  • University of California, Riverside Environmental Health & Safety. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Mondal, S., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22). [Link]

Sources

Comprehensive Safety and Handling Guide for 6-Chloro-2-iodo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Due to the presence of chloro and iodo functional groups, 6-Chloro-2-iodo-1-methyl-1H-indole is classified as a halogenated organic compound.[3] Compounds within this class are known to present several potential hazards. Based on data from similar molecules, researchers should assume this compound may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[1][2][4][5]

Hazard ClassificationPotential Effects
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

This table summarizes potential hazards based on data from structurally similar compounds.

All handling of this compound should be conducted with the assumption that it is a hazardous substance. A thorough risk assessment should be completed before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Primary Protection : Tight-sealing safety goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[6]

  • Enhanced Protection : When there is a potential for splashing or aerosol generation, a face shield must be worn in addition to safety goggles.[6][7] A face shield alone does not provide adequate eye protection.[6]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are essential. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or perforation before use.[1] Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[2]

  • Lab Coat : A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[6]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.[6]

Respiratory Protection

All manipulations of this compound that could generate dust or aerosols must be performed in a certified chemical fume hood to ensure adequate ventilation.[1][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] A cartridge change-out schedule must be in place as part of a comprehensive respiratory protection program.[7]

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is paramount for minimizing exposure and preventing accidents.

Engineering Controls
  • Primary Containment : All weighing and transfers of solid this compound should be conducted in a chemical fume hood.[1]

  • Ventilation : Ensure the laboratory is well-ventilated.[1][4][8]

  • Emergency Equipment : An eyewash station and safety shower must be readily accessible and regularly tested.[3][4]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer : Carefully weigh the desired amount of the compound. Use spark-proof tools if there is any risk of ignition.[8] Avoid creating dust.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. If necessary, use a closed system for transfers.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all surfaces and equipment.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and clearly labeled.[4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]

  • Skin Contact : Remove all contaminated clothing.[8] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Get medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Prevent the spill from spreading or entering drains.[8][9]

  • Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid generating dust.[1]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a legal and ethical requirement to protect the environment.

Waste Classification

As a halogenated organic compound, all waste containing this compound must be classified as hazardous waste.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Segregation : Collect waste containing this compound separately from non-halogenated organic waste and other waste streams.[10]

  • Containerization : Place all waste, including contaminated gloves, wipes, and labware, into a designated, leak-proof, and chemically compatible container.[3]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[3] List all chemical constituents and their approximate concentrations.

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory.[3]

  • Pickup : Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[3][10] The material should be disposed of by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing.[8][10]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.